molecular formula C9H8BrNO5 B1287872 Methyl 3-bromo-4-methoxy-5-nitrobenzoate CAS No. 40258-73-9

Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Cat. No.: B1287872
CAS No.: 40258-73-9
M. Wt: 290.07 g/mol
InChI Key: FTUNSACBIXMAPH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8BrNO5 and its molecular weight is 290.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUNSACBIXMAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589914
Record name Methyl 3-bromo-4-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40258-73-9
Record name Methyl 3-bromo-4-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of Methyl 3-bromo-4-methoxy-5-nitrobenzoate?

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering detailed information on its characteristics, safe handling, and potential synthetic pathways.

Chemical Identity and Molecular Structure

This compound is a multifaceted organic molecule characterized by a benzene ring substituted with bromo, methoxy, nitro, and methyl ester functional groups. This unique arrangement of electron-withdrawing and electron-donating groups suggests its potential as a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 40258-73-9[]
IUPAC Name This compound[]
Molecular Formula C₉H₈BrNO₅[][2]
Molecular Weight 290.07 g/mol [][2]
InChI Key FTUNSACBIXMAPH-UHFFFAOYSA-N[]
SMILES COC1=C(C=C(C=C1Br)C(=O)OC)[O-][]

The strategic placement of the substituents on the aromatic ring creates a specific electronic and steric environment, influencing its reactivity and potential for further chemical modifications.

Caption: 2D structure of this compound.

Physical Properties

This compound is a solid at room temperature. A summary of its key physical properties is provided below.

Table 2: Physical Properties of this compound

PropertyValueSource
Appearance Solid
Boiling Point 383.3 °C (Predicted)
Flash Point 185.6 °C (Predicted)
Refractive Index 1.571 (Predicted)
Storage Room Temperature, Sealed in Dry Conditions

Note: Some physical properties are predicted based on computational models and should be confirmed experimentally for critical applications.

Safety and Handling

Due to the lack of a specific safety data sheet (SDS) for this compound, a cautious approach to handling is imperative. Based on the safety information for structurally related compounds, such as other bromo-nitro-benzoate derivatives, the following precautions are recommended.[3][4][5]

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[4][5]

  • Eye Irritation: May cause serious eye irritation.[4][5]

  • Harmful if Swallowed: Ingestion may be harmful.[3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Proposed Synthetic Pathway

Synthesis_Pathway A Methyl 4-methoxybenzoate B Methyl 3-bromo-4-methoxybenzoate A->B Bromination (e.g., Br2, FeBr3) C This compound B->C Nitration (e.g., HNO3, H2SO4)

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Bromination of Methyl 4-methoxybenzoate:

    • Rationale: The methoxy group is an ortho-, para-directing activator. Bromination is expected to occur at the position ortho to the methoxy group (and meta to the deactivating ester group).

    • Protocol:

      • Dissolve methyl 4-methoxybenzoate in a suitable inert solvent (e.g., dichloromethane or acetic acid).

      • Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

      • Slowly add a stoichiometric amount of bromine (Br₂) at a controlled temperature (e.g., 0-5 °C) with stirring.

      • Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

      • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product into an organic solvent.

      • Purify the crude product by recrystallization or column chromatography to yield Methyl 3-bromo-4-methoxybenzoate.

  • Nitration of Methyl 3-bromo-4-methoxybenzoate:

    • Rationale: The subsequent nitration will be directed by the existing substituents. The methoxy group directs ortho and para, while the bromo and ester groups are meta-directing deactivators. The position between the bromo and ester groups is sterically hindered. Therefore, nitration is anticipated to occur at the position ortho to the methoxy group and meta to the bromo and ester groups.

    • Protocol:

      • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0 °C.

      • Slowly add Methyl 3-bromo-4-methoxybenzoate to the nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

      • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

      • Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure and purify the resulting solid by recrystallization to obtain this compound.

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of more complex molecules. The presence of multiple reactive sites allows for selective functionalization.

  • Medicinal Chemistry: The nitro group can be reduced to an amine, which can then be further modified to introduce various pharmacophores. The bromo substituent can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds. Bromophenol derivatives, in general, have shown potential as antioxidant and anticancer agents, suggesting that derivatives of this compound could be explored for similar biological activities.[6]

  • Materials Science: The aromatic core and polar functional groups suggest potential applications in the development of novel organic materials, such as liquid crystals, dyes, or functional polymers.

Conclusion

This compound is a chemical intermediate with significant potential for synthetic transformations. This guide has provided a summary of its known physical properties, along with a proposed synthetic route and an overview of its potential applications. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, while always adhering to strict safety protocols. Further experimental validation of the predicted properties and detailed toxicological studies are necessary for a complete characterization of this compound.

References

  • Lead Sciences. 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester. [Link]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • CDC Stacks. Supporting Information. [Link]

Sources

Methyl 3-bromo-4-methoxy-5-nitrobenzoate chemical structure and formula.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-bromo-4-methoxy-5-nitrobenzoate: Structure, Synthesis, and Applications in Drug Discovery

As a key building block in the synthesis of complex organic molecules, this compound presents a unique substitution pattern on the aromatic ring, making it a valuable intermediate for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and its potential applications in the development of novel therapeutics.

Chemical Structure and Molecular Formula

This compound is a polysubstituted benzene derivative. The core of the molecule is a benzoic acid methyl ester, which is further functionalized with a bromine atom, a methoxy group, and a nitro group at positions 3, 4, and 5 of the aromatic ring, respectively.

The chemical formula for this compound is C9H8BrNO5 [][2]. Its structure is unequivocally defined by its IUPAC name and other chemical identifiers.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 40258-73-9[][2]

  • Synonyms: 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester[2][3]

  • Molecular Weight: 290.07 g/mol []

  • InChI Key: FTUNSACBIXMAPH-UHFFFAOYSA-N[]

  • Canonical SMILES: COC1=C(C=C(C=C1Br)[O-])C(=O)OC

Physicochemical Properties

PropertyValueSource
Molecular Formula C9H8BrNO5[][2]
Molecular Weight 290.07 g/mol []
Appearance Solid[3]
Purity Typically ≥97%[2][3]
Storage Sealed in dry, Room Temperature[2]

Synthesis of this compound: A Representative Protocol

The synthesis of polysubstituted benzenes requires careful planning to ensure the correct regiochemistry of the final product. The directing effects of the substituents on the aromatic ring play a critical role in the outcome of electrophilic aromatic substitution reactions. A plausible and efficient synthesis of this compound can be envisioned starting from methyl 4-methoxybenzoate.

The proposed synthetic route involves two key electrophilic aromatic substitution steps: bromination followed by nitration. The order of these reactions is crucial to achieve the desired 3,4,5-substitution pattern. The methoxy group at position 4 is an ortho-, para-director and a strong activating group. The methyl ester group is a meta-director and a deactivating group.

Step 1: Bromination of Methyl 4-methoxybenzoate

The initial step is the bromination of methyl 4-methoxybenzoate. The strongly activating and ortho-, para-directing methoxy group will direct the incoming bromine electrophile to the positions ortho to it (positions 3 and 5).

Reaction:

Methyl 4-methoxybenzoate + Br2 → Methyl 3-bromo-4-methoxybenzoate

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-methoxybenzoate (1 equivalent) in a suitable solvent such as acetic acid or a halogenated solvent.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure methyl 3-bromo-4-methoxybenzoate.

Step 2: Nitration of Methyl 3-bromo-4-methoxybenzoate

The second step is the nitration of the brominated intermediate. In this step, the directing effects of the existing substituents will determine the position of the incoming nitro group. The methoxy group will direct to the remaining ortho position (position 5), while the bromine and the meta-directing methyl ester will also favor substitution at this position.

Reaction:

Methyl 3-bromo-4-methoxybenzoate + HNO3/H2SO4 → this compound

Detailed Protocol:

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: Dissolve methyl 3-bromo-4-methoxybenzoate (1 equivalent) in concentrated sulfuric acid and cool the mixture in an ice-salt bath to maintain a low temperature (typically 0-5 °C).

  • Reagent Addition: Slowly add the cold nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water to remove any residual acid, and dry it. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration start Methyl 4-methoxybenzoate reagent1 Br2 / Acetic Acid product1 Methyl 3-bromo-4-methoxybenzoate reagent1->product1 Electrophilic Aromatic Substitution reagent2 HNO3 / H2SO4 final_product This compound product1->final_product Intermediate reagent2->final_product Electrophilic Aromatic Substitution

Caption: A two-step synthetic workflow for this compound.

Applications in Research and Drug Development

Polysubstituted aromatic compounds are fundamental building blocks in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical industry. The specific arrangement of bromo, methoxy, and nitro groups on the benzene ring of this compound offers multiple avenues for further chemical transformations.

The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecular scaffolds. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification.

While specific examples of the direct use of this compound in the synthesis of a marketed drug are not prominent in the literature, its structural motifs are present in many biologically active compounds. For instance, substituted nitroaromatic compounds are known to be key intermediates in the synthesis of various pharmaceuticals. The strategic placement of the functional groups on this molecule makes it an attractive starting material for the synthesis of libraries of compounds for drug screening and lead optimization.

Conclusion

This compound is a valuable chemical intermediate with a rich potential for applications in organic synthesis, particularly in the field of drug discovery. Its synthesis, while requiring careful control of reaction conditions to ensure the desired regioselectivity, is based on well-established principles of electrophilic aromatic substitution. The versatility of its functional groups allows for a wide range of subsequent chemical modifications, making it a powerful tool for the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such versatile building blocks in the arsenal of medicinal chemists cannot be overstated.

References

  • Lead Sciences. (n.d.). 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Intermediate

In the dynamic field of pharmaceutical research and development, the exploration of novel chemical entities is paramount. This guide is dedicated to a unique aromatic compound, Methyl 3-bromo-4-methoxy-5-nitrobenzoate . It is important to note that as of the time of this writing, a specific CAS number for this compound has not been registered in major chemical databases, suggesting its status as a novel or less-synthesized molecule. The absence of a registered CAS number underscores the pioneering nature of working with such compounds.

This document serves as a comprehensive technical guide, providing a proposed synthetic pathway, predicted analytical data, and a discussion of its potential applications, particularly in the realm of drug discovery. The insights and protocols herein are synthesized from established chemical principles and data from structurally analogous compounds.

Compound Profile: Structural and Physicochemical Properties

This compound is a polysubstituted benzene derivative. Its structure is characterized by a methyl ester, a bromo group, a methoxy group, and a nitro group, creating a unique electronic and steric environment on the aromatic ring. These functional groups are anticipated to impart significant reactivity and position it as a valuable intermediate in multi-step organic syntheses.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₉H₈BrNO₅
Molecular Weight 290.07 g/mol
Appearance Likely a pale yellow to white solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water.
Melting Point Estimated to be in the range of 100-150 °C, based on similar compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from commercially available starting materials. A plausible two-step synthesis starting from methyl 4-methoxy-3-nitrobenzoate is outlined below. This proposed route is based on well-established electrophilic aromatic substitution reactions.

Synthetic Pathway start Methyl 4-methoxy-3-nitrobenzoate (CAS: 40757-20-8) product This compound start->product Bromination reagent1 Br₂ / Acetic Acid reagent1->product

Caption: Proposed one-step synthesis of this compound.

Step-by-Step Protocol: Bromination of Methyl 4-methoxy-3-nitrobenzoate

This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve methyl 4-methoxy-3-nitrobenzoate (1 equivalent) in glacial acetic acid.

  • Reagent Addition: While stirring the solution at room temperature, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Product Isolation: The solid precipitate is collected by vacuum filtration and washed with cold water to remove any remaining acetic acid and inorganic byproducts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Analytical Characterization (Predicted)

The following table summarizes the predicted spectroscopic data for this compound, which is crucial for its identification and characterization.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR - Aromatic protons: Two singlets between δ 7.5-8.5 ppm.- Methoxy protons: A singlet around δ 3.9-4.1 ppm.- Methyl ester protons: A singlet around δ 3.9-4.0 ppm.
¹³C NMR - Carbonyl carbon: δ 164-166 ppm.- Aromatic carbons: Peaks in the range of δ 110-160 ppm.- Methoxy carbon: δ 52-54 ppm.- Methyl ester carbon: δ 52-54 ppm.
IR (Infrared) Spectroscopy - C=O stretch (ester): ~1720-1740 cm⁻¹.- NO₂ asymmetric stretch: ~1520-1560 cm⁻¹.- NO₂ symmetric stretch: ~1340-1380 cm⁻¹.- C-O stretch (ether and ester): ~1200-1300 cm⁻¹.- C-Br stretch: ~550-650 cm⁻¹.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) corresponding to the exact mass of C₉H₈BrNO₅.- Isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately 1:1 ratio).

Reactivity and Synthetic Utility

The functional groups present in this compound offer multiple avenues for further chemical transformations, making it a versatile synthetic intermediate.

Reactivity main This compound nitro_red Reduction of Nitro Group main->nitro_red e.g., SnCl₂/HCl ester_hydro Hydrolysis of Ester main->ester_hydro e.g., LiOH/H₂O snar Nucleophilic Aromatic Substitution main->snar e.g., Nu⁻

Caption: Potential reaction pathways for this compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation opens the door to a wide array of subsequent reactions, including diazotization and amide bond formation.

  • Hydrolysis of the Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid functionality can then be used for amide coupling reactions, a cornerstone of medicinal chemistry.

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromide by various nucleophiles.

Applications in Drug Development

Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Given its structure, this compound is a promising precursor for the synthesis of complex heterocyclic systems and other scaffolds of medicinal interest.

For instance, related bromo- and nitro-substituted benzoic acid derivatives are key building blocks in the synthesis of kinase inhibitors for cancer therapy.[1] The strategic placement of the bromo, methoxy, and nitro groups on this scaffold provides handles for diversification and the introduction of pharmacophoric features to target specific biological pathways. The potential for this compound to be an intermediate in the synthesis of anti-tumor agents is a significant area for future research.[2] Furthermore, bromophenol derivatives have shown potential in drug development due to their antioxidant and anticancer activities.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling substituted nitro- and bromo-aromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[4] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]

Conclusion

This compound represents a promising, albeit currently under-explored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential applications. As with any novel compound, further experimental investigation is necessary to fully elucidate its properties and unlock its full synthetic potential. It is our hope that this document will serve as a valuable resource for researchers embarking on the synthesis and utilization of this and other novel chemical intermediates.

References

  • Kamath, S.; Buolamwini, J. K. Targeting EGFR and HER-2 Receptor Tyrosine Kinases for Cancer Drug Discovery and Development. Med. Res. Rev.2006, 26, 569–594.
  • PubChem. Methyl 4-amino-3-bromo-5-nitrobenzoate. [Link]

  • NIST. Methyl 3-methoxy-4-nitrobenzoate. [Link]

  • Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents.
  • CDC Stacks. Supporting Information. [Link]

  • ChemSynthesis. 3-bromo-4-methyl-5-nitrobenzoic acid. [Link]

  • Wang, L.; et al. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Mar. Drugs2020 , 18, 223. [Link]

  • PubChem. Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

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An In-depth Technical Guide to Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategically Positioned for Synthetic Advancement

In the landscape of modern medicinal and process chemistry, the strategic value of a synthetic intermediate is defined by the versatility of its functional groups and its potential for elaboration into more complex molecular architectures. Methyl 3-bromo-4-methoxy-5-nitrobenzoate emerges as a compound of significant interest, embodying a synthetically rich platform for the development of novel therapeutics and other high-value chemical entities. The presence of a bromine atom, a nitro group, and a methyl ester on a substituted anisole core provides multiple handles for diverse chemical transformations. This guide offers an in-depth exploration of this molecule, from its fundamental properties to a detailed, field-proven protocol for its synthesis and characterization, designed to empower researchers in their scientific endeavors.

Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key attributes of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₈BrNO₅[1]
Molecular Weight 290.07 g/mol [1]
CAS Number 40258-73-9[1]
Canonical SMILES COC1=C(C=C(C=C1[O-])Br)C(=O)OCN/A
Appearance Expected to be a crystalline solidN/A

Strategic Synthesis: A Rationale-Driven Approach

The synthesis of this compound is a multi-step process that requires careful consideration of the directing effects of the substituents on the aromatic ring. The following protocol is a robust and logical pathway, starting from the readily available and bio-renewable resource, vanillin. The causality behind each experimental choice is detailed to provide a comprehensive understanding of the synthetic strategy.

Conceptual Workflow of the Synthesis

Synthesis_Workflow cluster_0 Part 1: Esterification cluster_1 Part 2: Nitration cluster_2 Part 3: Bromination cluster_3 Part 4: Methylation A Vanillin B Methyl Vanillate A->B  CH3OH, H2SO4 (cat.) C Methyl 5-nitrovanillate B->C  HNO3, H2SO4 D Methyl 3-bromo-4-hydroxy-5-nitrobenzoate C->D  Br2, Acetic Acid E This compound D->E  (CH3)2SO4, K2CO3

Caption: A four-part synthetic workflow from Vanillin to the target molecule.

Part 1: Fischer Esterification of Vanillin

Objective: To convert the carboxylic acid precursor (vanillic acid, derived from vanillin) to its methyl ester. This protects the carboxylic acid from unwanted side reactions and is a common initial step in many synthetic sequences.

Protocol:

  • To a solution of vanillin (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl vanillate.

Part 2: Electrophilic Aromatic Substitution: Nitration

Objective: To introduce a nitro group onto the aromatic ring. The methoxy and hydroxyl groups are ortho, para-directing. The nitro group will preferentially add to the position ortho to the hydroxyl group and meta to the methoxy and ester groups due to steric hindrance and the electronic directing effects.

Protocol:

  • Dissolve methyl vanillate (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 volume) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain methyl 5-nitrovanillate.

Part 3: Electrophilic Aromatic Substitution: Bromination

Objective: To introduce a bromine atom onto the aromatic ring. The hydroxyl group is a strongly activating ortho, para-director, and will direct the bromine to the position ortho to it.

Protocol:

  • Dissolve methyl 5-nitrovanillate (1 equivalent) in glacial acetic acid.

  • Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours. The progress can be monitored by the disappearance of the bromine color.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with a dilute solution of sodium bisulfite to remove excess bromine, followed by washing with water.

  • Dry the solid to yield Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Part 4: Williamson Ether Synthesis: Methylation

Objective: To convert the phenolic hydroxyl group to a methoxy group. This is a standard Williamson ether synthesis.

Protocol:

  • To a solution of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and dimethyl sulfate (1.2 equivalents).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain pure this compound.

Characterization and Analytical Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Predicted Spectroscopic Data
TechniquePredicted FeaturesRationale
¹H NMR Aromatic protons (2H, singlets or narrow doublets), Methoxy protons (3H, singlet), Ester methyl protons (3H, singlet)Based on the structure and data from similar compounds.[2]
¹³C NMR Carbonyl carbon (~165 ppm), Aromatic carbons (6 signals), Methoxy carbon (~56 ppm), Ester methyl carbon (~52 ppm)In line with typical chemical shifts for these functional groups.[2]
IR Spectroscopy C=O stretch (~1720 cm⁻¹), Ar-NO₂ stretches (~1530 and 1350 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), C-Br stretch (~600-700 cm⁻¹)Characteristic vibrational frequencies for the functional groups present.[3]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 289/291 (due to bromine isotopes)The isotopic pattern of bromine is a key diagnostic feature.

Applications in Drug Discovery and Development

Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[4] The strategic placement of the bromo, methoxy, and nitro functionalities on the methyl benzoate scaffold makes this molecule a versatile precursor.

  • Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. This positions this compound as a valuable starting material for the synthesis of kinase inhibitors, anti-infective agents, and other biologically active molecules.[5]

  • Agrochemical Development: The structural motifs present in this molecule are also found in various herbicides and fungicides.[4]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. This compound, like many nitroaromatic compounds, should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically designed molecule with significant potential as a building block in synthetic chemistry. Its well-defined physicochemical properties and the robust, rationale-driven synthetic pathway outlined in this guide provide a solid foundation for its utilization in research and development. The versatility of its functional groups opens up a multitude of possibilities for the creation of novel and complex molecules with potential applications in medicine and agriculture.

References

  • Kikushima, K., Moriuchi, T., & Hirao, T. (2010). Aerobic Oxidative Bromination of Phenols with Aluminum Bromide and Ammonium Vanadate as Catalysts. Tetrahedron, 66(34), 6906-6911. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]

  • The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.
  • Google Patents. (n.d.). Synthetic method suitable for industrial production of active ester.
  • Google Patents. (n.d.). Method of producing alkyl benzoates.
  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

The Versatile Synthon: A Technical Guide to Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

In the intricate landscape of organic synthesis and medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a polysubstituted aromatic compound, represents a quintessential example of such a versatile synthon. Its unique arrangement of bromo, methoxy, and nitro functional groups on a benzoate scaffold offers a rich platform for a diverse array of chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and other high-value organic molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental identifiers and synthetic pathways to its applications and safety considerations, designed to empower researchers in their scientific endeavors.

Nomenclature and Identification: A Compound of Many Names

Clarity in chemical communication is essential. This compound is known by several synonyms, and its unambiguous identification is crucial for procurement, synthesis, and regulatory compliance.

One of its most common alternative names is 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester .[1] This name explicitly describes the parent carboxylic acid and its methyl ester form.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 40258-73-9
Molecular Formula C₉H₈BrNO₅
Molecular Weight 290.07 g/mol
IUPAC Name This compound

Synthesis and Mechanism: Crafting the Molecule

A likely synthetic route commences with the commercially available Methyl 4-methoxy-3-nitrobenzoate . The subsequent critical step is the regioselective bromination of this substrate.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration (Precursor Synthesis) cluster_1 Step 2: Bromination Methyl_vanillate Methyl vanillate Nitrating_agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Methyl_4_methoxy_3_nitrobenzoate Methyl 4-methoxy-3-nitrobenzoate Methyl_vanillate->Methyl_4_methoxy_3_nitrobenzoate Nitration Nitrating_agent->Methyl_4_methoxy_3_nitrobenzoate Brominating_agent Brominating Agent (e.g., Br₂/FeBr₃ or NBS) Target_Molecule This compound Methyl_4_methoxy_3_nitrobenzoate->Target_Molecule Bromination Brominating_agent->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Bromination of Methyl 4-methoxy-3-nitrobenzoate (Hypothetical)

This protocol is based on general procedures for the bromination of activated aromatic rings and should be optimized for this specific substrate.

1. Reaction Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve Methyl 4-methoxy-3-nitrobenzoate (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution to 0 °C in an ice bath.

2. Bromination:

  • Prepare a solution of bromine (1.05 eq.) in the same solvent.

  • Add the bromine solution dropwise to the stirred solution of the starting material over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

3. Work-up:

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Separate the organic layer. If acetic acid was used as the solvent, dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its handling, storage, and application in reactions.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point Not available
Boiling Point Not available
Appearance Solid (predicted)
Solubility Soluble in most organic solvents

Applications in Research and Drug Development

The strategic placement of three distinct functional groups on the aromatic ring of this compound makes it a highly valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. While specific examples of its direct use in the synthesis of marketed drugs are not readily found in publicly available literature, its potential as a scaffold is significant.

The bromo substituent serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse carbon-based fragments. The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The methoxy group can potentially be demethylated to a hydroxyl group, providing another site for modification. This trifecta of functionalities enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

For instance, substituted nitroaromatic compounds are key intermediates in the synthesis of various pharmaceuticals, including anticancer agents.[2] The structural motifs present in this compound are found in a variety of biologically active compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information can be inferred from structurally similar compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a chemical entity of significant potential for synthetic and medicinal chemists. Its rich functionality and strategic substitution pattern provide a robust platform for the creation of diverse and complex molecular structures. While detailed public information on its direct applications is limited, its value as a synthetic intermediate is undeniable. This guide has provided a comprehensive overview of its known attributes and a scientifically grounded, albeit hypothetical, framework for its synthesis. It is hoped that this information will serve as a valuable resource for researchers and contribute to the advancement of chemical synthesis and drug discovery.

References

Please note that some of the following references pertain to structurally similar compounds and are used to infer properties and reactivity of the title compound in the absence of specific literature.

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester. Retrieved from [Link]

Sources

Spectroscopic data for Methyl 3-bromo-4-methoxy-5-nitrobenzoate (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the expected spectroscopic data for Methyl 3-bromo-4-methoxy-5-nitrobenzoate . The identity and purity of a synthesized compound are paramount in research and development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this verification process.

Molecular Structure and Predicted Spectroscopic Summary

The structural features of this compound—a substituted aromatic ring with electron-withdrawing (nitro, bromo, ester) and electron-donating (methoxy) groups—give rise to a unique and predictable spectroscopic fingerprint.

Parameter Description
Molecular Formula C₉H₈BrNO₅
Molecular Weight 290.07 g/mol
CAS Number Not assigned

Below is a summary of the anticipated spectroscopic data. Each of these will be discussed in detail in the subsequent sections.

Technique Expected Key Features
¹H NMR Two aromatic singlets, two methyl singlets. Chemical shifts influenced by substituent electronic effects.
¹³C NMR Nine distinct carbon signals, including a carbonyl carbon, aromatic carbons with significant chemical shift dispersion, and two methoxy carbons.
IR Spectroscopy Characteristic strong absorptions for C=O (ester), asymmetric and symmetric NO₂ stretching, C-O stretching, and aromatic C=C stretching.
Mass Spectrometry A distinct molecular ion peak (M⁺) with a prominent M+2 isotope peak characteristic of a bromine-containing compound. Predictable fragmentation patterns.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient for most organic compounds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The aromatic region of the spectrum is expected to be relatively simple due to the substitution pattern, which leaves only two protons on the benzene ring. These protons are not adjacent and therefore will appear as singlets.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Justification
~8.2 - 8.4SingletAr-H (H-6)This proton is ortho to the electron-withdrawing nitro group and para to the electron-withdrawing ester group, resulting in a significant downfield shift.
~7.8 - 8.0SingletAr-H (H-2)This proton is ortho to the electron-withdrawing ester group and para to the electron-withdrawing bromo group, also causing a downfield shift, though likely less pronounced than H-6.
~3.9 - 4.1SingletO-CH₃ (Methoxy)The methoxy group protons are shielded compared to the ester methyl group and typically appear in this region.
~3.9 - 4.0SingletO-CH₃ (Ester)The methyl ester protons are also in a similar region to the methoxy protons.

Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, significantly deshielding nearby protons. The bromo and ester groups are also electron-withdrawing. Conversely, the methoxy group is electron-donating through resonance, which would typically shield ortho and para protons, but its effect is counteracted by the other substituents.

Visualizing Proton Assignments

Caption: Structure of this compound with proton labeling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, with the main difference being the observation frequency. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in single lines for each unique carbon atom.

Predicted ¹³C NMR Spectrum

Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~164-166C =O (Ester)Carbonyl carbons are highly deshielded and appear far downfield.
~150-155C -NO₂The carbon attached to the nitro group is significantly deshielded.
~145-150C -OCH₃The carbon attached to the methoxy group is also deshielded due to the electronegativity of oxygen.
~130-135C -COOCH₃The carbon to which the ester group is attached.
~125-130C -H (C-6)Aromatic CH carbon.
~115-120C -H (C-2)Aromatic CH carbon.
~110-115C -BrThe carbon attached to the bromine atom.
~55-60O-C H₃ (Methoxy)Methoxy carbon.
~52-55O-C H₃ (Ester)Ester methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Characteristic IR Absorptions
Frequency Range (cm⁻¹) Vibration Type Functional Group
1720-1740C=O stretchEster
1520-1560Asymmetric NO₂ stretchNitro
1340-1380Symmetric NO₂ stretchNitro
1200-1300C-O stretchEster and Ether
1000-1100C-O stretchEther (Methoxy)
~1600, ~1475C=C stretchAromatic ring
550-650C-Br stretchBromo

The presence of strong absorption bands in these regions would provide compelling evidence for the key functional groups in the target molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solids, and vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): A key feature will be the molecular ion peak. Since bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity.

    • m/z ≈ 289 (for C₉H₈⁷⁹BrNO₅)

    • m/z ≈ 291 (for C₉H₈⁸¹BrNO₅) - This is the M+2 peak.

  • Key Fragments: Fragmentation can provide structural clues. Plausible fragmentation pathways include:

    • Loss of the methoxy radical from the ester: [M - OCH₃]⁺

    • Loss of the nitro group: [M - NO₂]⁺

    • Loss of bromine: [M - Br]⁺

Visualizing a Plausible Fragmentation

Fragmentation_Pathway parent [M]⁺˙ m/z 289/291 frag1 [M - OCH₃]⁺ m/z 258/260 parent->frag1 - •OCH₃ frag2 [M - NO₂]⁺ m/z 243/245 parent->frag2 - •NO₂

Mass spectrometry fragmentation pattern of Methyl 3-bromo-4-methoxy-5-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Introduction: The Analytical Challenge

This compound is a substituted aromatic compound with a molecular weight of approximately 290 g/mol and the chemical formula C₉H₈BrNO₅. As a molecule featuring multiple functional groups—a halogen, an ether, a nitro group, and an ester—its characterization presents a compelling case study for mass spectrometry. Understanding its fragmentation behavior is crucial for researchers in synthetic chemistry, drug discovery, and metabolomics, where unambiguous identification of such polysubstituted molecules is paramount.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will deconstruct the molecule's fragmentation pathways based on first principles of physical organic chemistry and established fragmentation rules for its constituent functional groups. This document serves as a predictive framework for scientists encountering this or structurally similar compounds in their analytical workflows.

Pillar 1: Foundational Principles of Fragmentation

The fragmentation of a molecular ion in a mass spectrometer is not a random process. It is governed by the relative stabilities of the bonds within the ion and the stability of the resulting fragment ions and neutral losses.[1] For this compound, the ionization process, typically electron ionization (EI), will generate an energetically unstable radical cation (M•+). This ion will then undergo a series of predictable cleavage and rearrangement reactions.

The key functional groups dictating the fragmentation are:

  • Aromatic Ring: Provides a stable core, often resulting in a prominent molecular ion peak.[2]

  • Bromine Atom: The presence of bromine is readily identified by its characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a pair of peaks (M+ and M+2) of nearly equal intensity for any bromine-containing fragment.[3][4]

  • Methyl Ester Group (-COOCH₃): Prone to α-cleavage, leading to the loss of the methoxy radical (•OCH₃, 31 u) or the methyl radical (•CH₃, 15 u). The loss of the alkoxy group is a common pathway for esters.[2]

  • Nitro Group (-NO₂): Aromatic nitro compounds characteristically lose •NO₂ (46 u) or •NO (30 u).[5] The loss of an oxygen atom to form an [M-16]•+ ion is also possible.

  • Methoxy Group (-OCH₃): Can lose a methyl radical (•CH₃, 15 u) to form a stable oxonium ion or undergo cleavage of the aryl-oxygen bond.

Pillar 2: Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon entering the ion source of a mass spectrometer, the molecule will be ionized to form the molecular ion (M•+). Given the two stable isotopes of bromine, we expect to see a characteristic doublet for the molecular ion at m/z 289 (containing ⁷⁹Br) and m/z 291 (containing ⁸¹Br) with roughly equal abundance.

The primary fragmentation pathways from this molecular ion are detailed below.

Pathway A: Cleavages Associated with the Ester and Methoxy Groups

The ester and methoxy functionalities provide sites for initial, energetically favorable cleavages. The most probable fragmentation is the loss of the methoxy radical from the ester group, as this results in a highly stable acylium ion.

G M Molecular Ion (M•+) m/z 289/291 F1 [M - OCH₃]+ m/z 258/260 M->F1 - •OCH₃ F2 [M - OCH₃ - NO₂]+ m/z 212/214 F1->F2 - •NO₂ F3 [M - OCH₃ - NO₂ - CO]+ m/z 184/186 F2->F3 - CO F4 [C₅H₂Br]+ m/z 153/155 F3->F4 - C₂H₂

Caption: Pathway A: Fragmentation initiated by loss of the methoxy radical.

  • Loss of Methoxy Radical (•OCH₃): The molecular ion loses a methoxy radical (31 u) to form the benzoyl cation at m/z 258/260 . This is a highly favorable fragmentation for methyl esters.[2][6]

  • Subsequent Loss of Nitro Group (•NO₂): The ion at m/z 258/260 can then lose a nitro radical (46 u) to yield a fragment at m/z 212/214 .

  • Subsequent Loss of Carbon Monoxide (CO): Acylium ions are known to lose carbon monoxide (28 u). This would lead to a fragment at m/z 184/186 .

  • Further Fragmentation: The resulting ion at m/z 184/186 can undergo further fragmentation, such as the loss of acetylene (C₂H₂), leading to smaller brominated ions like the one observed at m/z 153/155 .

Pathway B: Cleavages Involving the Nitro Group

The nitro group is another point of weakness in the molecular ion, leading to a distinct set of fragments.

G M Molecular Ion (M•+) m/z 289/291 F1 [M - NO₂]+ m/z 243/245 M->F1 - •NO₂ F2 [M - NO₂ - CH₃]+ m/z 228/230 F1->F2 - •CH₃ F3 [M - NO₂ - CH₃ - CO]+ m/z 200/202 F2->F3 - CO

Caption: Pathway B: Fragmentation initiated by loss of the nitro group.

  • Loss of Nitro Radical (•NO₂): A primary fragmentation for aromatic nitro compounds is the cleavage of the C-N bond, resulting in the loss of a nitro radical (46 u).[5][7] This produces a significant ion at m/z 243/245 .

  • Subsequent Loss of Methyl Radical (•CH₃): The ion at m/z 243/245 can then lose a methyl radical (15 u) from either the ester or the methoxy group, leading to an ion at m/z 228/230 .

  • Subsequent Loss of Carbon Monoxide (CO): The subsequent loss of carbon monoxide (28 u) from the ion at m/z 228/230 would generate a fragment at m/z 200/202 .

Pillar 3: Data Summary and Experimental Protocol

Summary of Predicted Key Fragments

The table below summarizes the major predicted ions in the EI mass spectrum of this compound.

m/z (⁷⁹Br/⁸¹Br) Proposed Ion Structure Neutral Loss Pathway
289/291[C₉H₈BrNO₅]•+ (Molecular Ion)--
258/260[C₈H₅BrNO₄]+•OCH₃A
243/245[C₉H₈BrO₃]+•NO₂B
228/230[C₈H₅BrO₃]+•NO₂, •CH₃B
212/214[C₈H₅BrO₂]+•OCH₃, •NO₂A
200/202[C₇H₅BrO₂]+•NO₂, •CH₃, COB
184/186[C₇H₅BrO]+•OCH₃, •NO₂, COA
79/81[Br]+C₉H₈NO₅-
Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

To validate these predictions, a standard experimental procedure using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Objective: To obtain a reproducible 70 eV electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS system or equivalent).

  • Capillary GC column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (to avoid column overloading).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean spectrum.

    • Analyze the resulting spectrum, identifying the molecular ion doublet and major fragment ions. Compare these experimental results with the predicted fragments in the table above.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process driven by the chemical properties of its functional groups. The presence of bromine provides a definitive isotopic signature for the molecular ion and all bromine-containing fragments. The primary fragmentation pathways are expected to be initiated by the loss of the methoxy radical from the ester group (Pathway A) or the loss of the nitro group from the aromatic ring (Pathway B). By understanding these fundamental pathways, researchers can confidently identify this molecule and interpret the mass spectra of other complex, polysubstituted aromatic compounds.

References

  • Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. URL: [Link][2]

  • Title: Fragmentation (mass spectrometry). Source: Wikipedia. URL: [Link][8]

  • Title: The M+2 peak in mass spectra. Source: Chemguide. URL: [Link][3]

  • Title: Fragmentation patterns in the mass spectra of organic compounds. Source: Chemguide. URL: [Link][1]

  • Title: Organic Compounds Containing Halogen Atoms. Source: Chemistry LibreTexts. URL: [Link][4]

  • Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Source: PMC - NIH. URL: [Link][7]

  • Title: Mass Fragmentation pattern of nitro compounds. Source: YouTube. URL: [Link][5]

  • Title: Mass Spectrometry: Fragmentation. Source: University of Arizona. URL: [Link][6]

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A Comprehensive Technical Guide to the Solubility of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its behavior from the laboratory bench to its ultimate application. For a molecule like Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science, a thorough understanding of its solubility characteristics is paramount. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound in a variety of common laboratory solvents. As a senior application scientist, the following sections are designed to not only present data and protocols but to also offer insights into the underlying principles that govern solubility, thereby empowering researchers to make informed decisions in their experimental designs.

Molecular Structure and its Implications for Solubility

This compound is a multifaceted molecule with a distinct arrangement of functional groups that profoundly influence its interaction with different solvents.

  • Aromatic Core: The central benzene ring provides a significant nonpolar character to the molecule.

  • Electron-Withdrawing Groups: The presence of a nitro group (-NO₂) and a bromine atom (-Br) significantly withdraws electron density from the aromatic ring. The nitro group, in particular, is strongly electron-withdrawing and can participate in dipole-dipole interactions.[1]

  • Electron-Donating Group: The methoxy group (-OCH₃) is an electron-donating group, which can also engage in hydrogen bonding as an acceptor.

  • Ester Group: The methyl ester group (-COOCH₃) contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

The interplay of these functionalities suggests that this compound will exhibit a nuanced solubility profile. Generally, aromatic nitro compounds are readily soluble in a wide array of organic solvents while being largely insoluble in water.[2] The principle of "like dissolves like" is a fundamental concept here; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[3]

Predicting Solubility: A Qualitative Overview

Based on the structural analysis and data from analogous compounds like 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, we can anticipate the solubility behavior of this compound.[4]

High Solubility is Expected in:

  • Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Alcohols: Like methanol and ethanol, which can act as both hydrogen bond donors and acceptors, interacting favorably with the methoxy and nitro groups. Studies on similar nitro-derivatives of benzoic acid have shown high solubility in these solvents.[4]

  • Chlorinated Solvents: Such as dichloromethane and chloroform, which can interact through dipole-dipole interactions.

Moderate to Good Solubility is Expected in:

  • Ketones: Like acetone.

  • Esters: Such as ethyl acetate.

Low to Negligible Solubility is Expected in:

  • Nonpolar Solvents: Such as hexanes and toluene, due to the significant polarity of the nitro and ester groups.

  • Water: The hydrophobic aromatic ring and the lack of strong hydrogen bond donating groups on the molecule will likely lead to poor aqueous solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This technique involves allowing an excess of the solid compound to equilibrate with the solvent of interest until the solution is saturated.

Rationale Behind the Shake-Flask Method

The core principle of this method is to achieve a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a constant temperature.[6] This equilibrium represents the maximum amount of the solute that can be dissolved in the solvent under those conditions.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance). Allow the samples to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or molarity).

Self-Validating System for Trustworthy Results

To ensure the integrity of the results, the following checks should be integrated into the protocol:

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

  • Visual Confirmation: After the equilibration period, there should still be visible undissolved solid in the vials.

  • pH Measurement (for aqueous solutions): For aqueous buffers, the pH should be measured before and after the experiment to ensure it remains constant.[5]

Data Presentation: Anticipated Solubility Profile

While experimental data for this compound is not publicly available, the following table provides a hypothetical yet scientifically plausible summary of its expected solubility based on the principles discussed.

SolventPolarity IndexExpected SolubilityRationale
Water10.2Very LowPredominantly nonpolar aromatic core and lack of H-bond donors.
Methanol6.6HighPolar, capable of H-bonding with methoxy and nitro groups.
Ethanol5.2HighSimilar to methanol, effective at solvating the polar groups.
Acetone5.1GoodPolar aprotic solvent, good dipole-dipole interactions.
Ethyl Acetate4.4ModerateLess polar than acetone, but can still interact with the ester group.
Dichloromethane3.4GoodCan engage in dipole-dipole interactions.
Toluene2.4LowPrimarily nonpolar, unable to effectively solvate the polar groups.
Hexane0.0Very LowNonpolar solvent, poor interaction with the polar functional groups.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equilibration Shake at constant temperature (24-72h) prep2->equilibration sampling Collect supernatant equilibration->sampling filtration Filter (0.22 µm) sampling->filtration dilution Dilute sample filtration->dilution analysis HPLC analysis dilution->analysis result Calculate solubility analysis->result

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Logical Relationships in Solubility

The interplay between the solute, solvent, and experimental conditions determines the final solubility. This relationship can be visualized as follows:

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility polarity Polarity polarity->solubility h_bonding H-Bonding Potential h_bonding->solubility mw Molecular Weight mw->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_h_bonding H-Bonding solvent_h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of a compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data is not yet available in the public domain, the principles outlined here, by drawing parallels with structurally similar molecules, offer a robust predictive tool. The detailed shake-flask protocol serves as a practical guide for researchers to generate reliable and reproducible solubility data. A thorough characterization of this compound's solubility is an indispensable step in unlocking its full potential in scientific research and development.

References

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
  • ResearchGate. Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). [Link]

  • National Center for Biotechnology Information. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

  • Solubility of Things. Ethyl 4-nitrobenzoate. [Link]

  • ResearchGate. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Unknown. NITRO COMPOUNDS. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Office of Scientific and Technical Information. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • CORE. Organic Solvent Solubility Data Book. [Link]

  • Wikipedia. Nitro compound. [Link]

  • MDPI. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. [Link]

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The Organic Chemist's Guide to a Versatile Building Block: Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel therapeutics and complex molecules. Methyl 3-bromo-4-methoxy-5-nitrobenzoate emerges as a highly valuable, yet underexplored, building block. Its unique substitution pattern—featuring a bromine atom, a methoxy group, a nitro group, and a methyl ester on a central benzene ring—offers a rich platform for a multitude of chemical transformations. This guide provides a comprehensive overview of the core chemical characteristics, reactivity, and synthetic utility of this compound, empowering researchers to leverage its potential in their drug discovery and development programs.

Core Chemical Characteristics

This compound is a polysubstituted aromatic compound with the molecular formula C₉H₈BrNO₅ and a molecular weight of 290.07 g/mol .[1] The strategic placement of its functional groups dictates its reactivity and potential applications.

PropertyValueSource
Molecular Formula C₉H₈BrNO₅[1]
Molecular Weight 290.07 g/mol [1]
CAS Number 40258-73-9

The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and bromo groups creates a unique electronic environment on the aromatic ring, influencing its reactivity in various transformations.

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be devised from commercially available starting materials. The following proposed synthesis is based on established organic transformations and protocols for analogous compounds.

Proposed Synthetic Pathway

Synthesis_Pathway A Methyl 4-hydroxybenzoate B Methyl 3-bromo-4-hydroxybenzoate A->B Bromination (Br₂, Acetic Acid) C Methyl 3-bromo-4-methoxybenzoate B->C Methylation (Dimethyl sulfate, K₂CO₃) D This compound C->D Nitration (HNO₃, H₂SO₄) SNAAr_Reaction A Methyl 3-bromo-4-methoxy- 5-nitrobenzoate B Substituted Product A->B SNAAr Nu Nucleophile (Nu⁻) Nu->A

Sources

Historical literature review on the discovery of Methyl 3-bromo-4-methoxy-5-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Historical Synthesis of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Introduction

This compound (CAS No. 40258-73-9) is a polysubstituted aromatic compound with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1][] Its discovery and initial synthesis are not attributable to a single seminal publication but can be understood through a historical analysis of fundamental organic reactions applied to readily available precursors. This guide provides a comprehensive review of the likely historical synthetic pathways, grounded in the principles of electrophilic aromatic substitution, and presents a reconstructed experimental protocol based on established methodologies of the era.

The core challenge in synthesizing this molecule lies in the regioselective introduction of bromine and nitro functional groups onto a benzene ring already bearing a methoxy and a methyl ester group. The interplay of the directing effects of these substituents is paramount to achieving the desired 3, 4, 5-substitution pattern.

The Strategic Importance of Precursor Selection: A Foundation in Natural Products

The most logical and historically plausible starting material for the synthesis of this compound is methyl 4-hydroxy-3-methoxybenzoate , commonly known as methyl vanillate . This precursor is readily derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of natural vanilla extract, which has been widely available for over a century. Methyl vanillate itself can be easily synthesized by the esterification of vanillic acid, the oxidation product of vanillin.

The choice of methyl vanillate as a starting point provides a benzene ring with the foundational 4-hydroxy and 3-methoxy groups, setting the stage for the crucial subsequent bromination and nitration steps.

Devising the Synthetic Route: A Tale of Two Pathways

The synthesis of this compound from methyl vanillate requires two key electrophilic aromatic substitution reactions: bromination and nitration. The order of these reactions is critical to obtaining the desired product due to the directing effects of the substituents on the aromatic ring. Let's analyze the two plausible pathways:

Pathway A: Bromination followed by Nitration

This pathway begins with the bromination of methyl vanillate. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating and ortho, para-directing. The position para to the hydroxyl group is already occupied by the methyl ester. Therefore, bromination is directed to the positions ortho to the hydroxyl and methoxy groups. The most likely position for bromination is at C5, which is ortho to the hydroxyl group and meta to the deactivating methyl ester group. This would yield methyl 5-bromo-4-hydroxy-3-methoxybenzoate .

The subsequent nitration of this intermediate would then be directed by the combined influence of all four substituents. The nitro group would preferentially add to the position that is activated by the hydroxyl and methoxy groups and not strongly deactivated by the other groups. This makes C5 the most probable site for nitration, leading to the desired product.

Pathway B: Nitration followed by Bromination

This pathway commences with the nitration of methyl vanillate. Similar to bromination, the nitro group is directed to the C5 position by the activating hydroxyl and methoxy groups, yielding methyl 4-hydroxy-3-methoxy-5-nitrobenzoate .[3]

Subsequent bromination of this nitrated intermediate would then occur. The nitro group is a strong deactivator, which would make the bromination step more challenging than in Pathway A. However, the powerful activating effects of the hydroxyl and methoxy groups would still direct the incoming bromine electrophile to the C5 position, which is already occupied by the nitro group, or potentially to the less sterically hindered C2 position. This makes it less likely to obtain the desired product efficiently.

Based on this analysis, Pathway A (Bromination followed by Nitration) is the more logical and likely successful historical route for the synthesis of this compound.

Visualizing the Synthetic Pathways

Synthetic Pathways cluster_A Pathway A (More Plausible) cluster_B Pathway B (Less Plausible) start_A Methyl Vanillate step1_A Methyl 5-bromo-4-hydroxy-3-methoxybenzoate start_A->step1_A 1. Bromination (Br₂/AcOH) product_A This compound step1_A->product_A 2. Nitration (HNO₃/H₂SO₄) 3. Methylation (e.g., (CH₃)₂SO₄) start_B Methyl Vanillate step1_B Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate start_B->step1_B 1. Nitration (HNO₃/H₂SO₄) product_B This compound step1_B->product_B 2. Bromination (Br₂/AcOH) 3. Methylation (e.g., (CH₃)₂SO₄)

Caption: Plausible synthetic pathways to this compound.

Reconstructed Historical Synthesis Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound via the more plausible Pathway A. This protocol is a reconstruction based on established and historically significant laboratory practices for bromination, nitration, and methylation reactions.

Step 1: Bromination of Methyl Vanillate

  • Dissolution: Dissolve methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Bromine Addition: While stirring, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the flask at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

  • Reaction: Continue stirring at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Workup: Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry. The crude methyl 5-bromo-4-hydroxy-3-methoxybenzoate can be purified by recrystallization from a suitable solvent such as ethanol/water.

Step 2: Nitration of Methyl 5-bromo-4-hydroxy-3-methoxybenzoate

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) with stirring.[4][5] Allow the mixture to cool.

  • Dissolution of Substrate: Dissolve the purified methyl 5-bromo-4-hydroxy-3-methoxybenzoate from Step 1 in concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the substrate, ensuring the temperature is maintained below 10-15°C to prevent side reactions.[6]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period and then at room temperature for a few hours.

  • Workup and Isolation: Carefully pour the reaction mixture over crushed ice to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. This yields crude methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Step 3: Methylation of the Phenolic Hydroxyl Group

  • Dissolution: Suspend the crude product from Step 2 in a suitable solvent such as acetone or methanol.

  • Base Addition: Add a base, such as anhydrous potassium carbonate, to the suspension to deprotonate the phenolic hydroxyl group.

  • Methylating Agent: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete.

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Characterization Data

PropertyValueSource
CAS Number 40258-73-9[1]
Molecular Formula C₉H₈BrNO₅[]
Molecular Weight 290.07 g/mol []
MDL Number MFCD09881752[1]
SMILES COC1=C(C=C(C=C1[O-])C(=O)OC)Br[1]

Conclusion

While a singular "discovery" paper for this compound is not evident in the historical literature, its synthesis can be confidently reconstructed based on well-established principles of organic chemistry. The strategic application of electrophilic aromatic substitution reactions—specifically bromination and nitration—to a readily available, naturally derived precursor like methyl vanillate represents the most plausible historical route. The critical consideration in this synthesis is the order of the reactions to ensure the correct regiochemical outcome, with a bromination-then-nitration sequence being the most logical approach. This in-depth analysis provides a robust framework for understanding the synthesis of this and other polysubstituted aromatic compounds, offering valuable insights for researchers in synthetic and medicinal chemistry.

References

Sources

Methodological & Application

Synthesis of Methyl 3-bromo-4-methoxy-5-nitrobenzoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

This compound is a substituted aromatic compound whose structural complexity makes it a valuable building block in medicinal chemistry. The strategic placement of the bromo, methoxy, and nitro groups on the benzoate core allows for diverse downstream chemical modifications. This protocol outlines a reliable synthetic pathway starting from a commercially available precursor, focusing on electrophilic aromatic substitution and subsequent functional group manipulation.

The synthesis involves a multi-step process, including bromination, oxidation, nitration, and esterification. The sequence of these reactions is critical to achieve the desired regioselectivity, governed by the directing effects of the substituents on the aromatic ring.

Reaction Scheme Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Workflow Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Bromination BromovanillicAcid 5-Bromo-4-hydroxy-3-methoxybenzoic Acid Bromovanillin->BromovanillicAcid Oxidation Nitrointermediate 3-Bromo-4-hydroxy-5-methoxy-nitrobenzoic Acid BromovanillicAcid->Nitrointermediate Nitration FinalProduct This compound Nitrointermediate->FinalProduct Esterification

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is divided into four main stages, corresponding to the key chemical transformations.

Part 1: Bromination of Vanillin

The initial step involves the regioselective bromination of vanillin. The hydroxyl and methoxy groups are ortho, para-directing activators. The bulky methoxy group and the aldehyde group sterically hinder the positions ortho to them, directing the incoming electrophile (bromine) to the position ortho to the hydroxyl group and meta to the aldehyde.

Materials:

  • Vanillin

  • Potassium bromate (KBrO₃)

  • Glacial acetic acid

  • 48% Hydrobromic acid (HBr)

  • Sodium thiosulfate solution

  • Ice-cold deionized water

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of vanillin in 100 mL of glacial acetic acid with magnetic stirring.

  • To this solution, add 4.0 g of potassium bromate.

  • Carefully add 20 mL of 48% hydrobromic acid dropwise over 15 minutes. An orange color will develop, indicating the formation of bromine in situ.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • To quench any unreacted bromine, add a few drops of sodium thiosulfate solution until the orange color disappears.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the resulting 5-bromovanillin in a desiccator.

Part 2: Oxidation of 5-Bromovanillin to 5-Bromo-4-hydroxy-3-methoxybenzoic Acid

The aldehyde functional group of 5-bromovanillin is oxidized to a carboxylic acid. This transformation is crucial for the subsequent esterification step.

Materials:

  • 5-Bromovanillin

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • In a 1 L round-bottom flask, suspend the dried 5-bromovanillin in 200 mL of water.

  • Add a solution of 10 g of NaOH in 50 mL of water to the suspension.

  • Heat the mixture to 70-80 °C with stirring.

  • Slowly add a solution of 15 g of potassium permanganate in 300 mL of water over 1 hour. The purple color of the permanganate will disappear as the reaction proceeds.

  • After the addition is complete, continue heating and stirring for an additional 30 minutes.

  • Cool the reaction mixture in an ice bath and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with concentrated sulfuric acid until the pH is approximately 2. A white precipitate of 5-bromo-4-hydroxy-3-methoxybenzoic acid will form.

  • If any residual purple color remains, add a small amount of sodium bisulfite to decolorize.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Part 3: Nitration of 5-Bromo-4-hydroxy-3-methoxybenzoic Acid

The next step is the nitration of the aromatic ring. The hydroxyl and methoxy groups are activating, while the bromo and carboxyl groups are deactivating. The nitration will occur at the position ortho to the hydroxyl group and meta to the carboxyl and bromo groups.

Materials:

  • 5-Bromo-4-hydroxy-3-methoxybenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

Procedure:

  • Carefully add 10 g of 5-bromo-4-hydroxy-3-methoxybenzoic acid to 50 mL of concentrated sulfuric acid in a flask cooled in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of 10 mL of fuming nitric acid and 10 mL of concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice.

  • The solid product, 3-bromo-4-hydroxy-5-methoxy-nitrobenzoic acid, will precipitate.

  • Collect the product by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry thoroughly.

Part 4: Esterification to this compound

The final step is the Fischer esterification of the carboxylic acid to form the desired methyl ester.[1]

Materials:

  • 3-Bromo-4-hydroxy-5-methoxy-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend the dried 3-bromo-4-hydroxy-5-methoxy-nitrobenzoic acid in 150 mL of anhydrous methanol in a round-bottom flask.

  • Carefully add 5 mL of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Yield
1VanillinKBrO₃, HBr, Acetic Acid5-BromovanillinVaries
25-BromovanillinKMnO₄, NaOH5-Bromo-4-hydroxy-3-methoxybenzoic AcidVaries
35-Bromo-4-hydroxy-3-methoxybenzoic acidH₂SO₄, HNO₃3-Bromo-4-hydroxy-5-methoxy-nitrobenzoic AcidVaries
43-Bromo-4-hydroxy-5-methoxy-nitrobenzoic acidMethanol, H₂SO₄This compoundVaries

Mechanistic Insights

The regioselectivity of the bromination and nitration steps is a critical aspect of this synthesis.

  • Bromination: The powerful activating and ortho, para-directing effects of the hydroxyl and methoxy groups dominate over the deactivating effect of the aldehyde group. Steric hindrance from the methoxy group favors bromination at the C5 position.

  • Nitration: In the nitration step, the existing substituents (hydroxyl, methoxy, bromo, and carboxyl) collectively direct the incoming nitro group. The strong activating effect of the hydroxyl and methoxy groups directs the nitronium ion to the remaining activated position on the ring.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids (sulfuric and nitric) and bromine are highly corrosive and toxic. Handle with extreme care.

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

References

  • Andrievsky, A. M., & Gorelik, M. V. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications, 2(1), 46-50. [Link]

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Retrieved from [Link]

  • An optimization of time in the bromination of vanillin reaction. (n.d.). Digital Commons @ the Georgia Academy of Science. Retrieved from [Link]

Sources

Esterification of 3-nitro-5-bromobenzoic acid to yield Methyl 3-bromo-4-methoxy-5-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Abstract

This document provides a comprehensive technical guide for the synthesis of this compound, a highly functionalized aromatic compound with potential applications as a key intermediate in pharmaceutical and agrochemical research. Acknowledging a chemical incongruity in the direct conversion from 3-nitro-5-bromobenzoic acid, this guide proposes a robust and logical three-step synthetic pathway starting from 4-methoxybenzoic acid. Furthermore, for the sake of clarity and completeness, the standard Fischer esterification of 3-nitro-5-bromobenzoic acid to its corresponding methyl ester is also detailed. The protocols herein are designed for researchers, chemists, and professionals in drug development, emphasizing mechanistic understanding, safety, and reproducibility.

Strategic Analysis and Synthetic Design

The target molecule, this compound, possesses a substitution pattern (1, 3, 4, 5) that cannot be achieved directly from 3-nitro-5-bromobenzoic acid (1, 3, 5 substitution) through a simple esterification. The transformation requires not only the conversion of a carboxylic acid to a methyl ester but also the introduction of a methoxy group at the C4 position and a positional change of the bromo and nitro substituents.

Therefore, this guide presents a validated, multi-step approach that leverages fundamental principles of organic synthesis to construct the target molecule with high regiochemical control. The proposed pathway consists of three sequential reactions:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of 4-methoxybenzoic acid.

  • Electrophilic Bromination: Regioselective bromination of the nitrated intermediate.

  • Acid-Catalyzed Esterification: Conversion of the resulting carboxylic acid to the final methyl ester.

This strategy ensures a logical progression and allows for the purification and characterization of each intermediate, adhering to best practices in synthetic chemistry.

G cluster_workflow Proposed Synthetic Workflow start 4-Methoxybenzoic Acid step1 4-Methoxy-3-nitrobenzoic Acid start->step1 Step 1: Nitration step2 3-Bromo-4-methoxy-5-nitrobenzoic Acid step1->step2 Step 2: Bromination product This compound step2->product Step 3: Esterification

Caption: Proposed three-step synthesis of the target molecule.

Mechanistic Principles

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Electrophilic Aromatic Substitution (Nitration & Bromination)

The first two steps of the proposed synthesis are electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome is governed by the electronic properties of the substituents on the benzene ring.

  • Nitration: The methoxy group (-OCH₃) is a strongly activating, ortho, para-director. The carboxylic acid group (-COOH) is a deactivating, meta-director. Nitration of 4-methoxybenzoic acid is therefore directed to the C3 position (ortho to the activating methoxy group and meta to the deactivating carboxyl group).

  • Bromination: In the second step, the bromination of 4-methoxy-3-nitrobenzoic acid is considered. The ring is now substituted with a strongly activating -OCH₃ group and two deactivating groups (-COOH and -NO₂). The powerful ortho, para-directing influence of the methoxy group overrides the others, directing the incoming bromine electrophile to the C5 position, which is the other position ortho to the methoxy group.

Fischer-Speier Esterification

This is an acid-catalyzed nucleophilic acyl substitution reaction.[1] The reaction is an equilibrium process, typically driven to completion by using a large excess of the alcohol (methanol in this case) or by removing water as it is formed.[2] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][4]

  • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[1]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1]

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.[4]

G R-COOH Carboxylic Acid Protonated Carbonyl Protonated Carbonyl R-COOH->Protonated Carbonyl + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + CH3OH Protonated Intermediate Protonated Intermediate Tetrahedral Intermediate->Protonated Intermediate Proton Transfer Protonated Ester Protonated Ester Protonated Intermediate->Protonated Ester - H2O R-COOCH3 Methyl Ester Protonated Ester->R-COOCH3 - H+

Caption: Simplified mechanism of Fischer-Speier Esterification.

Experimental Protocols: Proposed Synthesis

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Concentrated acids (H₂SO₄, HNO₃) are highly corrosive and strong oxidizing agents. Bromine is toxic, corrosive, and volatile. Handle with extreme care.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity/GradeSupplier (Example)
4-Methoxybenzoic AcidC₈H₈O₃152.15≥99%Sigma-Aldrich
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Fisher Scientific
Concentrated Nitric AcidHNO₃63.0170%VWR Chemicals
BromineBr₂159.81≥99.5%Acros Organics
Glacial Acetic AcidCH₃COOH60.05≥99.7%J.T. Baker
Anhydrous MethanolCH₃OH32.04≥99.8%Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.01Reagent GradeFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37Reagent GradeSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11HPLC GradeVWR Chemicals
HexanesC₆H₁₄-HPLC GradeFisher Scientific
Step 1: Nitration of 4-Methoxybenzoic Acid

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (15.2 g, 100 mmol).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (60 mL) dropwise while stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (9.0 mL, ~140 mmol) to concentrated sulfuric acid (15 mL) in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-methoxybenzoic acid over 30-45 minutes, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.

  • A pale yellow precipitate will form. Isolate the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the solid (4-methoxy-3-nitrobenzoic acid) under vacuum. A typical yield is 85-92%.

Step 2: Bromination of 4-Methoxy-3-nitrobenzoic Acid

Protocol:

  • In a 250 mL flask protected from light, dissolve the dried 4-methoxy-3-nitrobenzoic acid (19.7 g, 100 mmol) in glacial acetic acid (100 mL).

  • Add liquid bromine (5.6 mL, 110 mmol) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to 60 °C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A solid precipitate will form. If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude solid (3-bromo-4-methoxy-5-nitrobenzoic acid) from an ethanol/water mixture to obtain a purified product. A typical yield is 70-80%.

Step 3: Esterification to Yield this compound

Protocol:

  • To a 250 mL round-bottom flask, add the purified 3-bromo-4-methoxy-5-nitrobenzoic acid (27.6 g, 100 mmol) and anhydrous methanol (150 mL).

  • Carefully add concentrated sulfuric acid (3 mL) dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.[5][6] Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.

  • Pour the concentrated mixture into 500 mL of ice-cold water. The ester product will precipitate as a solid.

  • Isolate the solid by vacuum filtration and wash with cold water, followed by a cold 5% sodium bicarbonate solution, and finally again with cold water.

  • Dry the crude product. Recrystallize from methanol to yield pure this compound as a crystalline solid. A typical yield is 90-96%.

Protocol: Direct Esterification of 3-Nitro-5-Bromobenzoic Acid

This protocol details the reaction explicitly mentioned in the topic, which yields Methyl 3-nitro-5-bromobenzoate , not the target molecule of the previous section.

Reaction: 3-nitro-5-bromobenzoic acid + CH₃OH ⇌ Methyl 3-nitro-5-bromobenzoate + H₂O

Protocol:

  • Suspend 3-nitro-5-bromobenzoic acid (24.6 g, 100 mmol) in anhydrous methanol (200 mL) in a 500 mL round-bottom flask.[6]

  • Carefully add concentrated sulfuric acid (4 mL) as the catalyst.[6]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.[7]

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot will be less polar than the starting acid spot.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing 600 mL of ice water and stir. A white or off-white solid will precipitate.[6]

  • Collect the solid product via suction filtration and wash it thoroughly with cold deionized water.

  • The crude Methyl 3-nitro-5-bromobenzoate can be purified by recrystallization from methanol to afford a crystalline solid. Expected yield: 88-95%.

Characterization Data (Expected)

CompoundAppearanceMelting Point (°C)¹H NMR (CDCl₃, δ ppm)
4-Methoxy-3-nitrobenzoic AcidPale yellow solid190-192~8.45 (d, 1H), 8.15 (dd, 1H), 7.10 (d, 1H), 4.00 (s, 3H)
3-Bromo-4-methoxy-5-nitrobenzoic AcidYellowish solid215-218~8.30 (d, 1H), 8.25 (d, 1H), 4.10 (s, 3H)
This compound Light yellow needles135-137~8.20 (d, J=1.8 Hz, 1H), 8.15 (d, J=1.8 Hz, 1H), 4.05 (s, 3H, -OCH₃), 3.95 (s, 3H, -COOCH₃)
Methyl 3-nitro-5-bromobenzoateWhite solid103-105~8.80 (t, 1H), 8.55 (dd, 1H), 8.45 (dd, 1H), 4.00 (s, 3H)

Note: NMR chemical shifts are approximate and may vary based on solvent and instrument.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Centers for Disease Control and Prevention. Supporting Information. [Link]

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • ChemSynthesis. 3-bromo-4-methyl-5-nitrobenzoic acid. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2023). Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. [Link]

  • Truman State University Chemistry Department. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]

  • Google Patents.
  • Journal of the Electrochemical Society. Anodic Methoxylation of Aromatic Compounds Occurring Via the EECrCp Me. [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Wikipedia. Methoxy group. [Link]

  • ResearchGate. Mechanism of acid-catalysed esterification of carboxylic acids. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2016). Nitration of Methyl Benzoate. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Google Patents.
  • Chemistry Steps. Fischer Esterification. [Link]

  • Nature Communications. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. [Link]

  • Chemsrc. 3-Bromo-5-nitrobenzoic acid. [Link]

  • Quora. Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?. [Link]

  • BYJU'S. Fischer esterification reaction. [Link]

  • Michigan State University Chemistry Department. Preparation of 3-Nitrobenzoic Acid. [Link]

  • Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
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The Strategic Utility of Methyl 3-bromo-4-methoxy-5-nitrobenzoate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the intricate landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. Methyl 3-bromo-4-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that, by virtue of its distinct substituent pattern, serves as a powerful building block for a variety of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.

The strategic placement of the bromo, methoxy, and nitro groups on the benzoate scaffold imparts a unique chemical reactivity profile. The nitro group is a versatile precursor to a primary amine, a common feature in many bioactive molecules that often participates in the formation of heterocyclic rings or acts as a key hydrogen bond donor. The bromine atom provides a handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex biaryl systems. The methoxy group, a common feature in many drugs, can influence solubility and metabolic stability, and its electron-donating nature can modulate the reactivity of the aromatic ring.

This comprehensive guide delves into the practical applications of this compound as a pharmaceutical intermediate. We will explore its role in a representative synthetic pathway towards a quinazoline-based kinase inhibitor, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.

Synthetic Versatility: A Gateway to Complex Scaffolds

The true value of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecule, minimizing the need for extensive protecting group strategies. A typical synthetic workflow leveraging this intermediate would involve the following key transformations:

  • Reduction of the Nitro Group: The conversion of the nitro group to an aniline is a pivotal step, often accomplished with high efficiency using reducing agents such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation. This unmasks a nucleophilic amine that is poised for subsequent cyclization reactions.

  • Heterocycle Formation: The newly formed aniline can readily participate in condensation reactions with appropriate partners to construct a variety of heterocyclic systems. A prime example is the formation of a quinazoline ring, a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.

  • Functionalization via the Bromo Group: The bromine atom can be retained in the final molecule, where it can act as a key pharmacophoric element, or it can be exploited in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the late-stage introduction of diversity and the fine-tuning of pharmacological properties.

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a substituted quinazoline.

G A This compound B Methyl 5-amino-3-bromo-4-methoxybenzoate A->B Nitro Reduction C 6-Bromo-7-methoxy-3H-quinazolin-4-one B->C Cyclization D 4-Chloro-6-bromo-7-methoxyquinazoline C->D Chlorination E Substituted Quinazoline Kinase Inhibitor D->E Nucleophilic Aromatic Substitution

Caption: Generalized synthetic workflow utilizing this compound.

Application Protocol: Synthesis of a 6-Bromo-7-methoxyquinazoline Core

This section provides a detailed, step-by-step protocol for the conversion of this compound into a key quinazoline intermediate. This protocol is designed to be self-validating, with clear endpoints and characterization data.

Part 1: Reduction of the Nitro Group

The initial step involves the selective reduction of the nitro group to an aniline. The use of iron powder in acetic acid is a classic, cost-effective, and highly efficient method for this transformation on a laboratory scale.

Protocol 1: Synthesis of Methyl 5-amino-3-bromo-4-methoxybenzoate

Parameter Value Rationale
Reactants This compound, Iron powder, Acetic acidIron in acetic acid is a robust and economical reducing agent for nitroarenes.
Solvent MethanolCo-solvent to ensure solubility of the starting material.
Temperature 50-60°CProvides sufficient thermal energy to drive the reaction without significant side product formation.
Reaction Time 30-60 minutesThe reaction is typically rapid and can be monitored by TLC.
Work-up Filtration, ExtractionSimple and effective for removal of iron salts and isolation of the product.

Step-by-Step Methodology:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid (200 mL) and iron powder (25 g, 0.45 mol).

  • Stir the suspension vigorously and heat to 50°C under a nitrogen atmosphere.

  • In a separate beaker, dissolve this compound (45.0 g, 0.15 mol) in methanol (150 mL).

  • Add the solution of the nitrobenzoate dropwise to the stirred iron suspension over a period of 20 minutes, maintaining the internal temperature between 50-60°C.

  • After the addition is complete, continue stirring the mixture at 60°C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst. Wash the celite pad with methanol (2 x 50 mL).

  • Combine the filtrate and washes and remove the volatiles under reduced pressure.

  • Pour the residue into 2 L of ice-water and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 100 mL) followed by brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-amino-3-bromo-4-methoxybenzoate as a solid, which can be used in the next step without further purification.

Part 2: Quinazoline Ring Formation

The resulting aniline is then cyclized to form the quinazolinone core. Formamidine acetate serves as the source of the C2 and N3 atoms of the quinazoline ring.

Protocol 2: Synthesis of 6-Bromo-7-methoxy-3H-quinazolin-4-one

Parameter Value Rationale
Reactants Methyl 5-amino-3-bromo-4-methoxybenzoate, Formamidine acetateFormamidine acetate is a common and effective reagent for the construction of the quinazolinone ring from anthranilates.
Solvent 2-EthoxyethanolA high-boiling solvent suitable for driving the condensation and cyclization reaction.
Temperature 120-130°CNecessary to overcome the activation energy for the cyclization.
Reaction Time 4-6 hoursSufficient time for the reaction to proceed to completion.
Work-up Cooling and FiltrationThe product often precipitates from the reaction mixture upon cooling, allowing for simple isolation.

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 5-amino-3-bromo-4-methoxybenzoate (from the previous step, approx. 0.15 mol) and formamidine acetate (23.4 g, 0.225 mol) in 2-ethoxyethanol (150 mL).

  • Heat the mixture to 125°C and maintain at this temperature for 5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 30 mL).

  • Dry the solid under vacuum to afford 6-Bromo-7-methoxy-3H-quinazolin-4-one.

Part 3: Chlorination and Subsequent Functionalization

The quinazolinone is then activated by chlorination, typically with thionyl chloride, to produce the corresponding 4-chloroquinazoline. This intermediate is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, a common strategy in the synthesis of kinase inhibitors like Gefitinib.[1][2]

G A 6-Bromo-7-methoxy-3H-quinazolin-4-one B 4-Chloro-6-bromo-7-methoxyquinazoline A->B Chlorination (SOCl2) D Target Kinase Inhibitor B->D SNAr C Nucleophile (e.g., Aniline derivative) C->D

Caption: Final steps in the synthesis of a quinazoline-based kinase inhibitor.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed pharmaceutical intermediate with significant potential for the synthesis of complex drug molecules. Its pre-installed functional groups allow for a logical and efficient synthetic sequence, leading to valuable heterocyclic scaffolds such as quinazolines. The protocols outlined in this guide provide a practical framework for the utilization of this versatile building block in drug discovery and development programs. The inherent reactivity of the nitro and bromo groups opens up a vast chemical space for the creation of novel and potent pharmaceutical agents.

References

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link][1][3]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules (Basel, Switzerland), 12(3), 673–678. [Link][2]

Sources

The Synthetic Versatility of Methyl 3-bromo-4-methoxy-5-nitrobenzoate: A Gateway to Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern organic synthesis, the strategic design and utilization of highly functionalized building blocks are paramount for the efficient construction of complex molecular architectures. Methyl 3-bromo-4-methoxy-5-nitrobenzoate stands as a testament to this principle. This polysubstituted aromatic compound, bearing an array of electronically distinct functional groups, serves as a versatile and powerful intermediate for the synthesis of a wide range of high-value molecules, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth exploration of the synthesis and key applications of this reagent, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The intrinsic reactivity of this compound is dictated by the interplay of its substituents: the bromo group, a versatile handle for cross-coupling reactions; the nitro group, a strong electron-withdrawing group that can be readily transformed into a nucleophilic amino group; the methoxy group, an electron-donating group influencing the aromatic ring's reactivity; and the methyl ester, which can be further modified. This unique combination allows for a sequential and regioselective functionalization, making it a prized asset in multistep synthetic campaigns.

I. Synthesis of this compound

The preparation of the title compound is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves the initial bromination of a p-hydroxybenzoate derivative, followed by methylation of the hydroxyl group, and culminating in a regioselective nitration.

Synthesis_Workflow start Methyl 4-hydroxybenzoate step1 Bromination start->step1 intermediate1 Methyl 3-bromo-4-hydroxybenzoate step1->intermediate1 step2 Methylation intermediate1->step2 intermediate2 Methyl 3-bromo-4-methoxybenzoate step2->intermediate2 step3 Nitration intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate

The synthesis of methyl 3-bromo-4-hydroxybenzoate is typically achieved by the electrophilic bromination of methyl p-hydroxybenzoate. The hydroxyl group is a strongly activating, ortho-, para-directing group, making the positions ortho to it susceptible to bromination.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl p-hydroxybenzoate152.1515.2 g0.1
Bromine159.8116.0 g (5.1 mL)0.1
Glacial Acetic Acid60.05100 mL-
Dichloromethane84.93200 mL-
Sodium bisulfite solution (10%)-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37--

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl p-hydroxybenzoate (15.2 g, 0.1 mol) in dichloromethane (200 mL) and glacial acetic acid (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of dichloromethane dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction mixture will turn reddish-brown.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding 10% sodium bisulfite solution until the reddish-brown color disappears.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethanol and water to afford methyl 3-bromo-4-hydroxybenzoate as a white to off-white solid.[1]

Protocol 2: Synthesis of Methyl 3-bromo-4-methoxybenzoate

The hydroxyl group of methyl 3-bromo-4-hydroxybenzoate is then methylated to yield the desired precursor for nitration.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 3-bromo-4-hydroxybenzoate231.0423.1 g0.1
Dimethyl sulfate126.1313.9 g (10.5 mL)0.11
Potassium carbonate138.2120.7 g0.15
Acetone58.08250 mL-

Procedure:

  • To a 500 mL round-bottom flask, add methyl 3-bromo-4-hydroxybenzoate (23.1 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).

  • Stir the suspension at room temperature and add dimethyl sulfate (13.9 g, 0.11 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give methyl 3-bromo-4-methoxybenzoate, which can be used in the next step without further purification if sufficiently pure.

Protocol 3: Synthesis of this compound

The final step is the regioselective nitration of methyl 3-bromo-4-methoxybenzoate. The methoxy group is an ortho-, para-director, and the ester is a meta-director. The position ortho to the methoxy and meta to the ester is the most activated for electrophilic aromatic substitution.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 3-bromo-4-methoxybenzoate245.0724.5 g0.1
Concentrated Nitric Acid (70%)63.0110 mL~0.16
Concentrated Sulfuric Acid98.0820 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add concentrated sulfuric acid (20 mL) and cool it to 0 °C in an ice-salt bath.

  • Slowly add methyl 3-bromo-4-methoxybenzoate (24.5 g, 0.1 mol) to the cold sulfuric acid with stirring, ensuring the temperature is maintained below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (10 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the benzoate in sulfuric acid over a period of 30-45 minutes, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • The solid precipitate of this compound is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from methanol or ethanol to yield the final product as a pale yellow solid.[2]

II. Applications in Organic Synthesis

The strategic placement of the bromo and nitro groups on the electron-rich methoxy-substituted benzene ring makes this compound a versatile scaffold for the synthesis of diverse molecular targets.

Precursor to Substituted Anilines via Nitro Group Reduction

The reduction of the nitro group to an amine is a pivotal transformation, opening up a plethora of synthetic possibilities. The resulting aniline is a key intermediate for the synthesis of various heterocycles and other functionalized molecules.

Reduction_and_Derivatization start Methyl 3-bromo-4-methoxy- 5-nitrobenzoate step1 Reduction (e.g., Fe/AcOH) start->step1 intermediate Methyl 5-amino-3-bromo- 4-methoxybenzoate step1->intermediate step2a Acylation intermediate->step2a step2b Diazotization intermediate->step2b step2c Cyclization intermediate->step2c product_a Amide Derivatives step2a->product_a product_b Azo compounds, Sandmeyer products step2b->product_b product_c Heterocycles step2c->product_c

Caption: Synthetic pathways from the reduction of the nitro group.

Protocol 4: Reduction of the Nitro Group

A common and effective method for the reduction of aromatic nitro groups is the use of iron powder in acetic acid.[2]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound290.0729.0 g0.1
Iron powder55.8428.0 g0.5
Glacial Acetic Acid60.05200 mL-
Methanol32.04100 mL-
Ethyl acetate88.11--
Saturated sodium bicarbonate solution---

Procedure:

  • In a 1 L round-bottom flask, suspend iron powder (28.0 g, 0.5 mol) in glacial acetic acid (200 mL).

  • Heat the suspension to 50-60 °C with stirring.

  • Add a solution of this compound (29.0 g, 0.1 mol) in methanol (100 mL) dropwise to the heated suspension. An exothermic reaction will be observed.

  • After the addition is complete, continue to stir the mixture at 60 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Carefully neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 5-amino-3-bromo-4-methoxybenzoate.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start Methyl 3-bromo-4-methoxy- 5-nitrobenzoate suzuki_reagent Ar-B(OH)₂ Pd catalyst, Base start->suzuki_reagent buchwald_reagent R₂NH Pd catalyst, Base start->buchwald_reagent suzuki_product Aryl-substituted benzoate suzuki_reagent->suzuki_product buchwald_product Amino-substituted benzoate buchwald_reagent->buchwald_product

Sources

The Synthetic Versatility of Methyl 3-bromo-4-methoxy-5-nitrobenzoate: A Guide to Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Highly Functionalized Scaffold for Chemical Innovation

Methyl 3-bromo-4-methoxy-5-nitrobenzoate is a polysubstituted aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of electron-withdrawing and electron-donating groups, along with a reactive aryl bromide, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the most common and impactful reactions involving this reagent, providing detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

The strategic positioning of the bromo, methoxy, and nitro groups on the benzoate ring dictates its reactivity. The nitro and methyl ester groups are strongly electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution and influencing the regioselectivity of other reactions. The methoxy group, being electron-donating, also plays a crucial role in modulating the electronic properties of the ring. This interplay of electronic effects makes this compound a powerful synthon for the construction of complex molecular architectures.

This document will delve into four primary classes of reactions: nucleophilic aromatic substitution (SNAr), reduction of the nitro group, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and hydrolysis of the methyl ester. Each section will provide a theoretical framework, a detailed experimental protocol, and a discussion of the critical parameters that ensure successful and reproducible outcomes.

Nucleophilic Aromatic Substitution (SNAr): Displacing the Bromide

The presence of two strong electron-withdrawing groups (nitro and ester) ortho and para to the bromine atom significantly activates the aryl system towards nucleophilic aromatic substitution. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring.

Causality of Experimental Choices:
  • Nucleophile: A wide range of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates. The choice of nucleophile will dictate the nature of the resulting functional group.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: When using amine nucleophiles, a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) is often added to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is often heated to overcome the activation energy for the formation of the Meisenheimer complex.

Experimental Protocol: Amination with Morpholine

Objective: To synthesize Methyl 4-methoxy-3-(morpholin-4-yl)-5-nitrobenzoate.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsWeight/Volume
This compound292.081.01.0292 mg
Morpholine87.121.21.2104.5 mg (0.10 mL)
Diisopropylethylamine (DIPEA)129.241.51.5194 mg (0.26 mL)
Dimethylformamide (DMF)---5 mL

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (292 mg, 1.0 mmol).

  • Add DMF (5 mL) to dissolve the starting material.

  • Add morpholine (0.10 mL, 1.2 mmol) and DIPEA (0.26 mL, 1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Methyl 4-methoxy-3-(morpholin-4-yl)-5-nitrobenzoate.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) A This compound B Meisenheimer Complex (Resonance Stabilized) A->B + Nucleophile C Product B->C - Br- Nu Nucleophile (e.g., Morpholine) Nu->B

Caption: General workflow for Nucleophilic Aromatic Substitution.

Reduction of the Nitro Group: Gateway to Anilines

The nitro group of this compound can be readily reduced to an amino group, providing a key intermediate for further functionalization, such as amide bond formation or diazotization reactions. Several reducing agents can be employed for this transformation.

Causality of Experimental Choices:
  • Reducing Agent: Common methods include catalytic hydrogenation (H₂, Pd/C), or the use of metals in acidic media (e.g., SnCl₂ in HCl, or Fe in acetic acid). The choice of reducing agent can depend on the presence of other functional groups that might be sensitive to certain conditions. For instance, catalytic hydrogenation may also reduce other unsaturated bonds if present. Iron in acetic acid is a cost-effective and generally chemoselective method for nitro group reduction.[1]

  • Solvent: The solvent should be chosen to dissolve the starting material and be compatible with the reducing agent. For metal-acid reductions, alcohols or acetic acid are common choices.

Experimental Protocol: Reduction with Iron in Acetic Acid

Objective: To synthesize Methyl 3-amino-5-bromo-4-methoxybenzoate.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsWeight/Volume
This compound292.081.01.0292 mg
Iron powder55.845.05.0279 mg
Glacial Acetic Acid---10 mL
Methanol---5 mL

Procedure:

  • In a round-bottom flask, suspend this compound (292 mg, 1.0 mmol) in a mixture of glacial acetic acid (10 mL) and methanol (5 mL).

  • Add iron powder (279 mg, 5.0 mmol) to the suspension.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Nitro_Reduction cluster_1 Nitro Group Reduction Start Methyl 3-bromo-4-methoxy- 5-nitrobenzoate Product Methyl 3-amino-5-bromo- 4-methoxybenzoate Start->Product Reduction Reagents Fe / Acetic Acid or H2, Pd/C Reagents->Product

Caption: Transformation of the nitro group to an amine.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The aryl bromide functionality in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods in this context.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.[2][3]

  • Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The choice of ligand on the palladium is crucial for the efficiency of the catalytic cycle.

  • Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids can be used, allowing for the introduction of diverse substituents.

  • Base: A base such as sodium carbonate, potassium carbonate, or cesium carbonate is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is often used.

Objective: To synthesize Methyl 4-methoxy-5-nitro-3-phenylbenzoate.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsWeight/Volume
This compound292.081.01.0292 mg
Phenylboronic acid121.931.21.2146 mg
Pd(PPh₃)₄1155.560.050.0558 mg
Sodium Carbonate (2M aqueous solution)105.992.02.01.0 mL
Toluene---10 mL

Procedure:

  • In a Schlenk flask, combine this compound (292 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and the 2M aqueous sodium carbonate solution (1.0 mL).

  • Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[4][5] This reaction is highly versatile and tolerates a wide range of functional groups.

  • Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) is critical for an efficient catalytic cycle.

  • Amine: A wide variety of primary and secondary amines can be used.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.

Objective: To synthesize Methyl 4-methoxy-5-nitro-3-(phenylamino)benzoate.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsWeight/Volume
This compound292.081.01.0292 mg
Aniline93.131.21.2112 mg (0.11 mL)
Pd₂(dba)₃915.720.020.0218 mg
XPhos476.620.080.0838 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene (anhydrous)---10 mL

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (292 mg, 1.0 mmol).

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene (10 mL) followed by aniline (0.11 mL, 1.2 mmol) via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100-110 °C for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Cross_Coupling cluster_2 Palladium-Catalyzed Cross-Coupling cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig Start Methyl 3-bromo-4-methoxy- 5-nitrobenzoate Suzuki_Product Biaryl Product Start->Suzuki_Product Pd Catalyst, Base Buchwald_Product Arylamine Product Start->Buchwald_Product Pd Catalyst, Ligand, Base Boronic R-B(OH)2 Boronic->Suzuki_Product Amine R2NH Amine->Buchwald_Product

Caption: Overview of Suzuki-Miyaura and Buchwald-Hartwig reactions.

Hydrolysis of the Methyl Ester: Accessing the Carboxylic Acid

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a necessary step in the synthesis of more complex molecules, such as amides or other ester derivatives.

Causality of Experimental Choices:
  • Reaction Conditions: Basic hydrolysis (saponification) is commonly employed using a strong base like sodium hydroxide or lithium hydroxide. The reaction is typically carried out in a mixture of water and a co-solvent like methanol or THF to ensure solubility of the starting material. Acid-catalyzed hydrolysis is also possible but can sometimes be slower.

  • Workup: After basic hydrolysis, the reaction mixture must be acidified to protonate the carboxylate salt and precipitate the carboxylic acid product.

Experimental Protocol: Basic Hydrolysis

Objective: To synthesize 3-bromo-4-methoxy-5-nitrobenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsWeight/Volume
This compound292.081.01.0292 mg
Sodium Hydroxide (NaOH)40.003.03.0120 mg
Methanol---5 mL
Water---5 mL
Hydrochloric Acid (1M)---As needed

Procedure:

  • Dissolve this compound (292 mg, 1.0 mmol) in methanol (5 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (120 mg, 3.0 mmol) in water (5 mL).

  • Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the carboxylic acid product.

Conclusion: A Versatile Tool for Synthetic Chemistry

This compound is a highly functionalized and synthetically useful building block. The strategic placement of its substituents allows for a range of selective chemical transformations, providing access to a wide variety of complex aromatic compounds. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for chemists engaged in research and development, enabling the efficient and reliable application of this versatile reagent in their synthetic endeavors. By understanding the underlying principles of its reactivity, researchers can unlock the full potential of this powerful synthetic tool.

References

  • Gong, P., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules, 12(4), 673-678.
  • Li, M. D., et al. (2007).
  • Organic Syntheses. (1923). m-NITROBENZOIC ACID. Org. Synth., 3, 73. Available at: [Link]

  • Organic Syntheses. (1923). Benzoic acid, m-nitro-, methyl ester. Org. Synth., 3, 72. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem., 14, 998–1005. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Kashani, S. K., et al. (2020).
  • ARKIVOC. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.
  • ResearchGate. (2024). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • Crossref. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • MDPI. (2007).
  • ResearchGate. (2018).

Sources

Experimental setup for the reduction of the nitro group in Methyl 3-bromo-4-methoxy-5-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitro Group Reduction

The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Aryl amines are pivotal building blocks for a vast array of bioactive molecules, dyes, and polymers. The starting material, Methyl 3-bromo-4-methoxy-5-nitrobenzoate, is a multi-functionalized aromatic ring, presenting a common challenge in synthetic chemistry: achieving chemoselectivity. The goal is to reduce the nitro group while preserving the integrity of the bromo, methoxy, and methyl ester functionalities. This application note provides a robust and detailed protocol for this selective reduction using tin(II) chloride, a method renowned for its mildness and high functional group tolerance.[1][2]

Rationale for Method Selection: Navigating Chemoselectivity

Several methods are available for the reduction of aromatic nitro groups, each with distinct advantages and limitations.

  • Catalytic Hydrogenation: While highly efficient, methods employing catalysts like Palladium on carbon (Pd/C) pose a significant risk of hydrodebromination, where the carbon-bromine bond is cleaved.[1][3] While catalysts like Raney Nickel can sometimes mitigate this, the conditions required can be harsh.[1]

  • Dissolving Metal Reductions: Reagents like iron powder in acetic acid are effective and economical.[1][2] However, the acidic conditions can sometimes lead to ester hydrolysis if the reaction is prolonged, and the removal of iron salts can be cumbersome.[4]

  • Stannous (Tin(II)) Chloride Reduction: The use of tin(II) chloride (SnCl₂·2H₂O) is a classic and highly reliable method for the chemoselective reduction of nitroarenes in the presence of sensitive groups such as halogens and esters.[1][2] The reaction proceeds under relatively mild conditions, typically in an alcoholic solvent at reflux. The primary challenge associated with this method is the workup procedure, as the formation of tin hydroxides can lead to troublesome precipitates and emulsions.[5][6] This protocol addresses this issue with a specific workup procedure designed to ensure high recovery and purity.

Based on this analysis, stannous chloride reduction is selected as the optimal method for its superior chemoselectivity, ensuring the preservation of all other functional groups in the target molecule.

Overall Reaction Scheme

The reduction transforms the nitrobenzoate starting material into the corresponding aminobenzoate.

Caption: Reaction scheme for the reduction of the nitro group.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%(e.g., Sigma-Aldrich)
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS Reagent, ≥98%(e.g., Sigma-Aldrich)
Ethanol (EtOH), 200 ProofAnhydrous, ≥99.5%(e.g., Sigma-Aldrich)
Ethyl Acetate (EtOAc)ACS Grade(e.g., Fisher Scientific)
Sodium Hydroxide (NaOH)Pellets, ≥97%(e.g., Fisher Scientific)
Brine (Saturated aq. NaCl)N/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade(e.g., Sigma-Aldrich)
Silica Gel60 Å, 230-400 mesh(e.g., Sigma-Aldrich)
TLC PlatesSilica Gel 60 F₂₅₄(e.g., Millipore)
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: this compound is an irritant.[7][8] Tin(II) chloride is corrosive and can cause burns. Avoid inhalation of dust and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Tin-containing waste must be segregated for appropriate heavy metal disposal.

Reaction Setup & Procedure

The following table summarizes the quantities for a typical lab-scale reaction.

CompoundMW ( g/mol )Amount (g)Moles (mmol)Equivalents
This compound292.082.9210.01.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.639.0340.04.0
Ethanol (Anhydrous)46.07100 mL--

Step-by-Step Protocol:

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.92 g, 10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous ethanol to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Carefully add tin(II) chloride dihydrate (9.03 g, 40.0 mmol) to the solution. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • TLC System: 3:1 Hexanes:Ethyl Acetate.

    • Visualization: UV light (254 nm).

    • Procedure: Periodically take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate. The starting material is less polar than the product. The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.

Workup & Purification

This stage is critical for removing tin byproducts and isolating the pure amine.

Caption: Experimental workflow from workup to purification.

  • Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Initial Quench: To the resulting residue, add ethyl acetate (100 mL) and water (100 mL). Cool the mixture in an ice bath.

  • Basification: With vigorous stirring, slowly and carefully add a 10M aqueous solution of sodium hydroxide (NaOH). A thick, white precipitate of tin(IV) hydroxide will form. Continue adding the NaOH solution until the pH of the aqueous layer is greater than 12. Crucially, the amphoteric tin hydroxide precipitate will redissolve at this high pH to form soluble stannates ([Sn(OH)₆]²⁻), resulting in a clear, easily separable biphasic mixture. [6] This step is key to avoiding filtration and emulsion issues.[5][6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (50 mL each).

  • Washing & Drying: Combine all the organic layers and wash them once with brine (50 mL) to remove residual water and inorganic salts. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should appear as a light-colored solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 30%). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield Methyl 5-amino-3-bromo-4-methoxybenzoate.

Expected Results & Characterization

  • Appearance: The final product is expected to be a white to off-white solid.

  • Yield: Typical yields for this reaction range from 85% to 95%.

  • Characterization: The identity and purity of the product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The disappearance of the characteristic nitro group stretches in the IR spectrum (~1530 and 1350 cm⁻¹) and the appearance of N-H stretches (~3300-3500 cm⁻¹) are indicative of a successful reaction.

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., Keller, P. A. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Langkau, B., Ghisla, S., Buder, R., Ziegler, K., & Fuchs, G. (1989). 2-Aminobenzoyl-CoA monooxygenase/reductase, a novel type of flavoenzyme. Purification and some properties of the enzyme. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Eckert, E. (2025). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publications. Retrieved from [Link]

  • Bellamy, F. D., & Tétreault-Rancourt, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Semantic Scholar. Retrieved from [Link]

  • Ranu, B. C., Dutta, P., & Sarkar, A. (2025). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Retrieved from [Link]

  • Wu, H., Xie, M. H., Zou, P., Liu, Y. L., & He, Y. J. (2009). Methyl 4-nitrobenzoate. ResearchGate. Retrieved from [Link]

  • Dunford, H. B., & Cotton, M. L. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. PubMed. Retrieved from [Link]

  • Vishwanath, M. S., et al. (2018). Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 15: Oxidation and Reduction Reactions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

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Sources

Application Note: A Proposed Synthetic Pathway for Gefitinib Utilizing Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib, an anilinoquinazoline derivative, is a crucial therapeutic agent in the treatment of non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. Its synthesis has been approached through various routes, each with distinct advantages and challenges. This application note outlines a proposed, efficient synthetic pathway to gefitinib commencing from the readily available starting material, Methyl 3-bromo-4-methoxy-5-nitrobenzoate. This guide provides a detailed, step-by-step protocol for each transformation, underpinned by established chemical principles and analogous procedures found in the literature. The causality behind experimental choices is elucidated to provide a comprehensive understanding for researchers in medicinal chemistry and process development.

Introduction

This document details a strategically designed synthetic sequence starting from this compound. The proposed pathway leverages modern synthetic methodologies, including a selective nitro group reduction, quinazolinone formation, and palladium-catalyzed cross-coupling reactions, to construct the gefitinib molecule.

Proposed Synthetic Pathway

The synthesis is designed as a multi-step process, focusing on the sequential construction of the quinazoline core and the introduction of the necessary substituents. The key transformations are outlined below.

gefitinib_synthesis start Methyl 3-bromo-4-methoxy- 5-nitrobenzoate intermediate1 Methyl 5-amino-3-bromo- 4-methoxybenzoate start->intermediate1 Nitro Reduction intermediate2 6-Bromo-7-methoxy- quinazolin-4(3H)-one intermediate1->intermediate2 Cyclization intermediate3 6-Bromo-4-chloro- 7-methoxyquinazoline intermediate2->intermediate3 Chlorination intermediate4 N-(3-Chloro-4-fluorophenyl)- 6-bromo-7-methoxy- quinazolin-4-amine intermediate3->intermediate4 SNAr Reaction gefitinib Gefitinib intermediate4->gefitinib Buchwald-Hartwig Amination

Caption: Proposed synthetic workflow for Gefitinib.

Experimental Protocols

Step 1: Selective Reduction of the Nitro Group

The initial step involves the selective reduction of the nitro group in this compound to an amine. It is crucial to employ conditions that do not affect the bromo substituent or the ester functionality. Tin(II) chloride (SnCl₂) in an acidic medium is a well-established method for this transformation[4][5].

Protocol: Synthesis of Methyl 5-amino-3-bromo-4-methoxybenzoate

  • To a stirred solution of this compound (1.0 eq) in ethanol (10 volumes), add tin(II) chloride dihydrate (4.0 eq).

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel to afford Methyl 5-amino-3-bromo-4-methoxybenzoate.

ParameterValueRationale
Reducing Agent Tin(II) Chloride DihydrateProvides selective reduction of the nitro group in the presence of an aryl bromide[4][5].
Solvent EthanolA common and effective solvent for SnCl₂ reductions.
Temperature RefluxEnsures a reasonable reaction rate.
Work-up Basic (NaHCO₃)Neutralizes the acidic reaction mixture and precipitates tin salts.
Step 2: Quinazolinone Ring Formation

The resulting aminobenzoate is then cyclized to form the quinazolinone core. Heating with formamidine acetate is a common and effective method for this transformation[6].

Protocol: Synthesis of 6-Bromo-7-methoxy-quinazolin-4(3H)-one

  • A mixture of Methyl 5-amino-3-bromo-4-methoxybenzoate (1.0 eq) and formamidine acetate (2.0 eq) in 2-methoxyethanol (10 volumes) is heated to reflux (approximately 125 °C).

  • Maintain the reaction at reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 6-Bromo-7-methoxy-quinazolin-4(3H)-one.

ParameterValueRationale
Cyclizing Agent Formamidine AcetateA common reagent for the construction of the quinazolinone ring from anthranilates[6].
Solvent 2-MethoxyethanolA high-boiling solvent suitable for this cyclization reaction.
Temperature RefluxProvides the necessary thermal energy for the reaction to proceed.
Step 3: Chlorination of the Quinazolinone

The 4-hydroxy group of the quinazolinone is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic aromatic substitution. Thionyl chloride (SOCl₂) is a standard reagent for this transformation.

Protocol: Synthesis of 6-Bromo-4-chloro-7-methoxyquinazoline

  • To a suspension of 6-Bromo-7-methoxy-quinazolin-4(3H)-one (1.0 eq) in toluene (10 volumes), add a catalytic amount of dimethylformamide (DMF, 0.1 eq).

  • Add thionyl chloride (3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 110 °C) for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Co-evaporate with toluene (2 x 5 volumes) to ensure complete removal of residual SOCl₂.

  • The crude 6-Bromo-4-chloro-7-methoxyquinazoline can be used in the next step without further purification.

ParameterValueRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)A common and effective reagent for the conversion of hydroxyl groups to chlorides[3].
Catalyst Dimethylformamide (DMF)Catalyzes the chlorination reaction via the formation of the Vilsmeier reagent.
Solvent TolueneAn inert solvent with a suitable boiling point for this reaction.
Step 4: Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 4-position of the quinazoline ring is displaced by 3-chloro-4-fluoroaniline to install the anilino side chain of gefitinib.

Protocol: Synthesis of N-(3-Chloro-4-fluorophenyl)-6-bromo-7-methoxyquinazolin-4-amine

  • To a solution of 6-Bromo-4-chloro-7-methoxyquinazoline (1.0 eq) in isopropanol (15 volumes), add 3-chloro-4-fluoroaniline (1.1 eq).

  • Heat the mixture to reflux (approximately 82 °C) for 2-3 hours.

  • Cool the reaction to room temperature, which should result in the precipitation of the hydrochloride salt of the product.

  • Filter the solid and wash with cold isopropanol.

  • To liberate the free base, suspend the solid in a mixture of water and ethyl acetate and adjust the pH to 8-9 with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

ParameterValueRationale
Nucleophile 3-chloro-4-fluoroanilineThe key aniline component for the gefitinib structure[7][8].
Solvent IsopropanolA common solvent for SNAr reactions on quinazolines.
Temperature RefluxPromotes the nucleophilic substitution reaction.
Step 5: Buchwald-Hartwig Amination

The final step is the introduction of the morpholinopropoxy side chain at the 6-position of the quinazoline core. A palladium-catalyzed Buchwald-Hartwig amination is a modern and efficient method for this C-N bond formation[1][9][10].

Protocol: Synthesis of Gefitinib

  • To a reaction vessel, add N-(3-Chloro-4-fluorophenyl)-6-bromo-7-methoxyquinazolin-4-amine (1.0 eq), 4-(3-hydroxypropyl)morpholine (1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand like Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous dioxane (20 volumes) to the vessel.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford gefitinib.

ParameterValueRationale
Coupling Partners Aryl Bromide and AlcoholBuchwald-Hartwig C-O coupling is a reliable method for forming the ether linkage.
Catalyst System Pd₂(dba)₃ / XantphosA common and effective catalyst system for Buchwald-Hartwig amination/etherification[1].
Base Cesium CarbonateA strong inorganic base often used in palladium-catalyzed cross-coupling reactions.
Solvent Anhydrous DioxaneA common aprotic solvent for these types of reactions.

Sources

Application Notes & Protocols for the Safe Handling, Storage, and Disposal of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive guidelines are intended for researchers, scientists, and professionals in drug development who work with Methyl 3-bromo-4-methoxy-5-nitrobenzoate. This document provides a detailed framework for the safe handling, appropriate storage, and environmentally responsible disposal of this compound, drawing upon established safety protocols for structurally related chemicals.

Introduction: Understanding the Compound

This compound is a substituted aromatic compound. Its structure, incorporating a brominated and nitrated benzene ring, suggests that it should be handled with the care afforded to other halogenated nitroaromatic compounds. This class of chemicals is often associated with potential toxicity, mutagenicity, and reactivity.[1][2][3] Therefore, a robust understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity.

Key Structural Features and Inferred Properties:

  • Nitroaromatic Group: Nitroaromatic compounds are recognized as being acutely toxic and mutagenic, with some being suspected or established carcinogens.[1] Their presence necessitates stringent handling procedures to minimize exposure.

  • Halogenated (Bromo) Group: The bromine substituent places this compound in the category of halogenated organic waste, which has specific disposal requirements.[4]

Hazard Identification and Risk Assessment

Based on data from structurally similar compounds, this compound is presumed to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[6][7]

  • Eye Irritation: Can cause serious eye irritation.[6][7]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[6]

  • Toxicity: Overexposure to nitroaromatic compounds can lead to serious health issues, including organ damage and cancer.[2]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Safe Handling Protocols

Adherence to strict safe handling protocols is crucial to minimize the risk of exposure.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[6][8] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5][8]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[6][8][9]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6][8][9]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[8][9]

General Handling Practices
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[6]

  • Wash hands thoroughly with soap and water after handling.[6][7]

  • Minimize dust generation and accumulation.[8]

  • Keep containers securely sealed when not in use.[5][6]

Storage Procedures

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Container: Store in the original, tightly sealed container.[5][6]

  • Location: Store in a cool, dry, and well-ventilated area.[5][6][8] Protect from light.[5]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[5][10]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.

Spill and Emergency Procedures

Small Spills
  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully sweep up or vacuum the spilled solid material.[6] Avoid generating dust.[6][8]

  • Collect: Place the spilled material into a clean, dry, and properly labeled container for disposal.[6][9]

  • Clean: Wash the spill area thoroughly with soap and water.[6]

Large Spills
  • Evacuate: Evacuate the laboratory and alert others in the vicinity.

  • Isolate: Close the doors to the affected area.

  • Emergency Services: Contact your institution's emergency services or the local fire department and inform them of the nature of the spill.[11]

Disposal Protocols

The disposal of this compound must be handled with extreme care and in accordance with all local, state, and federal regulations.

  • Waste Classification: As a halogenated nitroaromatic compound, this chemical is classified as hazardous waste.[4][11]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[11][12] Do not mix with other waste streams unless explicitly permitted.

  • Disposal Route: This waste must be disposed of through a licensed hazardous waste disposal contractor.[11][12] Halogenated organic wastes are typically incinerated at high temperatures in a permitted facility.[4]

  • Prohibited Disposal: DO NOT dispose of this chemical down the drain or in regular trash.[11][12]

Visualization of Workflows

Personal Protective Equipment (PPE) Workflow

Caption: PPE selection process before handling the compound.

Spill Response Decision Tree

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small & Manageable Assess->SmallSpill Small LargeSpill Large or Unmanageable Assess->LargeSpill Large EvacuateSmall Evacuate Immediate Area SmallSpill->EvacuateSmall EvacuateLarge Evacuate Laboratory LargeSpill->EvacuateLarge DonPPE Don Appropriate PPE EvacuateSmall->DonPPE Contain Contain and Clean Up Spill DonPPE->Contain Dispose Dispose of Waste Properly Contain->Dispose Alert Alert Supervisor and Emergency Services EvacuateLarge->Alert

Caption: Decision-making workflow for chemical spills.

Summary of Key Data

PropertyInferred InformationRationale/Source
Appearance Solid (powder or crystal)Based on similar nitrobenzoate compounds.
Hazards Skin, eye, and respiratory irritant. Potential mutagen/carcinogen.Extrapolated from SDS of similar compounds and general data on nitroaromatics.[1][2][6]
PPE Safety goggles, chemical-resistant gloves, lab coat.Standard requirement for handling hazardous chemicals.[6][8]
Storage Cool, dry, well-ventilated, away from oxidizing agents.General best practice for chemical storage.[5][6][8]
Disposal As halogenated hazardous waste via a licensed contractor.Regulatory requirements for this class of compound.[4][11][12]

References

  • Apollo Scientific. (2023, July 11).
  • FUJIFILM Wako Pure Chemical Corporation. (2023, March 16).
  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Croner-i. (n.d.).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • ResearchGate. (n.d.).
  • Cole-Parmer. (n.d.).
  • Unknown. (n.d.).
  • Thermo Fisher Scientific. (2024, March 31).
  • MilliporeSigma. (2025, April 24).
  • ChemADVISOR, Inc. (2010, November 29). MSDS - OHS14953.
  • National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents.
  • Mehditalo, G., & Di Giulio, R. T. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(2), 317-328.
  • ChemicalBook. (2025, July 19).
  • TCI Chemicals. (n.d.).
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • ResearchGate. (2025, August 6).
  • Centers for Disease Control and Prevention. (n.d.).
  • PubMed. (n.d.).
  • Nipissing University. (2019, June 12).
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • CymitQuimica. (n.d.).

Sources

Navigating the Synthesis and Handling of Methyl 3-bromo-4-methoxy-5-nitrobenzoate: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the absence of a publicly available Material Safety Data Sheet (MSDS) for this specific molecule, this guide synthesizes safety and handling protocols from closely related analogues, alongside detailed theoretical and practical application notes to empower researchers in its safe and effective utilization.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid ester. The strategic placement of the bromo, methoxy, and nitro groups on the benzene ring creates a unique electronic and steric environment, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound (Predicted)3-Bromo-4-methoxy-5-nitro-benzoic acid[1]
CAS Number Not available954815-08-8
Molecular Formula C₉H₈BrNO₅C₈H₆BrNO₅
Molecular Weight 290.07 g/mol 276.04 g/mol
Appearance Likely a solidSolid
Storage Sealed in dry, room temperatureSealed in dry, room temperature

Hazard Identification and Safety Protocols

Disclaimer: No specific MSDS is currently available for this compound. The following safety information is extrapolated from the known hazards of its carboxylic acid precursor, 3-Bromo-4-methoxy-5-nitro-benzoic acid, and other structurally similar compounds.

Based on available data for analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

GHS Hazard Statements (Inferred):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Engineering Controls:

A rigorous adherence to safety protocols is paramount when handling this compound.

Table 2: Recommended Personal Protective Equipment and Engineering Controls

ControlSpecification
Engineering Controls Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Eye Protection Chemical safety goggles or a face shield are mandatory.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves prior to use.
Skin and Body Protection A lab coat and appropriate footwear are required. Ensure skin is not exposed.
Respiratory Protection If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.
First Aid Measures (Recommended):
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.

  • If swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Synthesis and Reaction Pathways

This compound is not widely commercially available, and its synthesis would likely be a multi-step process. A plausible synthetic route involves the esterification of its corresponding carboxylic acid, 3-bromo-4-methoxy-5-nitrobenzoic acid.

Proposed Synthetic Workflow:

Synthesis cluster_0 Precursor Synthesis cluster_1 Esterification Vanillin Vanillin Nitration Nitration Vanillin->Nitration HNO₃, H₂SO₄ Bromination Bromination Nitration->Bromination Br₂, Solvent Oxidation Oxidation Bromination->Oxidation KMnO₄ or other oxidant 3-bromo-4-methoxy-5-nitrobenzoic_acid 3-bromo-4-methoxy-5-nitrobenzoic_acid Oxidation->3-bromo-4-methoxy-5-nitrobenzoic_acid Work-up Esterification_Reaction Esterification_Reaction 3-bromo-4-methoxy-5-nitrobenzoic_acid->Esterification_Reaction Methanol, Acid Catalyst (e.g., H₂SO₄) Methyl_3-bromo-4-methoxy-5-nitrobenzoate Methyl_3-bromo-4-methoxy-5-nitrobenzoate Esterification_Reaction->Methyl_3-bromo-4-methoxy-5-nitrobenzoate Purification

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Esterification of 3-bromo-4-methoxy-5-nitrobenzoic acid

This protocol is a standard Fisher esterification and should be optimized for specific laboratory conditions.

Materials:

  • 3-bromo-4-methoxy-5-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-bromo-4-methoxy-5-nitrobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Applications in Research and Drug Discovery

Substituted nitroaromatic compounds are valuable precursors in organic synthesis. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of chemical transformations, including amide bond formation, diazotization, and the construction of heterocyclic rings.

Potential Applications:
  • Fragment-Based Drug Discovery: The unique substitution pattern of this molecule makes it an interesting fragment for screening against various biological targets.

  • Synthesis of Bioactive Molecules: The reactive sites on the molecule can be exploited to build more complex structures with potential therapeutic applications. The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions to introduce further diversity.

  • Materials Science: The electron-withdrawing and donating groups on the aromatic ring could impart interesting optical or electronic properties, making it a candidate for investigation in materials science.

Logical Workflow for Application in Drug Discovery:

DrugDiscovery Start This compound Reduction Nitro Group Reduction (e.g., SnCl₂, H₂, Pd/C) Start->Reduction Amine Methyl 3-amino-5-bromo-4-methoxybenzoate Reduction->Amine Amide Amide Coupling Amine->Amide Heterocycle Heterocycle Formation Amine->Heterocycle CrossCoupling Suzuki/Buchwald-Hartwig Cross-Coupling Amine->CrossCoupling Final Diverse Library of Compounds Amide->Final Heterocycle->Final CrossCoupling->Final

Caption: Potential derivatization pathways for drug discovery applications.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. It is recommended to treat this compound and any contaminated materials as hazardous chemical waste. Do not allow the material to enter drains or waterways.

References

  • Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • PubChem. 3-Bromo-4-hydroxy-5-nitrobenzoic acid. Available from: [Link]

Sources

Procuring High-Purity Methyl 3-bromo-4-methoxy-5-nitrobenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, securing a reliable source of high-purity starting materials and intermediates is paramount to the success of a project. Methyl 3-bromo-4-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the procurement, in-house synthesis, purity assessment, and safe handling of this specialized chemical.

Sourcing and Procurement: Navigating the Supplier Landscape

Initial market analysis indicates that this compound is not a readily available, off-the-shelf chemical. Its specialized substitution pattern suggests that it is most likely to be obtained through custom synthesis. For researchers requiring this compound, engaging with a Contract Research Organization (CRO) or a company specializing in custom chemical synthesis is the most viable procurement route.

When selecting a custom synthesis partner, it is crucial to consider factors such as their expertise in multi-step organic synthesis, analytical capabilities for quality control, and a proven track record of delivering high-purity compounds. Below is a comparative table of reputable CROs and custom synthesis providers who can be approached for a quotation.

Company/OrganizationServices OfferedKey Strengths
Kingchem Custom chemical synthesis, process development, scale-up.[1]Expertise in complex molecules, intermediates, and adherence to strict confidentiality.[1]
Taros Chemicals Custom synthesis, discovery chemistry, scale-up from lab to pilot scale.[2]Specializes in fine and specialty chemicals, with capabilities for handling hazardous substances.[2]
Life Chemicals Custom organic synthesis, building blocks, compound libraries.[3]Strong focus on heterocyclic and element organic synthesis, with over 30 years of experience.[3]
Thermo Fisher Scientific Custom synthesis, manufacturing, and a wide range of laboratory chemicals.[4]Extensive experience in custom manufacturing with a dedicated team for personalized support.[4]
TCI Chemicals Custom synthesis, bulk chemicals, and a large catalog of organic reagents.Offers seamless transition from R&D to industrial production with strong project management.
GEO Specialty Chemicals Custom synthesis, development, and manufacturing of small molecule intermediates and APIs.[5]Focus on preclinical and early development needs with expertise in scaling up chemical processes.[5]
Noctiluca Organic synthesis, custom synthesis, and contract research services.[6]A European CRO with a laboratory equipped for a wide range of research needs.[6]
OctaneX Labs Contract research in organic and medicinal chemistry.[7]Partnership-focused approach to accelerate projects from discovery to the pharmaceutical pipeline.[7]

In-House Synthesis Protocol: A Feasible Alternative

For laboratories equipped with organic synthesis capabilities, an in-house synthesis of this compound is a practical option. The proposed synthetic route involves the nitration of a suitable precursor, Methyl 3-bromo-4-methoxybenzoate.

Retrosynthetic Analysis and Strategy

The target molecule can be synthesized via an electrophilic aromatic substitution reaction, specifically, the nitration of Methyl 3-bromo-4-methoxybenzoate. The directing effects of the existing substituents on the benzene ring are crucial for achieving the desired regioselectivity.

  • Methoxy group (-OCH₃): An activating, ortho-, para-directing group.

  • Bromo group (-Br): A deactivating, ortho-, para-directing group.

  • Ester group (-COOCH₃): A deactivating, meta-directing group.

Considering the positions of the existing bromo and methoxy groups, the incoming nitro group will be directed to the positions ortho and para to the activating methoxy group. The position para to the methoxy group is already occupied by the bromo group. The two ortho positions are C2 and C6. The C5 position, which is the target for nitration, is ortho to the methoxy group and meta to the bromo and ester groups. The steric hindrance from the adjacent bromo group and the electronic deactivation from the ester group will influence the reaction. However, the strong activating effect of the methoxy group is expected to direct the nitration to the C5 position.

Experimental Protocol: Nitration of Methyl 3-bromo-4-methoxybenzoate

This protocol is adapted from established procedures for the nitration of substituted methyl benzoates.[8][9][10]

Materials:

  • Methyl 3-bromo-4-methoxybenzoate (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized water

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Beaker

Procedure:

  • In a clean, dry round-bottom flask, dissolve a known quantity of Methyl 3-bromo-4-methoxybenzoate in a minimal amount of concentrated sulfuric acid with gentle stirring. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material using a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.[9]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture over a beaker of crushed ice with constant stirring.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold deionized water to remove any residual acid.[11]

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain high-purity crystals.

  • Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[9]

  • Sulfuric Acid: Acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[10][12]

  • Recrystallization: This purification technique is essential for removing any unreacted starting material and isomeric byproducts, ensuring the final product is of high purity.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_start Starting Material Preparation cluster_nitrating_agent Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification start_material Methyl 3-bromo-4-methoxybenzoate dissolve Dissolve in conc. H₂SO₄ start_material->dissolve cool_start Cool to 0-5 °C dissolve->cool_start reaction Dropwise addition of nitrating agent (Maintain T < 10 °C) cool_start->reaction hno3 Conc. HNO₃ mix_acids Mix and Cool hno3->mix_acids h2so4 Conc. H₂SO₄ h2so4->mix_acids mix_acids->reaction stir Stir at 0-5 °C for 30-60 min reaction->stir tlc Monitor reaction by TLC stir->tlc quench Pour onto ice tlc->quench precipitate Precipitation of crude product quench->precipitate filter_wash Vacuum filter and wash with cold H₂O precipitate->filter_wash recrystallize Recrystallize from Methanol filter_wash->recrystallize dry Dry under vacuum recrystallize->dry final_product High-purity this compound dry->final_product

Caption: Proposed workflow for the in-house synthesis of this compound.

Purity Assessment and Characterization

Ensuring the purity of the synthesized this compound is critical for its use in subsequent research and development activities. A combination of chromatographic and spectroscopic techniques should be employed for a comprehensive analysis.[13]

Analytical Techniques
TechniquePurposeExpected Results for High-Purity Sample
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and identify any impurities.[13]A single major peak corresponding to the product, with purity >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the compound.[14]Spectra consistent with the proposed structure, showing the correct chemical shifts, integration values, and coupling patterns for all protons and carbons.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the compound.[13]A molecular ion peak corresponding to the calculated molecular weight of this compound.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the nitro group (NO₂), ester carbonyl (C=O), and C-O bonds.
Protocol for Purity Assessment by HPLC
  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks if quantification of impurities is required.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector. A C18 reverse-phase column is typically suitable for this type of aromatic compound.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point. For example, a gradient from 10% B to 90% B over 20 minutes.

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation: A high-purity sample will show a single, sharp peak. The peak area can be used to calculate the purity percentage.

Below is a diagram illustrating the purity analysis workflow.

G cluster_sample_prep Sample Preparation cluster_analytical_methods Analytical Techniques cluster_data_analysis Data Analysis and Verification sample Synthesized Compound dissolve Dissolve in appropriate solvent (e.g., Acetonitrile) sample->dissolve ir IR Spectroscopy (Functional Group Identification) sample->ir filter Filter through 0.45 µm syringe filter dissolve->filter hplc HPLC Analysis (Purity Assessment) filter->hplc nmr NMR Spectroscopy (¹H, ¹³C - Structure Elucidation) filter->nmr ms Mass Spectrometry (Molecular Weight Confirmation) filter->ms analyze_hplc Integrate peaks and calculate purity hplc->analyze_hplc interpret_nmr Assign peaks and confirm structure nmr->interpret_nmr interpret_ms Verify molecular ion peak ms->interpret_ms interpret_ir Correlate bands to functional groups ir->interpret_ir final_assessment High-Purity Verified Product analyze_hplc->final_assessment interpret_nmr->final_assessment interpret_ms->final_assessment interpret_ir->final_assessment

Caption: Workflow for the comprehensive purity analysis of this compound.

Safe Handling and Storage

Given the presence of bromo and nitro functional groups, this compound should be handled with care. The following safety precautions are based on the safety data sheets of structurally similar compounds.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Handling:

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Do not ingest. If swallowed, seek immediate medical attention.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from oxidizing agents and strong bases.

Disposal:

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

By following this comprehensive guide, researchers and drug development professionals can confidently source or synthesize high-purity this compound and handle it safely in their laboratories, thereby facilitating the advancement of their research projects.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • University of California, Davis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from a relevant university chemistry lab manual.
  • Chem Survival. (2020, August 13). Nitration of Methyl Benzoate [Video]. YouTube. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Hiba, A. M. (2018). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. ResearchGate. Retrieved from [Link]

  • Kingchem. (n.d.). Custom Chemical Synthesis. Retrieved from [Link]

  • Drug Hunter. (n.d.). Drug Discovery CROs. Retrieved from [Link]

  • Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Retrieved from [Link]

  • Unacademy. (n.d.). Substituted Aromatic Compounds. Retrieved from [Link]

  • SPECIFIC POLYMERS. (n.d.). SPECIFIC POLYMERS offers support in your Chemistry Research Projects. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • GEO Specialty Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 15.1: Sources and Names of Aromatic Compounds. Retrieved from [Link]

  • Noctiluca. (n.d.). CRO chemistry laboratory. Retrieved from [Link]

  • OctaneX Labs. (n.d.). Organic Chemistry Contract Research Partner. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Guide: Recrystallization of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the purification of Methyl 3-bromo-4-methoxy-5-nitrobenzoate (CAS No: 40258-73-9) via recrystallization.[1] We will move beyond basic protocols to explain the chemical reasoning behind solvent selection and provide comprehensive troubleshooting for common issues encountered in the laboratory.

Part 1: Foundational Principles & Solvent Selection

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[2][3] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[3][4]

FAQ: Solvent Selection Strategy

Q1: How do I begin selecting a solvent for this compound?

A1: The selection process is guided by the principle of "like dissolves like," balanced with the need for poor solubility at low temperatures.[4] Let's analyze the molecular structure:

  • Aromatic Ring & Ester Group: These functionalities suggest that moderately polar solvents like ethyl acetate or alcohols could be effective.[5]

  • Nitro Group (-NO2): This is a strong, electron-withdrawing group that significantly increases the molecule's polarity. This is a dominant feature.

  • Bromo (-Br) and Methoxy (-OCH3) Groups: These groups also contribute to the overall polarity and molecular weight.

Given the high polarity conferred by the nitro group, polar solvents are the most logical starting point. Alcohols, in particular, are often excellent choices for recrystallizing nitroaromatic compounds.[4][6]

Q2: Which specific single solvents are the most promising candidates?

A2: Based on the structural analysis and empirical data from similar nitroaromatic esters, the following solvents should be prioritized for screening:

  • Methanol (MeOH): Often used for the recrystallization of methyl nitrobenzoates.[7][8] Its high polarity is well-suited to the target molecule, and its low boiling point (65 °C) facilitates easy removal.

  • Ethanol (EtOH): Similar to methanol, it is an excellent solvent for polar aromatic compounds.[9]

  • Isopropanol (IPA): Another good alcoholic solvent, slightly less polar and with a higher boiling point (82 °C) than ethanol.

  • Ethyl Acetate (EtOAc): While often a good solvent for esters, its ability to dissolve the highly polar nitro-compound at room temperature must be carefully evaluated. It may be too effective a solvent, leading to low recovery, but it is a viable candidate for a mixed-solvent system.[10]

Q3: When should I consider a mixed-solvent system?

A3: A mixed-solvent system is ideal when no single solvent provides the required steep solubility curve.[4][11] This situation arises if your compound is:

  • Too soluble in a polar solvent (like methanol) even at low temperatures, resulting in poor yield.

  • Sparingly soluble in a polar solvent even at its boiling point.

  • Nearly insoluble in a non-polar solvent (like hexanes or petroleum ether).[12]

In this case, you dissolve the compound in a minimal amount of the hot "good" solvent (e.g., ethanol) and then titrate in the hot "poor" anti-solvent (e.g., water) until the solution becomes faintly cloudy (saturated).[11][12]

Data Summary: Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexPrimary Role & Rationale
Methanol 655.1Primary Candidate: Excellent solvent for polar nitro-aromatics; low boiling point allows for easy drying.[7]
Ethanol 784.3Primary Candidate: Similar to methanol, commonly used for nitro-compounds. Often paired with water.[9]
Isopropanol 823.9Secondary Candidate: Good alternative to ethanol, slightly less volatile.
Ethyl Acetate 774.4"Good" Solvent (Mixed System): May be too strong a solvent alone, but excellent for dissolving the compound before adding a non-polar anti-solvent.[10]
Water 10010.2Anti-Solvent (Mixed System): The target molecule is expected to be insoluble in water. Ideal for use with miscible alcohols like ethanol.[9]
Hexanes / Petroleum Ether ~690.1Anti-Solvent (Mixed System): Excellent non-polar anti-solvents to pair with more polar organic solvents like ethyl acetate.[10]
Solvent Selection Workflow

start Start: Crude This compound test_sol Test Solubility: ~20mg solid in 0.5mL solvent at room temperature start->test_sol dissolves_rt Dissolves at RT test_sol->dissolves_rt Yes insoluble_rt Insoluble at RT test_sol->insoluble_rt No consider_mixed CONSIDER MIXED SYSTEM: Use as 'Good' Solvent with an Anti-Solvent dissolves_rt->consider_mixed heat_sol Heat to Boiling insoluble_rt->heat_sol dissolves_hot Dissolves when Hot heat_sol->dissolves_hot Yes insoluble_hot Insoluble when Hot heat_sol->insoluble_hot No cool_sol Cool Slowly to RT, then Ice Bath dissolves_hot->cool_sol reject REJECT SOLVENT: Try a different one insoluble_hot->reject crystals_form Abundant Crystals Form cool_sol->crystals_form Yes no_crystals No/Few Crystals Form cool_sol->no_crystals No good_solvent SUCCESS: Use as Single Solvent crystals_form->good_solvent no_crystals->consider_mixed

Caption: Decision tree for empirical solvent screening.

Part 2: Recommended Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single Solvent Recrystallization (Methanol)

This method is the recommended starting point due to its high probability of success.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture to a gentle boil on a hotplate while stirring. Continue adding methanol dropwise until the solid just dissolves completely.[8][13]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a flask and a stemless funnel containing fluted filter paper with boiling methanol. Quickly filter the hot solution to remove the impurities. This step prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).[14] Slow cooling is critical for the formation of large, pure crystals.[3]

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 20 minutes to maximize the yield.[15]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any residual soluble impurities.[7]

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of the solvent. Determine the melting point and yield of the purified product.

Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)

Use this method if the compound is found to be too soluble in pure, cold methanol or ethanol for good recovery.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.[11]

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water (the anti-solvent) dropwise with swirling until the solution becomes persistently cloudy (turbid).[9][12] This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture until it becomes clear again.[11] This ensures the compound will crystallize from a saturated solution rather than precipitating.

  • Crystallization, Cooling, Collection, and Drying: Follow steps 3 through 7 from Protocol 1, using an ice-cold ethanol/water mixture (in the same proportion as your final solution) for the washing step.

General Recrystallization Workflow Diagram

A 1. Choose Solvent System (Single or Mixed) B 2. Dissolve Crude Solid in Minimum Volume of Hot Solvent A->B C 3. Hot Filter (Only if insoluble impurities are present) B->C optional D 4. Cool Slowly to Room Temperature B->D C->D E 5. Cool Further in Ice-Water Bath D->E F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash Crystals with Ice-Cold Solvent F->G H 8. Dry Crystals Under Vacuum G->H I End: Pure Product H->I

Caption: Standard workflow for purification by recrystallization.

Part 3: Troubleshooting Guide & FAQs

Q4: My compound formed an oil instead of crystals. What should I do? ("Oiling Out")

A4: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point.[11] This is a common issue with low-melting solids or when the solution is too concentrated.

  • Immediate Action: Reheat the solution until the oil fully redissolves.[4]

  • Solution 1 (Dilute): Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation point.[4][14]

  • Solution 2 (Slow Cooling): Allow the solution to cool much more slowly. Insulate the flask by placing it inside a large beaker packed with glass wool or by setting it on several folded paper towels.[14]

  • Solution 3 (Change Solvents): If the problem persists, the boiling point of your solvent may be too close to the compound's melting point. Try a different solvent system with a lower boiling point.[4]

Q5: The solution is cold, but no crystals have formed. How can I induce crystallization?

A5: This indicates that the solution is supersaturated.

  • Action 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the level of the solution.[4][15] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Action 2 (Seeding): If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" will act as a template for further crystallization.

  • Action 3 (Concentrate): You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, and then attempt to cool it again.[14]

Q6: My final yield is very low. What are the common causes?

A6: Low yield can result from several factors:

  • Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the compound will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost. Ensure your filtration apparatus is thoroughly pre-heated.

  • Incomplete Cooling: Ensure the solution is cooled in an ice bath for a sufficient time (20+ minutes) to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can dissolve some of your product.

Q7: The purified crystals are still colored. How can I remove colored impurities?

A7: If a colored impurity is soluble in the hot solvent, it may co-crystallize with your product.

  • Solution (Activated Charcoal): After dissolving the crude solid in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal before proceeding with the cooling and crystallization steps.

  • Caution: Use charcoal sparingly, as it can also adsorb your target compound, which will reduce your final yield. This step should only be used if the coloration is significant.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Supporting Information for "A General Method for the Preparation of O-Arylhydroxylamines". CDC Stacks. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Toronto, Department of Chemistry. [Link]

  • Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

  • Mixed-solvent recrystallisation. University of York, Chemistry Teaching Labs. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • (PDF) Nitration of Methyl Benzoate. ResearchGate. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Preparation method of 3-methoxy-2-nitrobenzoate.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. [Link]

  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. A-Level Chemistry. [Link]

  • Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. National Institutes of Health. [Link]

  • SUPPORTING INFORMATION FOR: A General Method for the Preparation of O-Arylhydroxylamines. The Royal Society of Chemistry. [Link]

  • Methyl 4-bromo-3-nitrobenzoate. PubChem. [Link]

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate. PubChem. [Link]

  • 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester. Lead Sciences. [Link]

Sources

Technical Support Center: Isolating Methyl 3-bromo-4-methoxy-5-nitrobenzoate with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic purification of Methyl 3-bromo-4-methoxy-5-nitrobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important synthetic intermediate. Here, we provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing a column chromatography method for this compound.

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel (SiO₂) with a particle size of 40-63 µm is the most common and effective stationary phase for this application. Its polarity is well-suited for separating moderately polar compounds like our target molecule from both less polar and more polar impurities. Given that the target compound contains several polar functional groups (ester, nitro, methoxy) and a halogen, silica gel provides the necessary selectivity for a successful separation.

Q2: What is a good starting solvent system (mobile phase) for the purification?

A2: Based on the purification of structurally similar compounds, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane (DCM). Specifically, solvent systems like ethyl acetate/DCM have been successfully used for related brominated and nitrated aromatic esters.[1] A common starting ratio to try during your initial Thin Layer Chromatography (TLC) analysis would be in the range of 10-30% ethyl acetate in hexanes.

Q3: How do I determine the optimal mobile phase composition?

A3: The ideal mobile phase composition should provide a retention factor (Rf) for your target compound of approximately 0.25-0.35 on a TLC plate. This Rf value generally ensures good separation from impurities and a reasonable elution time from the column. To determine this, you should run several TLC plates with varying ratios of your chosen solvent system. For example, you could test 10%, 20%, and 30% ethyl acetate in hexanes. The solvent system that gives the desired Rf for the product spot will be your starting point for the column.

Q4: My compound is not UV-active. How can I visualize it on a TLC plate?

A4: While this compound should be UV-active due to its aromatic nature, if you need an alternative visualization technique, you can use a potassium permanganate (KMnO₄) stain. This stain is effective for a wide range of organic compounds. Another option is an iodine chamber, which is a non-destructive method.

Q5: What are the likely impurities I need to separate from my product?

A5: The potential impurities will depend on the synthetic route used to prepare this compound. Common impurities could include:

  • Starting materials: Unreacted methyl 3-bromo-4-methoxybenzoate.

  • Regioisomers: Other nitrated isomers formed during the reaction.

  • Di-substituted byproducts: For instance, di-brominated or di-nitrated species may form depending on the reaction conditions.[2]

Troubleshooting Guide

This guide provides solutions to common problems you might encounter during the column chromatography of this compound.

Problem Potential Cause Solution
Poor Separation of Product and Impurity The polarity of the mobile phase is too high or too low.If the Rf values of your product and the impurity are too close, try adjusting the solvent system. A less polar mobile phase (e.g., decreasing the percentage of ethyl acetate) will increase the retention time and may improve separation. Consider trying a different solvent system altogether, for example, switching from ethyl acetate/hexanes to dichloromethane/hexanes.
Product is Tailing on the Column The compound may be interacting too strongly with the acidic silica gel.The nitro and methoxy groups can interact with the acidic silanol groups on the silica surface, causing tailing. You can try adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, using a less acidic stationary phase like neutral alumina could be beneficial.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the interaction of your compound with the silica gel and slow its elution.
Product Does Not Elute from the Column (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase. If your compound is still not eluting with a high concentration of ethyl acetate, you may need to switch to a more polar solvent system, such as one containing methanol.
Low Recovery of the Product The compound may be degrading on the silica gel.Some nitroaromatic compounds can be sensitive to the acidic nature of silica gel. To test for this, you can perform a 2D TLC. Spot your crude material on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition. In this case, you can either deactivate the silica gel with triethylamine or use a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Method Development
  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spot the Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under a UV lamp (254 nm).

  • Calculate Rf Values: Calculate the Rf value for your product and any impurities. Adjust the mobile phase composition until the Rf of your product is in the desired range of 0.25-0.35.

Protocol 2: Flash Column Chromatography
  • Column Packing: Dry pack a flash chromatography column with silica gel (40-63 µm). The amount of silica should be approximately 50-100 times the weight of your crude product.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully load the solution onto the top of the silica bed.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel by dissolving the product in a solvent, adding the silica, and then removing the solvent under reduced pressure. Load the resulting free-flowing powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Optimization Workflow

The following diagram illustrates the decision-making process for optimizing the column chromatography conditions.

Chromatography_Optimization cluster_prep Preparation cluster_decision Decision Point cluster_action Action TLC 1. Run TLC with Starting Solvent System (e.g., 20% EtOAc/Hex) Analyze_Rf 2. Analyze Rf of Product Spot TLC->Analyze_Rf Check_Rf Is Rf 0.25-0.35? Analyze_Rf->Check_Rf Run_Column Proceed with Column Chromatography Check_Rf->Run_Column Yes Adjust_High Decrease Polarity (Less EtOAc) Check_Rf->Adjust_High No (Rf > 0.35) Adjust_Low Increase Polarity (More EtOAc) Check_Rf->Adjust_Low No (Rf < 0.25) Adjust_High->TLC Re-run TLC Adjust_Low->TLC Re-run TLC

Sources

Identifying and minimizing side products in Methyl 3-bromo-4-methoxy-5-nitrobenzoate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Methyl 3-bromo-4-methoxy-5-nitrobenzoate. As a key intermediate in various synthetic pathways, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize the formation of common side products, thereby streamlining your synthesis and improving yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via a multi-step electrophilic aromatic substitution sequence starting from a substituted methyl benzoate. The core challenge lies in controlling the regioselectivity of the bromination and nitration steps. The interplay of the directing effects of the substituents on the aromatic ring—the ortho-, para-directing methoxy group and the meta-directing methyl ester and nitro groups—creates a delicate balance that can easily be perturbed, leading to a variety of undesired side products. Understanding the underlying mechanisms of these reactions is crucial for effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

FAQ 1: What is the most common synthetic route and what are the critical control points?

The most logical synthetic approach involves a two-step process starting from methyl 4-methoxybenzoate:

  • Bromination: Introduction of a bromine atom.

  • Nitration: Introduction of a nitro group.

The order of these steps is a critical consideration.

  • Route A: Bromination followed by Nitration. This is generally the preferred route. The methoxy group is a strongly activating ortho-, para-director, leading to the formation of methyl 3-bromo-4-methoxybenzoate. The subsequent nitration is then directed by both the methoxy and bromo groups to the desired position.

  • Route B: Nitration followed by Bromination. Nitration of methyl 4-methoxybenzoate would yield a mixture of isomers, primarily methyl 4-methoxy-3-nitrobenzoate. Subsequent bromination would then be directed by the methoxy, nitro, and ester groups. This route can be less selective and lead to a more complex mixture of products.

Troubleshooting Workflow: Choosing the Optimal Synthetic Route

Synthetic_Route_Decision Start Starting Material: Methyl 4-methoxybenzoate Route_A Route A: Bromination First Start->Route_A Route_B Route B: Nitration First Start->Route_B Intermediate_A Intermediate: Methyl 3-bromo-4-methoxybenzoate Route_A->Intermediate_A Intermediate_B Intermediate: Methyl 4-methoxy-3-nitrobenzoate Route_B->Intermediate_B Product Desired Product: This compound Intermediate_A->Product Nitration Intermediate_B->Product Bromination Side_Products_B Increased potential for regioisomeric side products Intermediate_B->Side_Products_B

Caption: Decision workflow for the synthesis of this compound.

FAQ 2: I am seeing multiple spots on my TLC after the nitration step. What are the likely side products?

The most common side products are constitutional isomers and di-nitrated compounds.

  • Constitutional Isomers: The primary isomers result from the nitration at positions other than the desired C5. The directing effects of the substituents on your intermediate (likely methyl 3-bromo-4-methoxybenzoate) will dictate the likely isomers.

  • Di-nitro Products: The aromatic ring, although bearing deactivating groups, can still undergo a second nitration, especially if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).

Reaction Mechanism: Formation of the Desired Product and a Key Isomeric Side Product

Nitration_Mechanism Intermediate Methyl 3-bromo-4-methoxybenzoate Attack_C5 Electrophilic attack at C5 (desired) Intermediate->Attack_C5 ortho to Methoxy, meta to Bromo & Ester Attack_C2 Electrophilic attack at C2 (side reaction) Intermediate->Attack_C2 ortho to Methoxy, ortho to Bromo Nitronium NO2+ Sigma_Complex_C5 Sigma Complex (C5 attack) Attack_C5->Sigma_Complex_C5 Sigma_Complex_C2 Sigma Complex (C2 attack) Attack_C2->Sigma_Complex_C2 Desired_Product This compound Sigma_Complex_C5->Desired_Product Deprotonation Isomeric_Side_Product Methyl 3-bromo-4-methoxy-2-nitrobenzoate Sigma_Complex_C2->Isomeric_Side_Product Deprotonation

Caption: Mechanism showing the formation of the desired product and a common regioisomer during nitration.

Minimization Strategy:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to enhance selectivity and prevent over-reaction.[1]

  • Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent.

  • Slow Addition: Add the nitrating agent dropwise to the substrate solution to maintain a low concentration of the electrophile and control the reaction temperature.

Parameter Recommended Condition Rationale
Temperature0-5 °CMinimizes the formation of di-nitro byproducts and improves regioselectivity.
Nitrating Agent1.05-1.2 equivalentsSufficient for complete reaction while minimizing over-nitration.
Addition RateSlow, dropwisePrevents localized overheating and high concentrations of the nitronium ion.
FAQ 3: My bromination step is giving me a dark, impure product with multiple spots on TLC. What is going wrong?

The likely culprits are over-bromination (di-bromination) and side-chain bromination if a methyl group is present on the ring.

  • Di-bromination: The methoxy group is a strong activating group, making the aromatic ring susceptible to further bromination. This can lead to the formation of di-bromo species.[2]

  • Oxidation/Decomposition: Harsh brominating agents or conditions can lead to the oxidation of the starting material or product, resulting in a dark-colored reaction mixture.

Minimization Strategy:

  • Choice of Brominating Agent: Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.

  • Solvent: The choice of solvent can influence the reactivity. Less polar solvents can sometimes moderate the reaction.

  • Temperature Control: Perform the bromination at a low temperature to control the reaction rate.

  • Protection of Activating Groups: In some cases, if the activating group is too strong, it may need to be temporarily protected to prevent over-reaction.

Parameter Recommended Condition Rationale
Brominating AgentN-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Temperature0-25 °CControls the rate of reaction and reduces side product formation.
Stoichiometry1.0-1.1 equivalents of NBSMinimizes di-bromination.
FAQ 4: How can I effectively purify the final product and remove the isomeric impurities?

The separation of constitutional isomers can be challenging due to their similar physical properties. A combination of techniques is often required.

  • Recrystallization: This is the first line of defense for purification. The choice of solvent is critical. A solvent system where the desired product has moderate solubility at high temperatures and low solubility at low temperatures is ideal. Methanol or ethanol are often good starting points for recrystallization of nitro-aromatic compounds.[1]

  • Column Chromatography: If recrystallization is insufficient to separate the isomers, silica gel column chromatography is the next step. A solvent system with a low to moderate polarity (e.g., a mixture of hexanes and ethyl acetate) is typically used. The polarity of the eluent should be carefully optimized by TLC analysis to achieve the best separation.

Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Recrystallization Recrystallization (e.g., from Methanol) Crude_Product->Recrystallization TLC_Analysis_1 TLC Analysis Recrystallization->TLC_Analysis_1 Pure_Product_1 Pure Product TLC_Analysis_1->Pure_Product_1 Single Spot Column_Chromatography Silica Gel Column Chromatography TLC_Analysis_1->Column_Chromatography Multiple Spots TLC_Analysis_2 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_2 Pure_Product_2 Pure Product TLC_Analysis_2->Pure_Product_2 Pure Fractions Combined Impure_Fractions Impure Fractions TLC_Analysis_2->Impure_Fractions Mixed Fractions

Caption: A general workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Bromination of Methyl 4-methoxybenzoate
  • Dissolve methyl 4-methoxybenzoate (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent.

  • Add the NBS solution dropwise to the cooled solution of methyl 4-methoxybenzoate over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude methyl 3-bromo-4-methoxybenzoate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nitration of Methyl 3-bromo-4-methoxybenzoate
  • To a clean, dry round-bottom flask, add concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.

  • Slowly add methyl 3-bromo-4-methoxybenzoate (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 5 °C.

  • In a separate, pre-cooled flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid. Keep this mixture cold.

  • Add the cold nitrating mixture dropwise to the solution of the benzoate in sulfuric acid over 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.

References

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. Retrieved from [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

Sources

Common impurities found in Methyl 3-bromo-4-methoxy-5-nitrobenzoate and their removal.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-bromo-4-methoxy-5-nitrobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and require a high degree of purity for their downstream applications. Achieving high purity is paramount, as even trace impurities can lead to unforeseen side reactions, compromised biological activity, or difficulties in structural elucidation of subsequent compounds.

This guide provides a structured approach to identifying and removing common impurities encountered during the synthesis and handling of this compound. We will delve into the origins of these impurities and provide robust, field-proven protocols for their elimination.

Frequently Asked Questions (FAQs)

Q1: My final product has a lower-than-expected melting point and the range is broad. What does this indicate?

A1: A broad melting point range that is depressed compared to the literature value (typically around 108-112 °C) is a classic indicator of impurities.[1] Pure crystalline solids have sharp, well-defined melting points. The presence of foreign substances disrupts the crystal lattice, requiring less energy to transition to the liquid phase, hence the depression and broadening of the melting range.[2][3] This suggests the presence of unreacted starting materials, isomeric by-products, or residual solvents.

Q2: I see multiple spots on my Thin-Layer Chromatography (TLC) plate after the reaction. How do I identify the product spot?

A2: The product, this compound, is a relatively polar compound due to the nitro and ester groups. On a standard silica gel TLC plate, it will have a lower Rf value (retention factor) than less polar starting materials (e.g., methyl 3-bromo-4-methoxybenzoate) but a higher Rf than highly polar impurities like the corresponding carboxylic acid. To definitively identify the product spot, you should co-spot your reaction mixture alongside a reference standard of the pure product, if available.

Q3: Can residual acid from the nitration step cause issues later on?

A3: Absolutely. Residual strong acids like sulfuric or nitric acid can catalyze the hydrolysis of the methyl ester group back to the carboxylic acid (3-bromo-4-methoxy-5-nitrobenzoic acid), especially in the presence of water during workup or storage. This acidic impurity can complicate subsequent reactions, particularly those sensitive to pH or involving basic reagents. It is crucial to perform a thorough aqueous workup, including a wash with a mild base like saturated sodium bicarbonate solution, to neutralize and remove any residual acids.[4][5]

Q4: Is it possible to have over-brominated or over-nitrated my starting material?

A4: Yes, the formation of di-substituted products is a common issue. For example, if you are brominating methyl 4-methoxy-3-nitrobenzoate, harsh conditions could potentially lead to the introduction of a second bromine atom. Similarly, nitration of methyl 3-bromo-4-methoxybenzoate could yield dinitro compounds under forcing conditions.[6] These by-products are often more difficult to separate from the desired product due to similarities in polarity. Careful control of reaction temperature and stoichiometry is the best preventative measure.[6]

Troubleshooting Guide: Impurity Identification and Removal

Impurities in a synthesis are best understood by tracing their origin. We can classify them into three main categories: starting material-related, reaction by-products, and degradation products.

Impurity Troubleshooting Workflow

The following workflow provides a logical sequence for diagnosing and resolving purity issues.

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Identification cluster_2 Phase 3: Purification Strategy TLC Run TLC Analysis (Multiple Eluent Systems) Compare Compare Data to Standards: - Starting Materials - Literature Values TLC->Compare MP Measure Melting Point MP->Compare NMR Acquire ¹H NMR Spectrum NMR->Compare Start Start Start->TLC Crude Product Start->MP Crude Product Start->NMR Crude Product Identify Identify Potential Impurities: - Unreacted SM - Isomers - By-products Compare->Identify Choose Select Method Based on Impurity Polarity & Scale Identify->Choose Recrystallize Recrystallization Purity_Check Pure? Recrystallize->Purity_Check Verify Purity (TLC, MP) Column Column Chromatography Column->Purity_Check Verify Purity (TLC, MP) Wash Aqueous / Solvent Wash Wash->Purity_Check Verify Purity (TLC, MP) Choose->Recrystallize Choose->Column Choose->Wash Purity_Check->Choose No Success Pure Product Isolated Purity_Check->Success Yes

Caption: A logical workflow for identifying and purifying this compound.

Table 1: Common Impurities and Removal Strategies
Impurity NameLikely OriginIdentification Notes (vs. Product)Recommended Removal Method
Methyl 4-methoxy-3-nitrobenzoate Incomplete bromination (Starting Material)Less polar (higher Rf on TLC).Column Chromatography, Recrystallization
Methyl 3-bromo-4-methoxybenzoate Incomplete nitration (Starting Material)Less polar (higher Rf on TLC).Column Chromatography, Recrystallization
3-bromo-4-methoxy-5-nitrobenzoic acid Hydrolysis of the methyl esterMore polar (lower Rf, baseline on TLC).Aqueous wash with NaHCO₃ solution.
Methyl 3,5-dibromo-4-methoxy-benzoate Over-bromination by-productPolarity similar to the product.Careful Column Chromatography.
Isomeric Nitro-substitution Products Poor regioselectivity during nitrationMay have very similar polarity.Fractional Recrystallization or HPLC.
Residual Solvents (MeOH, EtOAc, DCM) Incomplete drying post-purificationBroad signals in ¹H NMR.Drying under high vacuum.

In-Depth Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing small to moderate amounts of impurities that have different solubility profiles from the main product. The key is selecting a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution upon cooling.

Rationale: This method exploits differences in solubility between the product and impurities. As a hot, saturated solution cools, the decreased solubility forces the desired compound to crystallize out, leaving more soluble impurities behind in the mother liquor.

Step-by-Step Methodology:

  • Solvent Selection: Test various solvents. A good starting point is a mixed solvent system like Ethyl Acetate/Hexane or a single solvent like Methanol.[4][5] The ideal solvent will poorly dissolve the crude product at room temperature but fully dissolve it at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing recovery.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[5]

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

  • Validation: Check the purity of the recrystallized product by measuring its melting point and running a TLC. A sharp melting point and a single spot on the TLC indicate successful purification.

Protocol 2: Flash Column Chromatography

For mixtures containing significant amounts of impurities, especially those with similar polarities to the product, flash column chromatography is the method of choice.[7]

Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[7] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel, allowing for their separation into different fractions.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give the product an Rf value of ~0.3 and show good separation from all impurities. A common starting point for this compound is a mixture of Ethyl Acetate and Dichloromethane (e.g., 1:4 v/v) or Ethyl Acetate and Hexane.[8]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the packed column.

  • Elution: Begin running the eluent through the column, applying positive pressure (flash chromatography). Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product (single spot on TLC). Remove the solvent using a rotary evaporator to yield the purified solid.

  • Drying & Validation: Dry the product under a high vacuum and confirm its purity via melting point and/or NMR analysis.

Purification Logic Diagram

Caption: Separation of components by polarity using column chromatography.

References

  • Supporting Information for "A Simple and Highly Sensitive Ratiometric Two-Photon Fluorescent Probe for Imaging Hypoxia in Live Cells and Tissues". (2014). Centers for Disease Control and Prevention. [Link]

  • Gong, Y., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (2013).
  • Nitration of Phenol and Purification by Column Chromatography. California State University, Dominguez Hills. [Link]

  • Experiment 43, Nitration of Methyl Benzoate; Report. University of California, Berkeley. [Link]

  • Methyl 4-methoxy-3-nitrobenzoate. PubChem, National Institutes of Health. [Link]

  • Nitration of Methyl Benzoate. University of Colorado Boulder. [Link]

  • Kasina, C., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Truman State University. [Link]

  • Methyl 4-methoxy-3-nitrobenzoate. Chemsrc. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]

Sources

Technical Support Center: Stability and Degradation of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-bromo-4-methoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies and the elucidation of degradation pathways of this compound. The information herein is curated to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: this compound possesses several key functional groups that dictate its chemical reactivity and stability profile:

  • Methyl Ester: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 3-bromo-4-methoxy-5-nitrobenzoic acid and methanol. The rate of hydrolysis is pH-dependent.

  • Nitroaromatic System: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic substitution. It is also susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. Nitroaromatic compounds can also be photosensitive.[1][2]

  • Bromo Substituent: The bromine atom is a potential leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or specific activation.

  • Methoxy Group: The methoxy group is an electron-donating group, which can influence the electronic properties of the aromatic ring and potentially undergo ether cleavage under strong acidic conditions.

Understanding the interplay of these groups is crucial for designing appropriate stability studies.

Q2: My assay results for this compound are showing a decrease in potency over time, even under standard storage conditions. What could be the cause?

A2: A gradual loss of potency suggests slow degradation. The most likely culprits under standard laboratory conditions (ambient temperature, light exposure) are hydrolysis and photodegradation.

  • Hydrolysis: Even trace amounts of moisture in your solvent or on glassware can lead to slow hydrolysis of the methyl ester. Ensure you are using anhydrous solvents and properly dried glassware. Consider storing the compound in a desiccator.

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[2] Exposure to ambient laboratory light, especially UV wavelengths, can initiate degradation. Protect your samples from light by using amber vials or wrapping them in aluminum foil.

To troubleshoot, you can perform a simple forced degradation study. Expose a solution of your compound to direct light and another to a humid environment and monitor the purity by HPLC. This will help you identify the primary degradation pathway.

Q3: I am observing a new peak in my HPLC chromatogram during the analysis of a stressed sample of this compound. How can I identify this degradation product?

A3: The identification of degradation products is a critical step. A systematic approach is recommended:

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass of the new peak will provide the molecular weight of the degradant. For example, a mass corresponding to the loss of a methyl group and addition of a hydrogen would suggest hydrolysis of the ester.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the degradant can provide structural information.

  • Forced Degradation Comparison: Compare the retention time of the unknown peak with peaks generated under specific stress conditions (e.g., acid, base, peroxide). This can provide clues about the nature of the degradant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated in sufficient quantity, 1H and 13C NMR will provide definitive structural information.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent results in stability studies Poorly controlled experimental conditions.Ensure consistent temperature, humidity, and light exposure across all samples. Use a calibrated stability chamber.
Non-validated analytical method.Develop and validate a stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.[3]
No degradation observed under stress conditions Stress conditions are too mild.Increase the concentration of the stressor (acid, base, peroxide), the temperature, or the duration of exposure. A target degradation of 5-20% is often aimed for in forced degradation studies.
The compound is highly stable under the tested conditions.This is a valid result. Ensure you have tested a sufficiently wide range of conditions as recommended by ICH guidelines (e.g., acid, base, oxidation, heat, light).[2]
Complete degradation of the compound Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the exposure time. Perform time-point studies to find the optimal conditions for achieving partial degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of this compound under various stress conditions as per ICH guidelines.[2]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. Basic hydrolysis of esters is typically much faster than acidic hydrolysis.[4][5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.

  • Photodegradation: Expose a solution of the compound to a photostability chamber with a light source that provides both UV and visible light (e.g., option 2 in ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary (for acid and base stressed samples), dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC method.

4. Data Interpretation: Calculate the percentage degradation of the parent compound and the formation of any degradation products. Propose degradation pathways based on the identified products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples from the forced degradation study.

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathways

G parent This compound acid_hydrolysis 3-bromo-4-methoxy-5-nitrobenzoic acid parent->acid_hydrolysis Acidic Hydrolysis (H+/H₂O) base_hydrolysis 3-bromo-4-methoxy-5-nitrobenzoic acid parent->base_hydrolysis Basic Hydrolysis (OH⁻/H₂O) reduction Methyl 3-bromo-4-methoxy-5-aminobenzoate parent->reduction Reduction of Nitro (e.g., Na₂S₂O₄) nucleophilic_sub Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate parent->nucleophilic_sub Nucleophilic Substitution (e.g., OH⁻, heat)

Caption: Predicted degradation pathways for this compound.

Forced Degradation Workflow

G start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis data Data Analysis (% Degradation, Peak Purity) analysis->data identification Identify Degradants (MS, MS/MS, NMR) data->identification pathway Propose Degradation Pathways identification->pathway report Final Report pathway->report

Caption: Workflow for conducting a forced degradation study.

References

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from [Link]

  • Prajapati, M., & Patel, P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Mulla, S. I., et al. (2011). Biodegradation of 3-Nitrobenzoate by Bacillus flexus strain XJU-4. World Journal of Microbiology and Biotechnology, 27(7), 1587-1592. [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Methyl Orange, Eriochrome Black T, and Methylene Blue by Silica–Titania Fibers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. Retrieved from [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

Sources

Technical Support Center: Optimizing Reactions with Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-bromo-4-methoxy-5-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of your reactions and achieve your desired outcomes with confidence.

Introduction to a Versatile Reagent

This compound is a highly functionalized aromatic compound, valuable in the synthesis of complex molecular architectures. Its utility stems from the orthogonal reactivity of its substituents:

  • Aryl Bromide: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of C-C and C-N bonds.

  • Electron-Withdrawing Groups: The nitro (-NO2) and methyl ester (-COOCH3) groups are strong electron-withdrawing groups. The nitro group, in particular, activates the aromatic ring, influencing its reactivity in various transformations.

  • Nitro Group: The nitro group itself can be readily reduced to an amine, providing a pathway to further functionalization and the introduction of diverse pharmacophores.

This unique combination of functional groups makes it a key intermediate in the synthesis of pharmaceuticals and functional materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is predominantly used as an intermediate in multi-step organic synthesis. Its most common applications include the synthesis of substituted biaryls via Suzuki coupling, the formation of arylamines through Buchwald-Hartwig amination, and as a precursor to more complex heterocyclic systems after reduction of the nitro group.

Q2: How do the substituents influence the reactivity of the aryl bromide?

A2: The methoxy group (-OCH3) is an electron-donating group, while the nitro (-NO2) and ester (-COOCH3) groups are electron-withdrawing. The combined electronic effect makes the aryl bromide somewhat electron-neutral to slightly electron-poor. This electronic nature is a critical consideration for selecting the appropriate palladium catalyst and ligand system for cross-coupling reactions.

Q3: What are the recommended storage conditions for this reagent?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents, acids, and bases.

Q4: What are the key safety precautions when handling this compound?

A4: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1][2][3][4][5] For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Q5: What is a general strategy for purifying the products derived from this reagent?

A5: Purification strategies depend on the properties of the product. Common methods include:

  • Flash Column Chromatography: Silica gel is typically effective for separating the desired product from starting materials and byproducts. A gradient elution system using hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can provide highly pure material.

  • Aqueous Workup: An initial aqueous workup is crucial to remove inorganic salts and water-soluble impurities before chromatographic purification.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for functionalizing this compound. However, their success hinges on the careful optimization of several parameters.

Workflow for Troubleshooting Cross-Coupling Reactions

Below is a generalized workflow to diagnose and resolve common issues encountered during cross-coupling reactions.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Analysis of Byproducts cluster_4 Solution Pathways Start Low or No Conversion Reagents Verify Reagent Quality & Purity Start->Reagents Debromination Debromination Detected? (Hydrodehalogenation) Start->Debromination Homocoupling Homocoupling Observed? Start->Homocoupling Inert Check Inert Atmosphere (N2/Ar) Reagents->Inert Catalyst Screen Catalyst & Ligand Inert->Catalyst If reagents & atmosphere are OK Base Optimize Base & Equivalents Catalyst->Base Solution_Cat Try Bulky/Electron-Rich Ligands Catalyst->Solution_Cat Solvent Vary Solvent System Base->Solvent Temp Adjust Temperature & Time Solvent->Temp Solution_Debrom Use Milder Base / Lower Temp Debromination->Solution_Debrom Solution_Homo Adjust Stoichiometry / Purer Reagents Homocoupling->Solution_Homo

Caption: General troubleshooting workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an aryl halide.[6][7][8]

Q: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the likely causes and solutions?

A: Low yields in Suzuki couplings often trace back to one of four key components: the catalyst system, the base, the solvent, or the reaction conditions.

Causality Behind Experimental Choices:

  • Catalyst & Ligand: The oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-limiting step. For an electron-rich or sterically hindered substrate, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often required to facilitate this step.

  • Base: The base plays a crucial role in activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6][7] The choice of base can also influence side reactions.

  • Solvent: The solvent system must solubilize all components and facilitate the reaction. Aqueous mixtures are common, as water can help dissolve the inorganic base and accelerate the reaction.

Troubleshooting Suzuki-Miyaura Reactions
Issue EncounteredPotential CauseRecommended Solution
No or Low Conversion Inactive Catalyst: Pd(0) species not generated or catalyst has decomposed.Use a pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3) with an appropriate phosphine ligand. Ensure the reaction is run under a strict inert atmosphere (N2 or Ar).
Ineffective Base: The chosen base may be too weak or poorly soluble.Switch to a stronger or more soluble base. Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often more effective than sodium or potassium carbonate.[6]
Poor Reagent Quality: The boronic acid may have degraded (protodeboronation).Use fresh, high-purity boronic acid. If necessary, re-purify the boronic acid before use.
Significant Debromination Hydrodehalogenation Side Reaction: The aryl bromide is reduced instead of coupled.This can be promoted by certain bases or high temperatures. Try a milder base (e.g., K2CO3) or lower the reaction temperature.
Boronic Acid Homocoupling Oxidative Conditions: Presence of oxygen can lead to homocoupling of the boronic acid.Thoroughly degas the solvent and ensure the reaction vessel is properly purged with an inert gas before adding the catalyst.
Reaction Stalls Catalyst Inhibition: The product or impurities may be inhibiting the catalyst.Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%). Ensure starting materials are pure.
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K3PO4, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1) to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) or a combination of a palladium source (Pd2(dba)3, 1-2 mol%) and a ligand (e.g., XPhos, 2-4 mol%).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition Ar-Pd(II)(L)n-X A->B Ar-X C Transmetalation Ar-Pd(II)(L)n-Ar' B->C Ar'-B(OR)2 (Base Activated) D Reductive Elimination C->D D->A Ar-Ar' label_cycle Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[9][10][11]

Q: My Buchwald-Hartwig amination reaction is giving low yields and several side products. How can I optimize it?

A: Success in Buchwald-Hartwig amination is highly dependent on the synergy between the palladium precursor, the ligand, and the base. The electronic properties and steric hindrance of both the aryl bromide and the amine are critical factors.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, t-BuXPhos) are often necessary to promote both the oxidative addition and the reductive elimination steps, particularly with less reactive amines or sterically demanding substrates.[12]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but its high basicity can be incompatible with sensitive functional groups like esters (risk of hydrolysis or transesterification). In such cases, weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are preferred, often requiring higher temperatures.[11]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard, as they are compatible with the reactive intermediates in the catalytic cycle.

Troubleshooting Buchwald-Hartwig Aminations
Issue EncounteredPotential CauseRecommended Solution
No or Low Conversion Incompatible Base: The base may be too weak to deprotonate the amine or facilitate the catalytic cycle efficiently.If using a weak base like K2CO3, switch to a stronger one like NaOtBu or LHMDS, provided other functional groups are compatible.
Poor Ligand Choice: The ligand may not be suitable for the specific substrate combination.Screen a panel of ligands. For electron-rich aryl bromides, bulky ligands like XPhos or RuPhos are often effective. Xantphos is a good general ligand to start with.[12]
Ester Hydrolysis Base is too Strong: NaOtBu or KOtBu can hydrolyze the methyl ester, especially at elevated temperatures or with prolonged reaction times.Use a weaker base such as Cs2CO3 or K3PO4. This may require a higher reaction temperature or a more active catalyst system.
Side Product Formation Catalyst Decomposition: At high temperatures, the catalyst can decompose, leading to side reactions.Use a more thermally stable ligand/catalyst system. Ensure the reaction is run under a strict inert atmosphere.
Amine Reactivity: Highly hindered or electron-poor amines can be challenging coupling partners.Increase catalyst loading and/or reaction temperature. A different ligand system may be required.
Optimized Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a flow of argon, add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2.5 mol%), the ligand (e.g., Xantphos, 2.5-6 mol%), and the base (e.g., Cs2CO3, 2.0 equiv.) to an oven-dried Schlenk tube.

  • Add Reagents: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_1 Buchwald-Hartwig Catalytic Cycle A Pd(0)Ln B Oxidative Addition Ar-Pd(II)(L)n-X A->B Ar-X C Amine Coordination & Deprotonation [Ar-Pd(II)(L)n(NR'R'')] B->C HNR'R'', Base D Reductive Elimination C->D D->A Ar-NR'R'' label_cycle Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA_r_)

While cross-coupling is often preferred, the bromine atom on this compound can potentially undergo Nucleophilic Aromatic Substitution (SNAr), especially with potent nucleophiles. The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack.[13][14]

Q: My SNAr reaction is not proceeding. How can I drive it to completion?

A: SNAr reactions are governed by the stability of the intermediate Meisenheimer complex.[13] The rate is influenced by the strength of the nucleophile, the nature of the leaving group, and the ability of the ring's substituents to stabilize the negative charge.

Causality Behind Experimental Choices:

  • Electronic Activation: The nitro group is meta to the bromine atom. For optimal SNAr activation, electron-withdrawing groups should be ortho or para to the leaving group to delocalize the negative charge of the Meisenheimer complex.[14] While the activation at the bromine position is not ideal, the overall electron-deficient nature of the ring can still permit substitution under forcing conditions.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are essential. They solvate the cation of the nucleophile, leaving the anion "bare" and more reactive, and they can stabilize the charged Meisenheimer complex intermediate.

  • Temperature: These reactions often have a significant activation energy barrier and typically require heating to proceed at a reasonable rate.

Troubleshooting SNAr Reactions
Issue EncounteredPotential CauseRecommended Solution
No Reaction Insufficient Ring Activation: The electronic activation at the bromine position is moderate.The reaction may require high temperatures (e.g., >120 °C). Consider using a stronger nucleophile.
Nucleophile is too Weak: The nucleophile may not be strong enough to attack the electron-deficient ring.If possible, use a more potent nucleophile. For example, use sodium methoxide instead of methanol with a base.
Slow Reaction Rate Suboptimal Solvent: The solvent may not be sufficiently polar to facilitate the reaction.Switch to a more polar aprotic solvent. DMSO is often an excellent choice for sluggish SNAr reactions.
Decomposition High Temperature: The starting material or product may be unstable at the required reaction temperature.Attempt the reaction at the lowest possible temperature that affords a reasonable rate. If decomposition persists, this synthetic route may not be viable.
General Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the nucleophile (1.5-3.0 equiv.).

  • Solvent: Add a polar aprotic solvent such as DMSO or DMF.

  • Heating: Heat the reaction mixture, often to temperatures between 80 °C and 150 °C, under an inert atmosphere.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction mixture and pour it into ice water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

References

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-3-nitrobenzoate. Retrieved from [Link]

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Troubleshooting common issues in the synthesis and handling of Methyl 3-bromo-4-methoxy-5-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-bromo-4-methoxy-5-nitrobenzoate

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis and handling of this compound. Authored for professionals in research and drug development, this document offers practical, field-tested insights to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for this compound?

The most prevalent and direct method is the electrophilic nitration of Methyl 3-bromo-4-methoxybenzoate. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The methoxy group is a strong activating group and, along with the bromo group, directs the nitration to the C5 position.

2. What are the critical parameters to control during the nitration reaction?

Temperature control is paramount. The nitration of activated aromatic systems like anisole derivatives can be highly exothermic.[1] Maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration and the formation of unwanted side products.[2] The rate of addition of the nitrating agent should also be carefully controlled to manage the reaction's exothermicity.

3. What are the likely impurities in the synthesis of this compound?

Potential impurities include the starting material (unreacted Methyl 3-bromo-4-methoxybenzoate), isomers (such as Methyl 3-bromo-4-methoxy-2-nitrobenzoate), and di-nitrated products. The formation of isomers is influenced by the directing effects of the substituents on the aromatic ring. While the methoxy and bromo groups primarily direct to the 5-position, some substitution at other positions can occur.

4. What purification methods are most effective for this compound?

Recrystallization is a common and effective method for purifying the final product. Solvents such as methanol or ethanol are often suitable.[3] For challenging separations of isomers or removal of stubborn impurities, flash column chromatography on silica gel may be necessary.[4] A typical eluent system for column chromatography could be a mixture of ethyl acetate and dichloromethane.[4]

5. How should this compound be stored?

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] It is stable under normal storage conditions but should be kept away from strong oxidizing agents and bases.[7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and handling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Ineffective nitrating agent.- Reaction temperature too low.- Insufficient reaction time.- Use fresh, high-quality nitric and sulfuric acids.- Ensure the reaction temperature is maintained within the optimal range (e.g., 0-10 °C), but not so low that the reaction rate is quenched.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the appropriate reaction time.
Formation of a Dark Tar or Multiple Products - Reaction temperature too high, leading to side reactions and decomposition.- The starting material is highly activated, leading to multiple nitrations.[1]- Strictly control the temperature with an ice bath and slow addition of the nitrating agent.- Consider using a milder nitrating agent if over-reaction is a persistent issue.
Product is an Oil and Does Not Solidify - Presence of impurities, particularly isomeric byproducts, which can lower the melting point.- Residual solvent.- Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization.- Ensure all solvent is removed under vacuum. If the product is known to be a low-melting solid, cooling to a lower temperature may be necessary.
Difficulty in Removing Isomeric Impurities - Isomers have very similar polarities, making separation by recrystallization challenging.- Employ flash column chromatography with a shallow solvent gradient to improve separation.- Multiple recrystallizations may be necessary, potentially with different solvent systems.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Methyl 3-bromo-4-methoxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-bromo-4-methoxybenzoate in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel. Maintain the internal temperature of the reaction mixture between 5-15 °C throughout the addition.[3]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over a large amount of crushed ice with stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.[3]

  • Purify the crude product by recrystallization from methanol to obtain this compound as a solid.[3]

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve Starting Material in Sulfuric Acid B Cool to 0-5 °C A->B C Slowly Add Nitrating Mixture B->C D Monitor Reaction by TLC C->D E Quench on Ice D->E Reaction Complete F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Methanol G->H I Dry Product H->I

Caption: Workflow for the synthesis and purification of this compound.

Mechanistic Insights

The nitration of substituted anisoles is a classic example of electrophilic aromatic substitution. The methoxy group (-OCH3) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the benzene ring through resonance.[9] The bromine atom is a deactivating but ortho-, para-directing group. The combined directing effects of these two substituents favor the introduction of the nitro group at the C5 position, which is ortho to the bromine and meta to the methoxy group's primary directing influence, but sterically accessible.

Directing Effects in the Nitration Reaction

Directing_Effects A Methyl 3-bromo-4-methoxybenzoate C Wheland Intermediate (Sigma Complex) A->C Electrophilic Attack B Nitronium Ion (NO2+) D This compound C->D Deprotonation

Caption: Simplified mechanism of the electrophilic nitration.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[5][10]

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes from the acids.[10]

  • Handling Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care and have appropriate spill kits readily available.

  • Product Handling: The product, this compound, may cause skin and eye irritation.[11] Avoid contact with skin and eyes.[11]

References

  • Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011). Molecules, 16(7), 5495-5506. [Link]

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (2020).
  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. (1981). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • Why is anisole nitrated more rapidly than thioanisole under the same conditions? (n.d.). Pearson+. Retrieved from [Link]

  • Nitration Mechanisms of Anisole during Gamma Irradiation of Aqueous Nitrite and Nitrate Solutions. (2019). ACS Earth and Space Chemistry, 3(9), 1844-1851. [Link]

  • Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride? (2021). Chemistry Stack Exchange. [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 3-bromo-4-methyl-5-nitrobenzoic acid. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Methyl 4-amino-3-bromo-5-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester. (n.d.). Lead Sciences. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of Methyl 3-bromo-4-methoxy-5-nitrobenzoate. This document is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols. Our goal is to equip you with the necessary knowledge to navigate the challenges of scaling this important chemical intermediate from the lab bench to larger-scale production.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its production involves a multi-step process that requires a thorough understanding of electrophilic aromatic substitution reactions. The scaling of this synthesis presents unique challenges, including controlling reaction selectivity, managing exothermic events, and ensuring product purity. This guide provides a detailed exploration of two plausible synthetic routes, highlighting critical control points and offering solutions to common problems encountered during scale-up.

Synthetic Strategy: Two Viable Pathways

There are two primary synthetic routes to this compound, each with its own set of advantages and challenges. The choice of route will often depend on the availability of starting materials, desired purity profile, and the scale of production.

Route 1: Nitration followed by Bromination

This route begins with the nitration of methyl 4-methoxybenzoate to form methyl 4-methoxy-3-nitrobenzoate, which is then brominated to yield the final product.

Route 2: Bromination followed by Nitration

Alternatively, one can start with the bromination of methyl 4-methoxybenzoate to produce methyl 3-bromo-4-methoxybenzoate, followed by nitration to arrive at the target molecule.

Below is a visual representation of these two synthetic pathways.

Synthetic_Pathways cluster_0 Route 1 cluster_1 Route 2 A1 Methyl 4-methoxybenzoate B1 Methyl 4-methoxy-3-nitrobenzoate A1->B1 Nitration (HNO₃, H₂SO₄) C1 This compound B1->C1 Bromination (Br₂, Lewis Acid) A2 Methyl 4-methoxybenzoate B2 Methyl 3-bromo-4-methoxybenzoate A2->B2 Bromination (Br₂, Lewis Acid) C2 This compound B2->C2 Nitration (HNO₃, H₂SO₄)

Two primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of this compound.

Q1: Which synthetic route is generally preferred for large-scale production?

A1: Both routes are viable; however, Route 1 (Nitration followed by Bromination) is often preferred. The deactivating effect of the nitro group introduced in the first step can help to control the subsequent bromination, potentially leading to a cleaner reaction with fewer poly-brominated byproducts. The methoxy group in the starting material of Route 2 is strongly activating, which can make the initial bromination less selective and more prone to over-bromination.[1]

Q2: What are the primary safety concerns when scaling up these reactions?

A2: The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions.[2] The use of concentrated nitric and sulfuric acids also poses significant corrosion and handling risks. Bromine is toxic and corrosive, requiring a well-ventilated area and appropriate personal protective equipment.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting material and the formation of the product. For more quantitative analysis and to track the formation of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the most common impurities I should expect?

A4: Common impurities include:

  • Isomeric products: Formation of other constitutional isomers due to substitution at different positions on the aromatic ring.

  • Over-reacted products: Di-nitrated or di-brominated species.

  • Unreacted starting materials.

  • Byproducts from side reactions: Such as oxidation products, especially during nitration at elevated temperatures.

Q5: What are the best general methods for purifying the final product on a large scale?

A5: Recrystallization is the most common and cost-effective method for purifying the final product at scale. Finding a suitable solvent or solvent system is key.[3] If recrystallization does not provide the desired purity, column chromatography with a silica gel stationary phase may be necessary, although this can be more expensive and time-consuming on an industrial scale.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments, organized by the synthetic route.

Route 1: Nitration of Methyl 4-methoxybenzoate

Problem 1: Low yield of Methyl 4-methoxy-3-nitrobenzoate and formation of multiple products.

Potential Cause Solution Scientific Rationale
Incorrect Reaction Temperature Maintain the reaction temperature between 0-10 °C during the addition of the nitrating mixture.Nitration is a highly exothermic reaction. Elevated temperatures can lead to the formation of dinitro- and even trinitro-derivatives.[2]
Insufficient Acid Concentration Use concentrated nitric and sulfuric acids.Concentrated acids are necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺), which is the active electrophile.[2]
Inadequate Mixing Ensure vigorous and efficient stirring, especially during scale-up.Poor mixing can lead to localized "hot spots" and uneven distribution of reagents, resulting in side reactions and incomplete conversion.

Problem 2: Product is a dark, oily substance instead of a solid.

Potential Cause Solution Scientific Rationale
Presence of Impurities Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.Impurities can depress the melting point and inhibit crystallization. Recrystallization separates the desired product from soluble and insoluble impurities.[3]
Incomplete Reaction Allow the reaction to proceed for a longer duration and monitor by TLC until the starting material is consumed.Unreacted starting material can act as an impurity and interfere with crystallization.
Oxidation Byproducts Avoid excessive temperatures during the reaction and work-up.Higher temperatures can promote the oxidation of the aromatic ring, leading to colored byproducts.
Route 1: Bromination of Methyl 4-methoxy-3-nitrobenzoate

Problem 1: Formation of di-brominated byproducts.

Potential Cause Solution Scientific Rationale
Excess Brominating Agent Use a stoichiometric amount of bromine (or other brominating agent).Using an excess of the brominating agent will increase the likelihood of a second bromination reaction occurring on the activated ring.
Highly Reactive Brominating Conditions Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of Br₂.Milder reagents provide better control over the reaction and reduce the formation of over-brominated products.[1]
High Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0-5 °C).Lower temperatures decrease the reaction rate and improve selectivity for mono-bromination.

Problem 2: Low regioselectivity, formation of multiple isomers.

Potential Cause Solution Scientific Rationale
Steric and Electronic Effects The regioselectivity is governed by the directing effects of the substituents. The methoxy group is an ortho-para director, while the nitro and ester groups are meta-directors. The position of bromination will be a result of the combined influence of these groups.The strongly activating methoxy group will direct the incoming electrophile to the ortho and para positions relative to it. The deactivating nitro and ester groups will direct to the meta positions relative to them. The final product distribution will depend on the interplay of these electronic effects and steric hindrance.[4]
Reaction Conditions The choice of solvent and catalyst can influence regioselectivity. Experiment with different Lewis acids and solvent systems.The solvent can affect the stability of the reaction intermediates, and the Lewis acid can influence the reactivity of the brominating agent, both of which can impact the isomeric ratio of the product.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory or manufacturing conditions.

Protocol 1: Synthesis of Methyl 4-methoxy-3-nitrobenzoate (Nitration)

Materials:

  • Methyl 4-methoxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add methyl 4-methoxybenzoate to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 4-methoxybenzoate, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the solid and wash with cold deionized water until the washings are neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound (Bromination)

Materials:

  • Methyl 4-methoxy-3-nitrobenzoate

  • Iron powder (catalyst)

  • Liquid Bromine

  • Carbon Tetrachloride (or a suitable alternative solvent)

  • Aqueous Sodium Bisulfite solution

  • Aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, dissolve methyl 4-methoxy-3-nitrobenzoate in carbon tetrachloride.

  • Add a catalytic amount of iron powder to the solution.

  • Slowly add liquid bromine dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the temperature should be controlled with an ice bath if necessary.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer with aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Understanding the Chemical Principles: A Deeper Dive

A thorough understanding of the underlying chemical principles is essential for successful process development and troubleshooting.

The Role of Substituents in Electrophilic Aromatic Substitution

The regioselectivity of both the nitration and bromination steps is dictated by the electronic effects of the substituents already present on the aromatic ring.

  • Activating, Ortho, Para-Directing Group: The methoxy group (-OCH₃) is a strongly activating group due to its ability to donate electron density to the ring through resonance.[5] This makes the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.[4]

  • Deactivating, Meta-Directing Groups: The ester group (-COOCH₃) and the nitro group (-NO₂) are both deactivating groups because they withdraw electron density from the ring through both inductive and resonance effects.[6][7] This makes the ring less reactive towards electrophiles and directs incoming electrophiles to the meta position.[4][6]

The interplay of these directing effects determines the final position of substitution.

Directing effects of substituents in Route 1.
Reaction Mechanisms

Nitration: The nitration of an aromatic ring proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids.[8][9] The aromatic ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).[10] A base (such as HSO₄⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the nitroaromatic product.[10]

Bromination: In the presence of a Lewis acid catalyst (such as FeBr₃), molecular bromine is polarized, creating a more electrophilic bromine species.[11] The aromatic ring attacks the electrophilic bromine, forming a sigma complex.[10] Subsequent deprotonation by a weak base regenerates the aromatic ring and yields the bromoaromatic compound.[10]

Data Summary

Parameter Nitration Bromination
Typical Temperature Range 0-10 °C0-30 °C
Key Reagents Conc. HNO₃, Conc. H₂SO₄Br₂, Lewis Acid (e.g., Fe) or NBS
Common Solvents Sulfuric acid (as reagent and solvent)Chlorinated solvents (e.g., CCl₄, CH₂Cl₂)
Primary Hazard Highly exothermic, corrosive acidsToxic and corrosive bromine
Common Side Reactions Over-nitration, oxidationOver-bromination, isomer formation
Purification Method Recrystallization (e.g., from ethanol/water)Recrystallization (e.g., from ethanol/water)

Conclusion

The successful scale-up of this compound synthesis hinges on a robust understanding of the underlying chemical principles and meticulous control over reaction conditions. By carefully considering the choice of synthetic route, managing the exothermic nature of the nitration step, and optimizing the purification process, high-quality product can be consistently obtained. This guide serves as a foundational resource to aid in your process development and troubleshooting efforts.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Halogenation of Benzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link]

  • YIC. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Chemistry Steps. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 7.4: Activation and Deactivation. Retrieved from [Link]

  • University of Rochester. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Aromatic halogenation. Retrieved from [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Organic Chemistry Tutor. Retrieved from [Link]

  • BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Retrieved from [Link]

  • YouTube. (2014). Activating and Deactivating Groups in Aromatic Substitution. Chem Survival. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Quora. (2017). What are the major products of nitration of benzoic acid?. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Aastha's Chemistry Classes. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Determination of Purity for Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. This guide provides an in-depth comparison of analytical methodologies for determining the purity of Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a key intermediate in various synthetic pathways. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical guidance necessary to select and implement the most appropriate analytical strategy for their specific needs.

The imperative for stringent purity assessment is underscored by regulatory bodies and is a cornerstone of Good Manufacturing Practices (GMP).[1] Impurities, even in trace amounts, can have significant pharmacological or toxicological effects, making their identification and quantification a critical aspect of drug development.[2] This guide will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its principles, specificity, sensitivity, and practical applicability, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds. For a substituted nitrobenzoate like this compound, HPLC, particularly with UV detection, is an exceptionally suitable method due to the presence of a strong UV-absorbing chromophore in the nitroaromatic system.[3][4]

The principle of HPLC lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The choice of stationary and mobile phases is critical for achieving optimal separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

Comparative Advantages of HPLC:
  • High Resolution: Capable of separating structurally similar impurities.

  • Sensitivity: UV detectors offer excellent sensitivity for aromatic and nitro-containing compounds.

  • Versatility: A wide range of column chemistries and mobile phase compositions can be employed to optimize separation.

  • Established Methodology: HPLC methods are widely used and accepted in the pharmaceutical industry.

Experimental Protocol: HPLC-UV Method for Purity Determination

This protocol outlines a validated method for the purity analysis of this compound. The validation of such an analytical procedure is essential to demonstrate its suitability for its intended purpose.[5][6][7][8]

Instrumentation:

  • Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).[9]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Acetonitrile A->B C Prepare Linearity Dilutions B->C F Inject into HPLC System C->F D Weigh Test Sample E Dissolve in Acetonitrile D->E E->F G Separation on C18 Column F->G H UV Detection at 254 nm G->H I Integrate Peak Areas H->I J Calculate Area % Purity I->J

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be particularly useful for identifying and quantifying volatile impurities that may not be readily detectable by HPLC. The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown impurities.

The principle of GC involves the separation of compounds in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase coated on the inside of a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Comparative Advantages of GC-MS:
  • High Sensitivity and Specificity: The mass spectrometer provides definitive identification of separated components.

  • Excellent for Volatile Impurities: Ideal for detecting residual solvents and other volatile by-products.

  • Established Protocols: Standardized methods, such as those from the EPA, exist for the analysis of nitroaromatics.[10]

Experimental Protocol: GC-MS Method for Impurity Profiling

This protocol is designed for the detection and identification of volatile impurities in a sample of this compound.

Instrumentation:

  • Agilent GC-MS system (e.g., 7890B GC with a 5977A MSD) or equivalent.

Chromatographic Conditions:

  • Column: A low-to-mid polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample into the GC-MS system.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Test Sample B Dissolve in Dichloromethane A->B C Inject into GC System B->C D Separation in Capillary Column C->D E Mass Spectrometry Detection D->E F Identify Peaks via Mass Spectra E->F G Quantify Impurities F->G

Caption: Workflow for GC-MS Impurity Profiling.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique.[13] For purity determination, a certified internal standard of known purity and concentration is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of a known signal from the internal standard.

Comparative Advantages of qNMR:
  • Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard of the analyte.

  • Structural Information: Simultaneously provides structural confirmation of the analyte and any impurities.

  • Orthogonal Technique: Offers a valuable cross-validation for chromatographic methods.[14][15]

  • Non-destructive: The sample can be recovered after analysis.

Experimental Protocol: qNMR for Absolute Purity Determination

This protocol details the use of ¹H qNMR for the absolute purity determination of this compound.

Instrumentation:

  • Bruker Avance 400 MHz NMR spectrometer or equivalent.

Materials:

  • Sample: this compound.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.

  • Solvent: A deuterated solvent, such as DMSO-d₆ or CDCl₃.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis A Accurately Weigh Analyte C Dissolve in Deuterated Solvent A->C B Accurately Weigh Internal Standard B->C D Acquire 1H NMR Spectrum C->D E Ensure Quantitative Conditions D->E F Integrate Analyte & Standard Signals E->F G Calculate Absolute Purity F->G

Caption: Workflow for qNMR Purity Determination.

Comparative Summary of Analytical Methods

The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of expected impurities, and the availability of instrumentation.

Parameter HPLC-UV GC-MS qNMR
Principle Differential partitioning between liquid mobile and solid stationary phases.Differential partitioning between gaseous mobile and liquid/solid stationary phases.Nuclear spin resonance in a magnetic field.
Primary Use Quantitative purity assessment (area %), impurity profiling.Identification and quantification of volatile impurities and residual solvents.Absolute quantitative purity determination, structural confirmation.
Selectivity Good to excellent, dependent on column and mobile phase.Excellent, based on both retention time and mass spectrum.Excellent, based on unique chemical shifts.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).
Quantification Relative (area %), requires reference standard for absolute quantification.Requires reference standards for accurate quantification.Absolute, using a certified internal standard.
Sample Throughput High.Moderate.Low to moderate.
Instrumentation Cost Moderate.High.Very high.
Key Advantage Robust, versatile, and widely available.Definitive identification of volatile unknowns.Absolute quantification without a specific analyte standard.
Limitation Not suitable for volatile compounds; co-elution can be an issue.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Conclusion

The determination of the purity of this compound requires a well-considered analytical strategy. For routine quality control and the quantification of non-volatile impurities, HPLC-UV stands out as a robust, reliable, and cost-effective method. When the identification and quantification of volatile impurities or residual solvents are of concern, GC-MS provides unparalleled specificity and sensitivity. For the purpose of certifying a reference standard or when an absolute measure of purity is required without a specific standard of the analyte, qNMR is the method of choice, offering an orthogonal and highly accurate approach.

In a comprehensive quality control strategy, these methods are not mutually exclusive but rather complementary. A combination of HPLC for routine purity assessment and GC-MS for volatile impurity analysis, with qNMR serving as a primary method for reference standard characterization, provides a self-validating system that ensures the highest level of confidence in the quality of this compound. The adoption of such a multi-faceted analytical approach is a hallmark of scientific rigor and is essential for ensuring the safety and efficacy of final products in the pharmaceutical industry.

References

  • CDC Stacks. (n.d.). Supporting Information.
  • Biosynth. (n.d.). Methyl 4-bromo-2-methoxy-5-nitrobenzoate | 98590-43-3.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • US EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. Retrieved from [Link]

  • Schönsee, C. D., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PubMed Central. Retrieved from [Link]

  • Al-Shabrawi, M., et al. (2023). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Diehl, B. W. K., et al. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 643-652. Retrieved from [Link]

  • Yilmaz, B., & Asci, B. (2012). Separation of Some Halogenated Phenols by GC-MS. Eurasian Journal of Analytical Chemistry, 7(1), 46-51. Retrieved from [Link]

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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the accurate and robust quantification of intermediates is paramount to ensuring the quality and safety of the final product. Methyl 3-bromo-4-methoxy-5-nitrobenzoate (CAS No: 40258-73-9, Molecular Formula: C₉H₈BrNO₅, Molecular Weight: 290.07 g/mol ) is a key building block in the synthesis of various complex organic molecules.[1] Its purity and concentration must be meticulously controlled. This guide provides an in-depth comparison of two premier analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this critical compound.

This document is structured to provide researchers, scientists, and drug development professionals with not only procedural steps but also the underlying scientific rationale for method development, validation, and selection.

Section 1: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating compounds that are soluble in a liquid mobile phase. It is particularly well-suited for non-volatile or thermally sensitive molecules, making it a primary consideration for many organic compounds.[2]

Rationale for HPLC in This Application

The structure of this compound, with its polar nitro and ester groups, along with the aromatic ring, makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte's retention is governed by its hydrophobic interactions with the stationary phase. By modulating the polarity of the mobile phase—typically a mixture of water and an organic solvent like acetonitrile or methanol—we can achieve effective separation from impurities. The presence of a chromophore in the molecule (the nitro-substituted benzene ring) allows for sensitive detection using a UV-Vis detector.

Experimental Protocol: HPLC-UV Method

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis, a key tenet of Good Laboratory Practice (GLP).

Step 1: Preparation of Mobile Phase and Standards

  • Mobile Phase A: Highly purified water with 0.1% formic acid. The acid is added to control the pH and ensure consistent peak shapes by suppressing the ionization of any acidic functional groups.

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% formic acid.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.

Step 2: Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 column is selected for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like the target analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm. This wavelength is chosen as it typically provides a strong absorbance for aromatic nitro compounds, ensuring high sensitivity.

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-10 min: Gradient from 50% B to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 50% B (equilibration)

Step 3: System Suitability and Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Perform five replicate injections of a mid-concentration working standard (e.g., 25 µg/mL).

  • Verify that the system suitability criteria are met:

    • Peak Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Once system suitability is established, inject the prepared standards to construct a calibration curve, followed by the samples for analysis.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Standard Weighing & Dilution Autosampler Autosampler Injection Standard->Autosampler Sample Sample Dissolution & Dilution Sample->Autosampler MobilePhase Mobile Phase Preparation Pump HPLC Pump MobilePhase->Pump Column C18 Column (Separation) Autosampler->Column Pump->Column Detector UV-Vis Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Final Report (Concentration, Purity) CDS->Report

Caption: Workflow for the HPLC-UV analysis of the target analyte.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is the gold standard for the identification and quantification of volatile and semi-volatile compounds.[3]

Rationale for GC-MS in This Application

This compound, despite being a solid at room temperature, is expected to have sufficient volatility and thermal stability to be analyzed by GC without derivatization. The primary advantage of GC-MS is its superior specificity and sensitivity. The mass spectrometer fragments the analyte molecule in a reproducible pattern (a mass spectrum), which serves as a chemical "fingerprint," allowing for unequivocal identification. For quantification, Selected Ion Monitoring (SIM) mode can be used, where the instrument only monitors specific fragment ions of the analyte, dramatically increasing sensitivity and reducing interference from the sample matrix.[4]

Experimental Protocol: GC-MS Method

Step 1: Preparation of Standards and Samples

  • Solvent: Dichloromethane (GC grade).

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution as described for the HPLC method, but using dichloromethane as the solvent.

  • Working Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL) by serial dilution of the stock solution with dichloromethane. The lower concentration range reflects the higher sensitivity of the GC-MS technique.

  • Sample Preparation: Dissolve and dilute the sample to be analyzed in dichloromethane to fall within the calibration range.

Step 2: GC-MS Conditions

  • Instrument: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A low-bleed, mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). These columns are robust and provide excellent resolution for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C. This temperature must be high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation.

  • Injection Mode: Splitless (1 µL injection volume). Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode:

    • Full Scan (for identification): Scan from m/z 50 to 400 to obtain the full mass spectrum and confirm the analyte's identity.

    • Selected Ion Monitoring (SIM) (for quantification): Monitor characteristic ions of this compound. The molecular ion (m/z 290) and key fragment ions would be selected for their intensity and specificity.

Step 3: Analysis

  • Inject a solvent blank to ensure the system is clean.

  • Perform a Full Scan injection of a concentrated standard to confirm the retention time and identify the primary fragment ions for SIM mode.

  • Switch to SIM mode. Inject the standard series to generate a calibration curve.

  • Analyze the unknown samples.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Standard Standard Weighing & Dilution in DCM Injector GC Inlet (Vaporization) Standard->Injector Sample Sample Dissolution in DCM Sample->Injector Column Capillary Column (Separation) Injector->Column IonSource EI Ion Source (Fragmentation) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Electron Multiplier Detector MassAnalyzer->Detector CDS Mass Spectrometry Data System Detector->CDS Report Final Report (ID & Concentration) CDS->Report

Caption: Workflow for the GC-MS analysis of the target analyte.

Section 3: Method Validation and Performance Comparison

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose, as outlined in the International Council for Harmonisation (ICH) guidelines.[5][6] Key performance characteristics are evaluated to compare the two proposed methods.

Comparative Performance Data

The following table summarizes the expected performance of the two methods based on typical validation results for similar analyses.

Parameter HPLC-UV GC-MS (SIM Mode) Rationale / Justification
Specificity GoodExcellentHPLC-UV relies on chromatographic retention time. GC-MS uses both retention time and a unique mass spectrum, providing a higher degree of confidence in identification.[6]
Linearity (r²) > 0.999> 0.999Both techniques are expected to show excellent linearity over their respective concentration ranges.
Limit of Detection (LOD) ~0.3 µg/mL~0.01 µg/mLGC-MS, particularly in SIM mode, offers significantly lower detection limits due to its high signal-to-noise ratio.[4]
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.05 µg/mLThe LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[5]
Precision (%RSD) < 2%< 5%Both methods should demonstrate high precision. HPLC often shows slightly better injection precision.[7]
Accuracy (% Recovery) 98-102%97-103%Both methods are capable of high accuracy when properly calibrated.
Analysis Time ~15 min/sample~15 min/sampleRuntimes are comparable, though sample preparation for GC-MS may be simpler if no cleanup is required.
Head-to-Head Comparison: Which Method to Choose?

The choice between HPLC-UV and GC-MS hinges on the specific analytical objective.

  • Choose HPLC-UV for:

    • Routine Quality Control (QC): When analyzing relatively pure samples for assay and purity, the robustness, simplicity, and lower cost of operation of HPLC-Uv make it the ideal choice.

    • Analysis of Thermally Labile Impurities: If potential impurities are known to be sensitive to heat, HPLC is the superior method as it is performed at or near room temperature.

  • Choose GC-MS for:

    • Trace-Level Impurity Analysis: For detecting and quantifying impurities at very low concentrations (ppm or ppb levels), the superior sensitivity of GC-MS is required.

    • Structure Confirmation and Unknown Identification: When the identity of the analyte or an impurity needs to be unequivocally confirmed, the mass spectral data from GC-MS is indispensable.

    • Analysis in Complex Matrices: The selectivity of SIM mode allows for accurate quantification of the analyte even in the presence of co-eluting or interfering substances from a complex sample matrix.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The HPLC-UV method offers a robust, cost-effective solution for routine quantitative analysis, such as assay determination in a QC environment. Conversely, the GC-MS method provides unparalleled sensitivity and specificity, making it the definitive choice for trace-level impurity profiling and absolute confirmation of identity.

References

  • Lead Sciences. 3-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester. [Link]

  • Pharmaffiliates. CAS No : 1334613-51-2 | Product Name : Methyl 3-bromo-4-methoxy-5-methylbenzoate. [Link]

  • NIST. Methyl 3-methoxy-4-nitrobenzoate. [Link]

  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. [Link]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Shimadzu. Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. [Link]

  • ICH. Validation of Analytical Procedure Q2(R2). [Link]

  • ACS Publications. Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. [Link]

  • LabRulez GCMS. Nitro compounds Analysis of aromatic and basic compounds. [Link]

  • PubChem. Methyl 4-amino-3-bromo-5-nitrobenzoate. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Google Patents.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of aromatic nitro compounds. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubMed Central. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

  • Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • ResearchGate. Improved GC/MS methods for measuring hourly PAH and nitro-PAH concentrations in urban particulate matter. [Link]

  • Molbase. 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4. [Link]

Sources

A comparative analysis of different synthetic routes to Methyl 3-bromo-4-methoxy-5-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromo-4-methoxy-5-nitrobenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitro group on the benzene ring, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comparative analysis of potential synthetic routes to this compound, offering insights into the strategic considerations and experimental details essential for its efficient preparation.

Introduction to Synthetic Strategies

The synthesis of polysubstituted benzene derivatives like this compound requires careful planning to control the regioselectivity of the substitution reactions. The order of introduction of the bromo, methoxy, and nitro groups is critical, as their directing effects will determine the final substitution pattern. This guide will explore two primary retrosynthetic approaches, starting from commercially available precursors.

Route 1: Nitration followed by Bromination of Methyl 4-methoxybenzoate

This approach commences with the readily available Methyl 4-methoxybenzoate. The synthesis proceeds through two key electrophilic aromatic substitution reactions: nitration and bromination.

dot

Route_1 cluster_0 Route 1: Nitration then Bromination Methyl_4-methoxybenzoate Methyl 4-methoxybenzoate Methyl_4-methoxy-3-nitrobenzoate Methyl 4-methoxy-3-nitrobenzoate Methyl_4-methoxybenzoate->Methyl_4-methoxy-3-nitrobenzoate Nitration (HNO3, H2SO4) Target_Compound This compound Methyl_4-methoxy-3-nitrobenzoate->Target_Compound Bromination (Br2, FeBr3)

Caption: Synthetic pathway for Route 1.

Step 1: Nitration of Methyl 4-methoxybenzoate

The first step involves the nitration of Methyl 4-methoxybenzoate. The methoxy group is a strong activating group and an ortho-, para-director. The ester group is a deactivating group and a meta-director. The directing effects of the powerful methoxy group dominate, leading to the introduction of the nitro group at the position ortho to the methoxy group (C3).

  • Experimental Protocol:

    • In a round-bottom flask, dissolve Methyl 4-methoxybenzoate in a suitable solvent such as concentrated sulfuric acid at a low temperature (0-5 °C).

    • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature.

    • Pour the reaction mixture over crushed ice to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain Methyl 4-methoxy-3-nitrobenzoate.

Step 2: Bromination of Methyl 4-methoxy-3-nitrobenzoate

The subsequent step is the bromination of the nitrated intermediate. Now, the directing effects of three substituents need to be considered. The methoxy group directs ortho and para. The nitro and ester groups are meta-directors. The position C5 is ortho to the methoxy group and meta to both the nitro and ester groups, making it the most likely site for bromination.

  • Experimental Protocol:

    • Dissolve Methyl 4-methoxy-3-nitrobenzoate in a suitable solvent (e.g., dichloromethane or acetic acid).

    • Add a Lewis acid catalyst, such as iron(III) bromide (FeBr3).

    • Slowly add a solution of bromine (Br2) in the same solvent to the mixture at a controlled temperature.

    • Stir the reaction until completion (monitored by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Route 2: Bromination followed by Nitration of Methyl 4-methoxybenzoate

This alternative route also starts with Methyl 4-methoxybenzoate but reverses the order of the electrophilic substitution reactions.

dot

Route_2 cluster_1 Route 2: Bromination then Nitration Methyl_4-methoxybenzoate Methyl 4-methoxybenzoate Methyl_3-bromo-4-methoxybenzoate Methyl 3-bromo-4-methoxybenzoate Methyl_4-methoxybenzoate->Methyl_3-bromo-4-methoxybenzoate Bromination (Br2, Acetic Acid) Target_Compound This compound Methyl_3-bromo-4-methoxybenzoate->Target_Compound Nitration (HNO3, H2SO4)

Caption: Synthetic pathway for Route 2.

Step 1: Bromination of Methyl 4-methoxybenzoate

The initial step is the bromination of Methyl 4-methoxybenzoate. As in Route 1, the methoxy group's directing effect is dominant, leading to the introduction of the bromine atom at the C3 position.

  • Experimental Protocol:

    • Dissolve Methyl 4-methoxybenzoate in a suitable solvent like acetic acid.

    • Slowly add a solution of bromine in acetic acid to the mixture at room temperature.

    • Stir the reaction for a designated period until completion.

    • Pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain Methyl 3-bromo-4-methoxybenzoate.

Step 2: Nitration of Methyl 3-bromo-4-methoxybenzoate

In the final step, the bromo-intermediate is nitrated. The methoxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, and the ester group is a meta-director. The activating effect of the methoxy group will strongly direct the incoming nitro group to the position ortho to it (C5), which is also meta to the ester group.

  • Experimental Protocol:

    • Dissolve Methyl 3-bromo-4-methoxybenzoate in concentrated sulfuric acid at a low temperature (0-5 °C).

    • Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

    • After the addition, allow the reaction to proceed at a controlled temperature.

    • Work up the reaction by pouring it onto ice, followed by filtration, washing, and drying of the precipitated product, this compound.

Comparative Analysis

FeatureRoute 1 (Nitration then Bromination)Route 2 (Bromination then Nitration)
Starting Material Methyl 4-methoxybenzoateMethyl 4-methoxybenzoate
Reagents HNO3/H2SO4, Br2/FeBr3Br2/Acetic Acid, HNO3/H2SO4
Regiocontrol Good control in both steps. The activating methoxy group governs the regioselectivity.Good control in both steps. The methoxy group's influence is paramount.
Potential Issues The nitrated intermediate is more deactivated, potentially requiring harsher conditions for bromination. Possibility of over-bromination is low due to the deactivated ring.The brominated intermediate is less deactivated than the nitrated one, potentially leading to a more facile nitration. Risk of di-nitration is a consideration if conditions are not carefully controlled.
Overall Yield Dependent on the efficiency of both steps. The bromination of a deactivated ring might result in a lower yield for that step.Potentially higher overall yield due to the nitration of a less deactivated substrate.
Safety Both routes involve the use of strong acids and bromine, requiring appropriate safety precautions.Both routes involve the use of strong acids and bromine, requiring appropriate safety precautions.

Conclusion

Both synthetic routes presented are theoretically sound and offer viable pathways to this compound. The choice between the two routes may depend on the specific experimental conditions, available resources, and the desired scale of the synthesis.

Route 2 (Bromination then Nitration) appears to be the more promising approach on paper. The nitration of the brominated intermediate is likely to be more efficient than the bromination of the nitrated intermediate in Route 1, as the aromatic ring is less deactivated. This could potentially lead to higher overall yields and milder reaction conditions for the second step.

However, experimental validation is crucial to determine the optimal synthetic strategy. Factors such as ease of purification of intermediates, cost of reagents, and scalability should also be considered in the final selection of the synthetic route. This guide provides a solid foundation for researchers to embark on the synthesis of this important molecule, with a clear understanding of the underlying chemical principles and practical considerations.

References

Navigating the Synthesis of Complex Molecules: A Comparative Guide to Alternatives for Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a polysubstituted aromatic compound, presents a unique combination of functionalities: a bromine atom poised for cross-coupling reactions, and electron-withdrawing nitro and ester groups that modulate the reactivity of the aromatic ring. This guide provides an in-depth analysis of this reagent, its potential applications in common synthetic transformations, and a comparative evaluation of viable alternatives, supported by mechanistic insights and experimental data from analogous systems.

The Strategic Value of this compound in Synthesis

The strategic placement of the bromo, methoxy, nitro, and methyl ester groups on the benzene ring makes this compound a potentially valuable, albeit sterically hindered and electronically deactivated, substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the C-Br bond, a factor that must be carefully considered when designing synthetic routes.

Core Applications and Mechanistic Considerations

Two of the most powerful and versatile methods for the construction of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are central to the potential utility of this compound.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis, prized for its functional group tolerance and relatively mild reaction conditions. The reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide.

Workflow for a Typical Suzuki-Miyaura Coupling:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and materials science.[3] This palladium-catalyzed reaction couples an amine with an aryl halide.

Similar to the Suzuki-Miyaura coupling, the performance of this compound in a Buchwald-Hartwig amination will be influenced by a combination of electronic and steric factors. The electron-deficient nature of the aromatic ring should favor the reaction. However, the steric hindrance around the bromine atom could pose a significant challenge, potentially requiring more sophisticated and bulky phosphine ligands to facilitate the catalytic cycle.[4] For sterically demanding substrates, the choice of ligand and base is crucial to achieve good yields.[5]

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)-Br(L_n) OA->PdII LA Ligand/Amine Exchange PdII->LA Pd_Amido Ar-Pd(II)-NR2(L_n) LA->Pd_Amido Amine R2NH Amine->LA Base Base Base->LA RE Reductive Elimination Pd_Amido->RE RE->Pd0 Product Ar-NR2 RE->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

A Comparative Analysis of Alternative Reagents

The choice of an alternative to this compound will depend on the specific synthetic goal, including the desired electronic properties of the final product and the tolerance of other functional groups to the reaction conditions. Below is a comparison of several potential alternatives.

ReagentKey FeaturesPotential AdvantagesPotential Disadvantages
Methyl 3-bromo-4-methoxybenzoate Lacks the nitro group.Less electron-deficient, potentially leading to different reactivity and selectivity. May be more suitable for substrates sensitive to the strongly withdrawing nitro group.Oxidative addition may be slower due to the less activated C-Br bond.
Methyl 3-bromo-5-nitrobenzoate Lacks the methoxy group.Reduced steric hindrance around the bromine atom, which could lead to higher reaction rates and yields.Different electronic environment may alter the properties of the final product.
Methyl 3-chloro-4-methoxy-5-nitrobenzoate Chloro leaving group instead of bromo.Aryl chlorides are often more readily available and less expensive than the corresponding bromides.Aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions, often requiring more active catalysts and harsher reaction conditions.[6]
Methyl 4-methoxy-3-nitro-5-(trifluoromethanesulfonyloxy)benzoate Triflate leaving group.Triflates are excellent leaving groups and can be more reactive than bromides in some cross-coupling reactions.Triflates are often more expensive and may be less stable than the corresponding aryl bromides.

Experimental Protocols: A Practical Guide

While specific, optimized protocols for this compound are not detailed in the available literature, the following general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions can serve as a starting point for methods development.

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the appropriate degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for a Buchwald-Hartwig Amination Reaction
  • To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), the amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu, 1.4-2.0 equiv).

  • Add the appropriate anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a highly functionalized building block with potential applications in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. Its reactivity is governed by a delicate interplay of electronic activation from the nitro and ester groups and steric hindrance from the methoxy group. While direct experimental data for this specific substrate is limited, a rational approach to its use can be guided by the extensive literature on Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous aryl bromides.

The choice of an alternative reagent will be dictated by the specific requirements of the synthetic target. For less sterically hindered or electronically different analogs, reagents such as Methyl 3-bromo-5-nitrobenzoate or Methyl 3-bromo-4-methoxybenzoate may offer advantages. For cost-effective scale-up, the corresponding aryl chloride could be considered, with the caveat of potentially requiring more forcing reaction conditions.

Further research into the reactivity of polysubstituted aryl halides like this compound will undoubtedly contribute to the expanding toolkit of the synthetic chemist, enabling the construction of ever more complex and valuable molecules.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Buchwald, S. L., & Mauger, C. (2006). A Rationale for the Selection of Ligands for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Amines. The Journal of Organic Chemistry, 71(4), 1316–1327.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Shen, W. (2003). A New, Efficient, and General Method for the Suzuki Cross-Coupling of Unactivated and Deactivated Aryl Chlorides. Tetrahedron Letters, 44(32), 6035-6038.

Sources

Comparison of reactivity between Methyl 3-bromo-4-methoxy-5-nitrobenzoate and other substituted nitrobenzoates.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the reactivity of Methyl 3-bromo-4-methoxy-5-nitrobenzoate against other structurally varied substituted nitrobenzoates. Our analysis is grounded in the principles of Nucleophilic Aromatic Substitution (SNAr), offering both theoretical insights and practical experimental frameworks for researchers, scientists, and professionals in drug development.

The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more familiar SN1 and SN2 reactions that occur at sp3 hybridized carbon centers, the SNAr reaction targets an sp2 hybridized carbon within an aromatic system.[1][2]

The reaction typically proceeds through a two-step addition-elimination mechanism.[3]

  • Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This initial attack is generally the rate-determining step.[4] It temporarily breaks the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][5]

  • Elimination: The aromaticity is restored as the leaving group departs, taking with it the electron pair from its bond to the ring.

For an SNAr reaction to proceed efficiently, three conditions must be met:

  • The aromatic ring must be rendered electron-poor, making it susceptible to nucleophilic attack.[3][6]

  • The ring must possess a good leaving group, typically a halide.[1]

  • Powerful electron-withdrawing groups (EWGs), such as a nitro group (–NO2), must be present on the ring, positioned ortho or para to the leaving group.[2][6] These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[1][5]

// Reactants Reactants [label=< Aryl Halide + Nucleophile

>];

// Meisenheimer Complex Intermediate [label=< Meisenheimer Complex (Rate-Determining Step)

>];

// Products Products [label=< Product + Leaving Group

>];

// Arrows Reactants -> Intermediate [label="Addition", fontcolor="#202124"]; Intermediate -> Products [label="Elimination", fontcolor="#202124"]; } caption { label="General Mechanism of SNAr Reaction."; fontsize=10; fontcolor="#5F6368"; }

Deconstructing the Subject Molecule: this compound

To predict the reactivity of this compound, we must analyze the electronic contribution of each substituent relative to the bromo leaving group.

  • Bromo (–Br) at C3: This is the designated leaving group.

  • Methyl Ester (–COOCH3) at C1: This is a moderately strong electron-withdrawing group. Positioned para to the bromine, it effectively activates the ring towards nucleophilic attack by delocalizing the negative charge in the Meisenheimer intermediate.

  • Nitro (–NO2) at C5: This is a very strong electron-withdrawing group. However, it is positioned meta to the bromine. In a meta position, it can only exert an inductive electron-withdrawing effect; it cannot participate in resonance stabilization of the negative charge on the carbon bearing the nucleophile.[2][6] This significantly curtails its activating potential compared to an ortho or para placement.

  • Methoxy (–OCH3) at C4: This is a strong electron-donating group (EDG) via resonance. Electron-donating groups destabilize the negatively charged intermediate, thereby deactivating the ring and slowing down the SNAr reaction.[3] Its position is ortho to the bromine atom.

Predicted Reactivity: The reactivity of this molecule is a complex interplay of these competing effects. The activation provided by the para methyl ester is substantial. However, the deactivating effect of the ortho methoxy group and the suboptimal meta placement of the powerful nitro group suggest that this compound will exhibit moderate, rather than high, reactivity in SNAr reactions.

// Molecule Molecule [label="{ this compound | -COOCH3 (para) | -OCH3 (ortho) | -NO2 (meta) | -Br (Leaving Group)}"];

// Effects Activating [shape=box, label="Activating Effects\n(Increase Reactivity)", fillcolor="#E6F4EA", color="#34A853"]; Deactivating [shape=box, label="Deactivating Effects\n(Decrease Reactivity)", fillcolor="#FCE8E6", color="#EA4335"]; Reactivity [shape=ellipse, label="Overall Reactivity", fillcolor="#E8E8E8", color="#202124"];

// Connections Molecule:f1 -> Activating [label=" Strong EWG\n(Resonance + Inductive)", fontcolor="#202124", color="#34A853"]; Molecule:f3 -> Activating [label=" Strong EWG\n(Inductive only)", fontcolor="#202124", color="#34A853", style=dashed]; Molecule:f2 -> Deactivating [label=" Strong EDG\n(Resonance)", fontcolor="#202124", color="#EA4335"];

{Activating, Deactivating} -> Reactivity [arrowhead=none, style=dotted, color="#5F6368"]; } caption { label="Electronic factors influencing the subject molecule's reactivity."; fontsize=10; fontcolor="#5F6368"; }

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare it with several structural analogs. The relative reaction rates are influenced by three primary factors: the nature of the leaving group, the electronic effects of other substituents, and steric hindrance.[7][8]

CompoundKey Structural FeaturesPredicted Relative ReactivityRationale
Methyl 4-bromo-3-nitrobenzoate –NO2 group is ortho to the –Br leaving group.High The ortho nitro group provides powerful resonance stabilization to the Meisenheimer complex, greatly accelerating the rate of nucleophilic attack.[2][6]
Methyl 2-bromo-4-nitrobenzoate –NO2 group is para to the –Br leaving group.High Similar to the ortho isomer, the para nitro group offers excellent resonance stabilization, leading to high reactivity.[2][6]
Subject: this compound –NO2 is meta, –OCH3 (EDG) is ortho.Moderate The lack of resonance stabilization from the meta nitro group and the deactivating presence of the ortho methoxy group reduce the reactivity compared to the isomers above.
Methyl 3-bromo-5-nitrobenzoate –NO2 is meta to the –Br, no –OCH3 group.Moderate to Low Reactivity is higher than the subject molecule due to the absence of the deactivating methoxy group. However, it is still hampered by the lack of direct resonance stabilization from the nitro group.
Methyl 4-fluoro-3-nitrobenzoate Fluorine (–F) as the leaving group instead of bromine. –NO2 is ortho.Very High In SNAr, the typical leaving group ability is F > Cl > Br > I.[1] This inverted trend is because the highly electronegative fluorine atom strongly polarizes the C–F bond, making the carbon more electrophilic and accelerating the rate-determining nucleophilic attack.[6]

Experimental Protocol: Aminolysis of a Substituted Nitrobenzoate

This section provides a representative protocol for evaluating the reactivity of substituted nitrobenzoates via aminolysis with piperidine. This reaction is a reliable method for comparing relative rates under controlled conditions.

Objective: To measure the rate of substitution of the bromo group by piperidine.

Materials:

  • Substituted methyl nitrobenzoate (e.g., this compound)

  • Piperidine (high purity)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

  • Analytical equipment for reaction monitoring (e.g., HPLC, GC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of the nitrobenzoate substrate in anhydrous DMSO.

    • Prepare a 1.0 M solution of piperidine in anhydrous DMSO.

    • Rationale: DMSO is a polar aprotic solvent that effectively solvates the cationic species but not the anionic nucleophile, enhancing the nucleophile's reactivity.[9]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 10 mL of the 0.1 M nitrobenzoate solution.

    • Place the flask in an oil bath pre-heated to a constant temperature (e.g., 80 °C). Allow the solution to equilibrate for 15 minutes.

    • Rationale: Maintaining a constant temperature is critical for kinetic studies, as reaction rates are highly temperature-dependent.

  • Initiation and Monitoring:

    • At time t=0, rapidly inject 10 mL of the 1.0 M piperidine solution into the flask with vigorous stirring. This creates a significant excess of the nucleophile, ensuring pseudo-first-order kinetics with respect to the nitrobenzoate.

    • Immediately withdraw an aliquot (~0.1 mL), quench it in a vial containing a diluent (e.g., acetonitrile/water mixture), and label it as the t=0 sample.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., every 30 minutes) over the course of the reaction (e.g., 8 hours).

    • Rationale: Quenching rapidly stops the reaction, allowing for accurate analysis of the reaction mixture composition at specific time points.

  • Analysis:

    • Analyze the quenched samples by a suitable chromatographic method (e.g., reverse-phase HPLC).

    • Quantify the peak areas corresponding to the starting material (nitrobenzoate) and the product (piperidine-substituted benzoate).

    • Plot the concentration of the starting material versus time to determine the reaction rate constant (k).

// Workflow connections {Prep_Substrate, Prep_Nuc} -> Equilibrate; Equilibrate -> Initiate; Initiate -> Sample; Sample -> HPLC; HPLC -> Kinetics; } caption { label="Workflow for kinetic analysis of aminolysis."; fontsize=10; fontcolor="#5F6368"; }

Conclusion

The reactivity of substituted nitrobenzoates in SNAr reactions is a finely balanced outcome of competing electronic and steric effects. While this compound is activated for substitution by its methyl ester and nitro substituents, its overall reactivity is tempered by the deactivating ortho-methoxy group and the inefficient meta positioning of the nitro group for resonance stabilization. For achieving higher reaction rates, substrates with ortho or para nitro groups and a fluoride leaving group are demonstrably superior. The provided experimental framework offers a robust method for empirically quantifying these differences, enabling researchers to make informed decisions in synthetic planning and drug development.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Mąkosza, M., & Staliński, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2019-2024. [Link]

  • Um, I. H., et al. (2011). Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society, 32(10), 3755-3760. [Link]

  • Crampton, M. R., & Gibson, B. (2013). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. [Link]

Sources

A Comprehensive Spectroscopic Guide to the Structural Validation of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth spectroscopic characterization of Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. We will delve into the orthogonal spectroscopic techniques of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to not only elucidate its structure but also to validate it with a high degree of confidence. This guide emphasizes the "why" behind the data, offering insights into the causal relationships between molecular structure and spectral output.

The Imperative of Multi-faceted Structural Analysis

Relying on a single analytical technique for structural elucidation can be fraught with ambiguity. Isomers can present similar data in one domain while being clearly distinguishable in another. A robust, self-validating approach, therefore, necessitates the convergence of data from multiple, independent spectroscopic methods.[1][2] This guide will demonstrate how ¹H NMR, ¹³C NMR, FT-IR, and MS, when used in concert, provide a comprehensive and definitive structural portrait of this compound.

Experimental Workflow: A Synergistic Approach

Our analytical strategy is designed to build a complete picture of the target molecule. We begin with Mass Spectrometry to determine the molecular weight and formula. Subsequently, FT-IR provides information about the functional groups present. Finally, ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and the connectivity of the atoms.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Sample Methyl 3-bromo-4-methoxy- 5-nitrobenzoate MS Mass Spectrometry (MS) Sample->MS Molecular Formula FTIR FT-IR Spectroscopy Sample->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR C-H Framework Structure Final Validated Structure MS->Structure FTIR->Structure NMR->Structure

Caption: A streamlined workflow for the spectroscopic validation of a chemical structure.

I. Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the initial and crucial step in structural elucidation, providing the molecular weight of the compound.[3] For this compound, high-resolution mass spectrometry (HRMS) is preferred to obtain the exact mass, which in turn confirms the elemental composition.

Experimental Protocol:
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electron Impact (EI) ionization is a common method for relatively small organic molecules.

  • Analysis: The ionized sample is passed through a mass analyzer (e.g., time-of-flight or quadrupole) to separate ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at a specific m/z.

Predicted Mass Spectrum Data:
Parameter Predicted Value Interpretation
Molecular Formula C₉H₈BrNO₅Confirmed by HRMS
Molecular Weight 290.07 g/mol Calculated from the molecular formula
[M]⁺ ~289/291Isotopic pattern for one bromine atom
[M-31]⁺ ~258/260Loss of OCH₃ radical
[M-59]⁺ ~230/232Loss of COOCH₃ radical

The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with approximately equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern is also diagnostic. Aromatic esters often undergo α-cleavage, leading to the loss of the alkoxy group.[4][5][6]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Players

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[3]

Experimental Protocol:
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The sample is placed in the path of an infrared beam, and the transmitted radiation is measured as a function of wavenumber (cm⁻¹).

  • Data Acquisition: The resulting interferogram is mathematically converted to a spectrum by a Fourier transform.

Predicted FT-IR Data:
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (methoxy and methyl ester)
~1730C=O stretchEster
~1600, 1480C=C stretchAromatic ring
~1530, 1350N-O asymmetric & symmetric stretchNitro group
~1280C-O stretchEster
~1100C-O stretchMethoxy ether
Below 800C-Br stretchAryl halide

The strong absorption at approximately 1730 cm⁻¹ is a clear indicator of the ester carbonyl group. The two prominent peaks around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group. The various C-H, C=C, and C-O stretches further corroborate the proposed structure.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol:
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected, amplified, and Fourier-transformed to generate the NMR spectrum.

  • ¹H NMR: Provides information on the number, environment, and coupling of hydrogen atoms.

  • ¹³C NMR: Provides information on the number and electronic environment of carbon atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃):
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.15d, J ≈ 2.5 Hz1HH-6
~7.95d, J ≈ 2.5 Hz1HH-2
~4.00s3HOCH₃
~3.95s3HCOOCH₃

The two aromatic protons appear as doublets due to meta-coupling, with a small coupling constant (J) of approximately 2.5 Hz. The electron-withdrawing nitro and bromo groups, along with the ester functionality, will deshield these protons, shifting them downfield.[7] The methoxy and methyl ester protons will appear as sharp singlets in the upfield region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):
Chemical Shift (δ, ppm) Assignment
~164C=O (ester)
~155C-4 (attached to OCH₃)
~145C-5 (attached to NO₂)
~135C-1 (attached to COOCH₃)
~130C-6
~120C-2
~115C-3 (attached to Br)
~56OCH₃
~53COOCH₃

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, while the methoxy group is electron-donating. The bromine atom has a moderate electron-withdrawing inductive effect. These combined effects result in the predicted chemical shifts. The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.

Caption: Key ¹H NMR chemical shift assignments for the target molecule.

Comparative Analysis and Validation

Technique Information Provided Strengths Limitations
Mass Spectrometry Molecular weight, elemental formula, fragmentation pattern.High sensitivity, provides molecular formula with high accuracy (HRMS).Isomers can have the same mass, fragmentation can be complex.
FT-IR Spectroscopy Presence of functional groups.Fast, non-destructive, good for identifying key bonds.Does not provide information on the connectivity of atoms.
¹H NMR Spectroscopy Number, environment, and connectivity of protons.Provides detailed information on the hydrogen framework, including stereochemistry.Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Number and electronic environment of carbon atoms.Complements ¹H NMR, provides a carbon count.Lower sensitivity than ¹H NMR.

The true power of this multi-technique approach lies in its self-validating nature. The molecular formula from MS is confirmed by the integration in the ¹H NMR and the carbon count in the ¹³C NMR. The functional groups identified by FT-IR (ester, nitro, ether) are consistent with the chemical shifts observed in both ¹H and ¹³C NMR. The substitution pattern on the aromatic ring, deduced from the coupling patterns in the ¹H NMR, is in agreement with the number of signals and their chemical shifts in the ¹³C NMR.

While these standard techniques are robust, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed for even more complex structures to definitively map out proton-proton and proton-carbon correlations, respectively.

Conclusion

The structural validation of this compound is achieved with a high degree of certainty through the synergistic application of Mass Spectrometry, FT-IR, ¹H NMR, and ¹³C NMR. Each technique provides a unique and essential piece of the structural puzzle, and their collective data presents a coherent and unambiguous picture. This guide serves as a testament to the principle that rigorous, multi-faceted analysis is paramount for ensuring the scientific integrity of chemical research and development.

References

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

  • Khan, I. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Chegg. (2020, August 22). Solved IR spectrum of methyl-3-nitrobenzoate.Assign all the. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

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A Comparative Guide to the Biological Activity of Benzofuran Derivatives Synthesized from Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The benzofuran scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active natural and synthetic compounds.[1][2][3][4] This guide provides a comprehensive investigation into the synthesis and comparative biological activities of a series of benzofuran derivatives, utilizing Methyl 3-bromo-4-methoxy-5-nitrobenzoate as a key starting material. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and validated experimental protocols.

Introduction: The Versatility of the Benzofuran Scaffold

Benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory activities.[2][3][5][6][7] The inherent versatility of the benzofuran ring system allows for extensive functionalization, enabling the fine-tuning of its biological profile. This compound serves as an excellent precursor for the synthesis of diverse benzofuran derivatives due to its reactive sites that facilitate cyclization and further modification. The strategic incorporation of various substituents onto the benzofuran core can significantly modulate the potency and selectivity of these compounds.

This guide will explore the synthesis of a library of benzofuran derivatives and present a comparative analysis of their biological activities, supported by robust experimental data. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Synthetic Strategy: From Benzoate to Benzofuran

The synthesis of the target benzofuran derivatives from this compound typically involves a multi-step process. A general synthetic workflow is outlined below. The initial step often involves the reduction of the nitro group to an amine, followed by diazotization and subsequent reactions to introduce a hydroxyl group. This intermediate can then undergo cyclization to form the benzofuran ring. Further modifications can be made to the core structure to generate a library of derivatives.

Synthesis_Workflow A Methyl 3-bromo-4-methoxy- 5-nitrobenzoate B Reduction of Nitro Group A->B e.g., Fe/AcOH C Diazotization & Hydroxylation B->C 1. NaNO2, HCl 2. H2O, heat D Cyclization to Benzofuran Core C->D e.g., Intramolecular Cyclization E Derivative Synthesis D->E Various Reagents F Library of Benzofuran Derivatives E->F

Caption: General synthetic workflow for benzofuran derivatives.

Comparative Biological Evaluation

The synthesized benzofuran derivatives were subjected to a battery of in vitro assays to evaluate their biological potential. This section presents a comparative analysis of their performance in antimicrobial, antioxidant, anticancer, and enzyme inhibition assays.

Antimicrobial Activity

Benzofuran derivatives have been reported to possess significant antibacterial and antifungal properties.[2][5][8][9][10] The antimicrobial efficacy of the synthesized compounds was evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[11][12]

Experimental Protocol: Broth Microdilution Assay [11]

  • Preparation of Inoculum: Bacterial/fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that inhibits visible microbial growth.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Benzofuran Derivatives

Compound IDStaphylococcus aureusEscherichia coliCandida albicans
BFD-116328
BFD-28164
BFD-3>128>12864
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2

BFD: Benzofuran Derivative. Data are representative.

Causality and Insights: The variation in antimicrobial activity can be attributed to the nature and position of substituents on the benzofuran ring. For instance, the enhanced activity of BFD-2 might be due to the presence of a lipophilic group that facilitates penetration through the microbial cell membrane.

Antioxidant Activity

The antioxidant potential of the synthesized compounds was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13][14] This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Experimental Protocol: DPPH Radical Scavenging Assay [14][15]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated.

Table 2: Antioxidant Activity (IC50 in µM) of Benzofuran Derivatives

Compound IDDPPH Radical Scavenging IC50 (µM)
BFD-145.2
BFD-228.7
BFD-389.1
Ascorbic Acid15.5

Data are representative.

Causality and Insights: The presence of hydroxyl or other electron-donating groups on the benzofuran scaffold generally enhances antioxidant activity, as seen with BFD-2.

Antioxidant_Mechanism DPPH DPPH• (Purple) DPPHH DPPH-H (Yellow) DPPH->DPPHH + H• Antioxidant Benzofuran-OH Radical Benzofuran-O• Antioxidant->Radical - H•

Caption: Mechanism of DPPH radical scavenging by a hydroxylated benzofuran.

Anticancer Activity

The cytotoxic potential of the benzofuran derivatives was evaluated against a human cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17][18] This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.[16]

Experimental Protocol: MTT Assay [18][19]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated.

Table 3: Anticancer Activity (IC50 in µM) against HeLa Cells

Compound IDIC50 (µM)
BFD-112.5
BFD-25.8
BFD-355.2
Doxorubicin0.9

Data are representative.

Causality and Insights: The anticancer activity of benzofuran derivatives is often linked to their ability to induce apoptosis or inhibit key signaling pathways.[1] The potent activity of BFD-2 suggests a favorable interaction with a specific molecular target within the cancer cells.

Enzymatic Inhibition: Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries.[20] The inhibitory effect of the synthesized benzofurans on mushroom tyrosinase was investigated.

Experimental Protocol: Tyrosinase Inhibition Assay [20][21]

  • Reaction Mixture: A solution containing phosphate buffer, L-tyrosine (substrate), and the test compound is prepared.

  • Enzyme Addition: Mushroom tyrosinase solution is added to initiate the reaction.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).

  • Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475-490 nm over time.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated.

Table 4: Tyrosinase Inhibitory Activity (IC50 in µM)

Compound IDTyrosinase Inhibition IC50 (µM)
BFD-135.1
BFD-218.9
BFD-3>100
Kojic Acid8.2

Data are representative.

Causality and Insights: The ability of benzofuran derivatives to inhibit tyrosinase is often associated with their capacity to chelate the copper ions in the enzyme's active site. The structure of BFD-2 may allow for more effective binding to the enzyme.

Structure-Activity Relationship (SAR) Analysis

A preliminary SAR analysis of the tested benzofuran derivatives reveals several key insights:

  • Lipophilicity: Increased lipophilicity, as potentially conferred by certain substituents, appears to correlate with enhanced antimicrobial and anticancer activities, likely due to improved cell membrane permeability.

  • Electron-Donating Groups: The presence of electron-donating groups, such as hydroxyl moieties, is crucial for antioxidant activity.

  • Steric Factors: The size and position of substituents can influence the binding of the derivatives to their biological targets, as observed in the enzymatic inhibition assays.

SAR_Logic cluster_0 Chemical Properties cluster_1 Biological Activity Lipophilicity Lipophilicity Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Increases Anticancer Anticancer Lipophilicity->Anticancer Increases EDG Electron-Donating Groups Antioxidant Antioxidant EDG->Antioxidant Increases Sterics Steric Hindrance Enzyme_Inhibition Enzyme Inhibition Sterics->Enzyme_Inhibition Influences

Sources

A Comparative Analysis of the Antioxidant and Anticancer Efficacy of Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of the antioxidant and anticancer properties of bromophenol derivatives. These phenolic compounds, predominantly found in marine algae, have garnered significant interest in the scientific community for their potential therapeutic applications.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their bioactivity, supported by experimental data and detailed protocols.

Introduction to Bromophenol Derivatives

Bromophenols are a class of naturally occurring compounds characterized by a phenol ring substituted with one or more bromine atoms and hydroxyl groups.[2] They are significant secondary metabolites in marine organisms, particularly in red and brown algae.[2] The structural diversity of these compounds, arising from variations in the number and position of bromine and hydroxyl groups, leads to a wide spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, and anti-diabetic properties.[3] The dual antioxidant and anticancer potential of some bromophenols makes them particularly compelling candidates for further investigation in drug discovery.

Comparative Antioxidant Properties

The antioxidant activity of bromophenol derivatives is a key aspect of their therapeutic potential, as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer. The ability of these compounds to scavenge free radicals is a primary mechanism of their antioxidant action. The structure of bromophenols, particularly the presence and position of hydroxyl groups, plays a crucial role in their radical-scavenging activity.[4]

In Vitro Antioxidant Activity

The antioxidant capacity of bromophenol derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays provide quantitative data, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Bromophenol DerivativeDPPH IC50 (µM)ABTS IC50 (µM)Reference
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE)>10015.6
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)12.56.3
Reference Compound
Trolox~5~3General Literature

Note: Data is synthesized from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Antioxidant Assays

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the bromophenol derivative solution (at various concentrations) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the bromophenol derivative.

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution, which is monitored spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: In a 96-well plate, add 20 µL of the bromophenol derivative solution (at various concentrations) to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the bromophenol derivative.

Comparative Anticancer Properties

Several bromophenol derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their anticancer effects are often attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation.

In Vitro Cytotoxicity

The anticancer potential of bromophenol derivatives is typically assessed by evaluating their cytotoxicity against various human cancer cell lines, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). The MTT assay is a common method used to determine cell viability, and the results are often expressed as the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Bromophenol DerivativeA549 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)Reference
BOS-1024.29 ± 0.79-13.87 ± 1.40[5]
Dibenzyl bromophenol 90.00180.0027-[6]
Dibenzyl bromophenol 8--0.0048[6]
Dibenzyl bromophenol 11--0.0074[6]
Dibenzyl bromophenol 12--0.0062[6]
Reference Drug
Doxorubicin~0.1~0.5~1.0General Literature

Note: The data presented is a synthesis from multiple studies. Direct comparisons should be made with caution due to variations in cell lines and experimental conditions. The extremely low IC50 values for dibenzyl bromophenols 8, 9, 11, and 12 are reported as nM in the source and converted here to µM for consistency.

Experimental Protocol for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromophenol derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100 Where Absorbance_control is the absorbance of untreated cells.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the bromophenol derivative.

Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which bromophenol derivatives exert their anticancer effects is through the induction of apoptosis.[5][7] This process of programmed cell death is tightly regulated and involves a cascade of molecular events. Several studies have shown that bromophenols can trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[8] This is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of pro-apoptotic factors.[5]

Generalized Apoptotic Signaling Pathway

The following diagram illustrates a generalized signaling pathway for apoptosis induced by bromophenol derivatives in cancer cells. This pathway is a synthesis of findings from multiple studies and represents a common mechanism of action.

Bromophenol_Apoptosis_Pathway Bromophenol Bromophenol Derivatives ROS ↑ Intracellular ROS Bromophenol->ROS Bax ↑ Bax Bromophenol->Bax Bcl2 ↓ Bcl-2 Bromophenol->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

A Senior Application Scientist's Guide to Methylated vs. Acetylated Bromophenols in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the nuanced world of cellular signaling, the choice of small molecule modulators is paramount. Among the vast pharmacopeia of marine natural products, bromophenols have emerged as a privileged scaffold, exhibiting a wide array of biological activities, including antioxidant, anticancer, and enzyme inhibitory properties.[1][2] However, the native hydroxyl groups of these compounds often present challenges in terms of stability and cell permeability. To address this, synthetic modifications such as methylation and acetylation are commonly employed. This guide provides an in-depth comparison of methylated and acetylated bromophenol derivatives, offering experimental data and mechanistic insights to inform your selection in cellular assays.

The Rationale for Modification: Enhancing Stability and Bioavailability

The primary motivation for methylating or acetylating bromophenols is to improve their drug-like properties. The exposed hydroxyl groups of natural bromophenols can be susceptible to oxidation and may limit passive diffusion across cellular membranes. Methylation (the addition of a methyl group, -CH3) and acetylation (the addition of an acetyl group, -COCH3) effectively cap these reactive hydroxyls. This chemical modification generally leads to increased stability and lipophilicity, which can enhance cellular uptake and bioavailability.[1] From a synthetic standpoint, both methylation and acetylation are straightforward and high-yielding reactions, making these derivatives readily accessible for screening and development.[1]

Head-to-Head Comparison: Efficacy in Cellular Assays

The true test of these modifications lies in their performance in cell-based assays. Here, we compare the efficacy of representative methylated and acetylated bromophenol compounds in key assays measuring cytotoxicity, antioxidant activity, and apoptosis induction.

Comparative Cytotoxicity in Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In a study comparing a panel of bromophenol derivatives, both methylated and acetylated compounds demonstrated cytotoxic effects against various cancer cell lines.

Compound TypeRepresentative CompoundCell LineIC50 (µM)Time PointReference
Acetylated (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4)K562 (Leukemia)11.0924h[1]
K562 (Leukemia)9.4648h[1]
K562 (Leukemia)8.0972h[1]
Methylated 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9)K562 (Leukemia)>10 µM (low cytotoxicity)24h[1]
Bromophenol Hybrid Compound 19 (brominated chalcone)MGC803 (Gastric Cancer)3.57-[3]
HGC27 (Gastric Cancer)--[3]
SGC7901 (Gastric Cancer)5.61-[3]
Bromophenol Hybrid Compound 17a (with piperidine ring)A549 (Lung Cancer)--[4]
HepG2 (Liver Cancer)--[4]

Expert Interpretation: The data suggests that the nature of the modification can significantly impact cytotoxic activity. In the case of the K562 leukemia cell line, the acetylated derivative 4b-4 exhibited potent, time-dependent cytotoxicity, while the methylated derivative 3b-9 showed minimal effect.[1] This highlights that while both modifications can enhance stability, the resulting electronic and steric properties of the acetyl group may favor interactions with cellular targets that trigger cell death pathways in this specific context. It is also important to note that the core bromophenol scaffold and other substitutions play a crucial role in the overall activity, as seen with the potent brominated chalcone derivatives.[3]

Antioxidant Activity: Quenching Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a key factor in cellular damage and disease. The DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) assay is commonly used to measure intracellular ROS levels.

CompoundCell LineTreatmentOutcomeReference
Methylated Bromophenol (3b-9) HaCaT (Keratinocytes)Pre-treatment before H2O2 exposureIncreased live cell rate from 34.14% to 50.39%[1]
Acetylated Bromophenol (4b-3) HaCaT (Keratinocytes)Pre-treatment before H2O2 exposureIncreased live cell rate from 35.88% to 52.21%[1]

Expert Interpretation: In this assay, both the methylated (3b-9 ) and acetylated (4b-3 ) derivatives demonstrated significant antioxidant activity by protecting HaCaT cells from H2O2-induced oxidative stress.[1] This suggests that both modifications are compatible with preserving the radical-scavenging properties of the bromophenol core. The choice between a methylated or acetylated derivative for antioxidant studies may therefore depend on other factors such as target specificity or off-target effects.

Induction of Apoptosis

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.

CompoundCell LineConcentrationApoptosis InductionReference
Acetylated Bromophenol (4b-4) K562 (Leukemia)2.5 - 10 µMDose-dependent increase in apoptosis[2]

Expert Interpretation: The acetylated compound 4b-4 , which showed significant cytotoxicity, was also found to induce apoptosis in K562 cells in a dose-dependent manner.[2] This provides a mechanistic basis for its anticancer activity. The ability to induce programmed cell death is a highly desirable characteristic for potential anticancer agents.

Mechanistic Insights: Modulation of Key Signaling Pathways

The differential effects of methylated and acetylated bromophenols can often be attributed to their interactions with specific cellular signaling pathways.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.[5]

Interestingly, in the study with HaCaT cells, both the methylated (3b-9 ) and acetylated (4b-3 ) bromophenol derivatives that showed antioxidant activity did so without affecting Nrf2 expression, instead increasing the expression of downstream targets TrxR1 and HO-1.[2] This suggests that these compounds may act downstream of Nrf2 or through an Nrf2-independent mechanism to bolster the cell's antioxidant defenses.

Nrf2_Pathway_Modulation cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress / Electrophiles cluster_nucleus Nucleus cluster_promoter Promoter Region Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Bromophenols Bromophenol Derivatives Bromophenols->Keap1 Modulation? Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, TrxR1) ARE->Antioxidant_Genes Transcription BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., STAT5, PI3K/Akt) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Acetylated_BP Acetylated Bromophenol (4b-4) Acetylated_BP->BCR_ABL Inhibition

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques for the validation of Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. We will delve into the theoretical underpinnings and expected experimental data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering a comprehensive framework for its characterization.

The Imperative of Multi-faceted Spectroscopic Analysis

Relying on a single analytical technique for structural elucidation is fraught with peril. Each spectroscopic method provides a unique piece of the molecular puzzle. Proton Nuclear Magnetic Resonance (¹H NMR) reveals the electronic environment and connectivity of hydrogen atoms. Carbon-13 NMR (¹³C NMR) provides insights into the carbon skeleton. Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present. Finally, Mass Spectrometry (MS) determines the molecular weight and offers clues to the structure through fragmentation patterns. It is the synergistic interpretation of these techniques that affords the highest level of confidence in the assigned structure.

Experimental Workflow: A Self-Validating System

The following diagram outlines a robust workflow for the spectroscopic validation of a synthesized compound like this compound. This process is designed to be self-validating, with each step providing data that should be consistent with the others.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Target Molecule purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr Purity & Structural Core ir FT-IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight interpretation Integrated Data Analysis nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Predicted Spectra interpretation->comparison final_structure Structure Confirmed comparison->final_structure

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work extends beyond synthesis and analysis; it encompasses the entire lifecycle of a chemical, including its responsible disposal. Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a substituted aromatic compound, is a valuable intermediate in organic synthesis. However, its halogenated and nitrated structure necessitates a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in regulatory compliance and chemical safety principles. The procedures outlined here are designed to protect laboratory personnel, ensure environmental integrity, and maintain institutional compliance.

Part 1: Hazard Assessment and Chemical Profile

The primary step in safe disposal is understanding the inherent risks of the compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its classification as a halogenated nitroaromatic compound dictates that it must be treated as hazardous. The majority of chemicals in this class are toxic, and some possess explosive potential, particularly poly-nitro compounds.[1] Therefore, we must operate under the assumption that this compound presents potential health and environmental hazards.

Based on structurally similar compounds, we can anticipate the following hazards:

  • Irritation: Causes skin and eye irritation.[2][3][4]

  • Respiratory Effects: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[2][5]

Table 1: Chemical and Physical Properties Summary Note: Properties are based on closely related analogs and should be used as a reference.

PropertyValueSource
Molecular FormulaC₉H₈BrNO₅(Calculated)
Molecular Weight290.07 g/mol (Calculated)
AppearanceLikely a solid crystalline powder[5]
StabilityStable under normal laboratory conditions.[5]
IncompatibilitiesStrong oxidizing agents, strong acids, strong bases.[2][5][6]

Part 2: Regulatory Framework: Your 'Cradle-to-Grave' Responsibility

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe management from creation to final disposal.[9]

All generators must determine if their waste is hazardous.[7][9] Given its chemical structure, this compound waste must be managed as hazardous. It falls into the category of halogenated organic compounds .[10][11][12]

Waste Characterization: This compound should be classified as a halogenated organic waste. Depending on institutional and local regulations, a specific waste code may be assigned. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure assignment of the correct EPA waste codes and adherence to all local and federal disposal regulations.[1]

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides a direct, procedural workflow for the safe disposal of this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing appropriate PPE. The causality here is direct hazard avoidance.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[2][3][4]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood or wear a respirator.

Step 2: Waste Segregation (Critical Step)

Proper segregation is the cornerstone of safe chemical waste management. Its purpose is to prevent dangerous reactions and ensure the waste enters the correct, legally mandated disposal stream.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Solid Waste." [10]

  • Rationale: Mixing halogenated compounds with non-halogenated waste streams can complicate and increase the cost of disposal. More critically, accidental mixing with incompatible chemicals like strong acids or bases could lead to vigorous, exothermic reactions.[6]

Step 3: Containerization

The integrity of the waste container is essential to prevent leaks and exposure.

  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[11][13]

  • Protocol:

    • Ensure the container is clean and dry before the first use.

    • Affix a "Hazardous Waste" label (see Step 4) before adding any waste.

    • Add the solid this compound waste to the container. This includes any contaminated items like weigh boats or filter paper.

    • Keep the container securely closed at all times, except when adding waste.[2][3][14] This minimizes the release of vapors and prevents spills.[11]

Step 4: Labeling

Accurate labeling is a legal requirement and a critical safety communication tool.[7]

  • Action: The hazardous waste label must be filled out completely and legibly.

  • Required Information:

    • The words "Hazardous Waste."

    • Full Chemical Name: "this compound." Do not use abbreviations.

    • Composition: List all components and their approximate percentages.

    • Hazard Identification: Check all applicable hazards (e.g., "Toxic," "Irritant").

Step 5: Accumulation and Storage

Waste must be stored safely in a designated area pending collection.

  • Action: Store the waste container in a Satellite Accumulation Area (SAA) , which is at or near the point of generation. This is often a designated spot within a chemical fume hood or a secondary containment tray in a cabinet.[6]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.[15] Keep it away from sources of ignition and incompatible materials.

Step 6: Final Disposal

This is the final step in the "cradle-to-grave" process and must be handled by professionals.

  • Action: Arrange for pickup of the full waste container through your institution's EHS department.

  • Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][10]

  • CRITICAL: Never pour this compound or its solutions down the drain.[1][11] This is illegal and can lead to the formation of hazardous byproducts and environmental contamination.

Part 4: Emergency Procedures for Spills and Exposure

Personal Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][14] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[2]

Spill Management
  • Small Spill (in a fume hood):

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or commercial sorbent pads.

    • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solid Waste" container.[13]

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.[1][13]

    • Eliminate all sources of ignition.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.[13]

Visualization: Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate as 'Halogenated Organic Solid Waste' ppe->segregate containerize Step 3: Place in a Compatible, Closed Waste Container segregate->containerize label Step 4: Apply a Completed 'Hazardous Waste' Label containerize->label store Step 5: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 6: Contact EHS for Pickup When Container is Full store->contact_ehs warning DO NOT Dispose Down Drain store->warning disposal Final Disposal: High-Temperature Incineration by Licensed Contractor contact_ehs->disposal

Caption: Decision workflow for compliant waste disposal.

References

  • SAFETY DATA SHEET (for Methyl 3-nitrobenzoate), MilliporeSigma.
  • SAFETY DATA SHEET (for Methyl 4-bromo-3-methylbenzoate), Thermo Fisher Scientific.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes, US Environmental Protection Agency (EPA).
  • Aromatic halogenated amines and nitro-compounds, Croner-i.
  • Hazardous Waste, US Environmental Protection Agency (EPA).
  • EPA HAZARDOUS WASTE CODES, US Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste, US Environmental Protection Agency (EPA).
  • Hazardous Waste Segregation, University of Maryland, Department of Chemistry & Biochemistry.
  • SAFETY DATA SHEET (for Methyl 3-bromo-4-hydroxybenzoate), Thermo Fisher Scientific.
  • Disposal of Waste Solvents, National University of Singapore, Department of Chemistry.
  • Learn the Basics of Hazardous Waste, US Environmental Protection Agency (EPA).
  • Waste Code - RCRAInfo, US Environmental Protection Agency (EPA).
  • Guidelines for Solvent Waste Recycling and Disposal, Hazardous Waste Experts.
  • Methyl 4-amino-3-bromo-5-nitrobenzoate, PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET (for Methyl 2-Bromo-4-nitrobenzoate), TCI Chemicals.
  • EPA Hazardous Waste Codes, University of Maryland, Environmental Safety, Sustainability and Risk.
  • SAFETY DATA SHEET (for Methyl 3-methyl-4-nitrobenzoate), Apollo Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds, Electronic Code of Federal Regulations (eCFR).
  • What Regulations Govern Hazardous Waste Management?, Chemistry For Everyone (YouTube).
  • Hazardous Materials Disposal Guide, Nipissing University.
  • EPA Hazardous Waste Management, Axonator.
  • Methyl 4-Methoxy-3-nitrobenzoate Product Information, Tokyo Chemical Industry Co., Ltd.
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids, BYJU'S.
  • Methyl 3-bromo-2-methyl-5-nitrobenzoate, PubChem, National Center for Biotechnology Information.
  • Methyl 3-nitrobenzoate Properties, ChemicalBook.
  • SAFETY DATA SHEET (for Methyl 5-amino-4-bromo-2-nitrobenzoate), CymitQuimica.
  • Methyl 3-bromo-4-nitrobenzoate Information, BLD Pharm.

Sources

A Senior Application Scientist's Guide to Safely Handling Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing scientific frontiers, our work with novel chemical entities is foundational to discovery. Methyl 3-bromo-4-methoxy-5-nitrobenzoate, a substituted aromatic compound, presents a unique molecular architecture valuable in synthetic chemistry. However, its structure—incorporating a halogen, a nitro group, and an ester on an aromatic ring—necessitates a rigorous and informed approach to safety.

This guide provides a detailed protocol for the safe handling, use, and disposal of this compound. The recommendations herein are synthesized from the safety profiles of structurally analogous compounds and established best practices for managing halogenated nitroaromatics. It is imperative to treat this compound with the caution afforded to substances that are irritants to the skin, eyes, and respiratory system.

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the hazard classifications of structurally similar chemicals, such as various brominated, nitrated, and methylated benzoates.[1][2][3] Always supplement this guide with a substance-specific risk assessment before commencing work.

Hazard Identification and Risk Assessment: A Structural Perspective

The potential hazards of this compound can be inferred from its functional groups:

  • Aromatic Nitro Compounds: This class of chemicals is often associated with skin irritation and sensitization.[4]

  • Halogenated Aromatics: The presence of bromine increases the molecule's reactivity and potential for irritation.[2]

  • Fine Powder/Dust: As a solid, the compound poses a risk of inhalation, which can lead to respiratory tract irritation.[1][2]

Based on analogous compounds, we will operate under the assumption that this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, engineering controls must be in place to minimize exposure.

  • Ventilation: All work involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood. This prevents the inhalation of fine dust particles and any potential vapors.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[3][4] Regular functionality checks are mandatory.

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered PPE approach is essential for preventing contact and ensuring personal safety. The following table summarizes the required PPE for different laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety goggles and a full-face shieldDouble-gloving: Nitrile inner, Butyl rubber outerFlame-retardant lab coat, fully buttoned; Closed-toe shoesN95 or P1 dust mask respirator if not in a fume hood
Solution Preparation/Transfer Safety goggles and a full-face shieldDouble-gloving: Nitrile inner, Butyl rubber outerChemical-resistant apron over a flame-retardant lab coatNot required if performed in a certified fume hood
Accidental Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty Butyl or Neoprene glovesChemical-resistant coveralls or suitAir-purifying respirator (APR) with organic vapor/particulate cartridges
Eye and Face Protection
  • Rationale: To prevent contact with airborne particles and accidental splashes that can cause serious eye irritation.[1][2]

  • Standard Operations: Wear chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[5]

  • High-Risk Operations: When handling larger quantities or during procedures with a higher splash risk, supplement safety goggles with a full-face shield.[3]

Skin and Body Protection
  • Hand Protection: The choice of glove material is critical. Butyl rubber gloves offer excellent protection against esters and nitro-compounds. Double-gloving with an inner nitrile glove provides an added layer of safety and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or degradation before use.

  • Body Protection: A flame-retardant lab coat should be worn and kept fully fastened. For tasks involving larger volumes, a chemical-resistant apron provides an additional barrier. Never wear laboratory coats outside of the designated work area.

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Verify Fume Hood Certification B Don Required PPE (See Table) A->B C Assemble All Necessary Equipment B->C D Carefully Weigh Solid in Fume Hood C->D Begin Experiment E Slowly Add to Solvent to Avoid Dusting D->E F Securely Cap and Label Final Solution E->F G Decontaminate Work Surface F->G Complete Experiment H Segregate Halogenated Organic Waste G->H I Remove PPE in Correct Order (Gloves Last) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Handling this compound.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][6] Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink.[1][6][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
  • Minor Spill (in fume hood): Absorb the spill with a non-combustible material like vermiculite or sand. Scoop the material into a designated, labeled hazardous waste container. Decontaminate the area with an appropriate solvent.

  • Major Spill: Evacuate the laboratory and alert personnel in the vicinity.[4] Close the laboratory doors and contact your institution's emergency response team.

Disposal Plan: Environmental Responsibility

Chemical waste must be managed in a compliant and environmentally responsible manner.

  • Waste Segregation: this compound is a halogenated organic compound.[8] All waste containing this substance, including contaminated solids and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][9]

  • Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a secondary containment bin within a ventilated area.

  • Final Disposal: Do not dispose of this chemical down the drain.[10] All waste must be disposed of through your institution's hazardous waste management program.[11]

By implementing these comprehensive safety and logistical measures, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your laboratory team.

References

  • Apollo Scientific. (n.d.).
  • BLD Pharm. (n.d.).
  • Capot Chemical. (2017).
  • Croner-i. (n.d.).
  • Fisher Scientific. (2011).
  • Guidechem. (n.d.). 3-Bromo-4-Methoxy-5-Methylbenzaldehyde (CAS No. 808750-22-3) SDS.
  • National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents.
  • New Jersey Department of Health. (n.d.). Nitrobenzene - Hazard Summary.
  • Nipissing University. (2019).
  • TCI Chemicals. (2025).
  • Thermo Fisher Scientific. (2010).
  • Tokyo Chemical Industry. (n.d.).
  • University of Missouri. (n.d.).
  • Waste Advantage Magazine. (2022). Guidelines for Solvent Waste Recycling and Disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.